(3,4-Dimethoxyphenyl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKNXVHJMSOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a diaryl ketone with significant potential as a building block in medicinal chemistry and materials science.[1] The primary focus is on the Friedel-Crafts acylation, a robust and efficient method for the formation of this key intermediate. This document delves into the reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques, tailored for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound, with the chemical formula C₁₆H₁₆O₃, is a diaryl ketone featuring a 3,4-dimethoxyphenyl group and a p-tolyl group linked by a carbonyl bridge.[2][3][4] Its structure is a valuable scaffold in organic synthesis, offering multiple sites for further functionalization. The most direct and widely employed method for its synthesis is the Friedel-Crafts acylation, a classic yet powerful electrophilic aromatic substitution reaction.[5][6]
This guide will focus on the synthesis via the reaction between 1,2-dimethoxybenzene (veratrole) and p-toluoyl chloride, facilitated by a Lewis acid catalyst. We will explore the rationale behind the selection of reagents, the intricacies of the reaction mechanism, and a validated protocol for its successful execution in a laboratory setting.
The Core Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic chemistry for forging carbon-carbon bonds to an aromatic ring, yielding aryl ketones.[7] The reaction proceeds by substituting an aromatic proton with an acyl group from an acyl halide or anhydride.
Rationale for Reagent Selection
-
Aromatic Substrate: 1,2-Dimethoxybenzene (Veratrole) Veratrole is an excellent substrate for this reaction due to its high electron density. The two methoxy (-OCH₃) groups are potent activating groups, which donate electron density to the aromatic ring through resonance. This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles.[8][9] The directing effect of these groups favors substitution at the positions para to them, leading to a high regioselectivity for the desired product.
-
Acylating Agent: p-Toluoyl Chloride p-Toluoyl chloride serves as the source of the acyl group. It is an acid chloride, which is highly reactive and, in the presence of a Lewis acid, readily forms the necessary electrophile.[10] It can be procured commercially or synthesized from p-toluic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13]
-
Catalyst: Aluminum Chloride (AlCl₃) A strong Lewis acid is required to activate the acylating agent.[14] Aluminum chloride is the archetypal catalyst for this purpose. It coordinates with the chlorine atom of the p-toluoyl chloride, facilitating the departure of the chloride ion and generating a highly electrophilic, resonance-stabilized acylium ion.[5][15] It is crucial to use AlCl₃ in stoichiometric amounts, as the catalyst forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive until aqueous work-up.[15]
Reaction Mechanism
The synthesis proceeds through a well-established three-step electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from p-toluoyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[5][15]
-
Nucleophilic Attack: The π-electrons of the electron-rich veratrole ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[5][15]
-
Restoration of Aromaticity: The [AlCl₄]⁻ complex formed in the first step acts as a base, abstracting a proton from the arenium ion. This regenerates the aromatic ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst (which immediately complexes with the product). HCl is formed as a byproduct.[15]
// Invisible edges for layout pToluoylCl -> Veratrole [style=invis]; Veratrole -> SigmaComplex [style=invis]; SigmaComplex -> Product [style=invis]; } .enddot Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to anhydrous conditions and temperature control is critical for success.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Notes |
| 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 1.0 | 1.38 g (1.25 mL) | Must be dry. |
| p-Toluoyl Chloride | C₈H₇ClO | 154.59 | 1.1 | 1.70 g (1.35 mL) | Moisture-sensitive.[10] |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 1.60 g | Highly hygroscopic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | Anhydrous grade. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | ~15 mL | For work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | ~30 mL | Aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere. Flush the entire system with dry nitrogen or argon.
-
Catalyst Suspension: In the reaction flask, add anhydrous aluminum chloride (1.60 g) to 20 mL of anhydrous dichloromethane (DCM). Stir the mixture to form a suspension. Cool the flask to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Dissolve p-toluoyl chloride (1.70 g) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Ensure the internal temperature remains below 10 °C.[7]
-
Substrate Addition: After the first addition is complete, dissolve veratrole (1.38 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-10 °C.[16]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[16][17] This highly exothermic step should be performed with vigorous stirring in a fume hood to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[18]
-
Washing: Combine all organic layers. Wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. Ethanol or methanol are suitable solvents. Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[19]
Experimental Workflow and Safety
Safety Imperatives
-
Corrosive Reagents: Both p-toluoyl chloride and aluminum chloride are corrosive and moisture-sensitive.[7] Handle them exclusively in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The reaction of AlCl₃ with the acyl chloride and the final quenching step are highly exothermic. Maintain strict temperature control and perform additions slowly.[16]
-
Anhydrous Conditions: Moisture will rapidly deactivate the aluminum chloride catalyst, leading to reaction failure. Ensure all glassware is oven-dried and reagents are anhydrous.
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons on both rings, the two distinct methoxy groups, and the methyl group on the tolyl ring.
-
¹³C NMR Spectroscopy: Signals should confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and methyl groups.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a diaryl ketone.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Conclusion
The Friedel-Crafts acylation of veratrole with p-toluoyl chloride is a highly effective and reliable method for the synthesis of this compound. The reaction's success hinges on the careful control of experimental conditions, particularly the exclusion of moisture and management of temperature. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical discovery and advanced materials development.
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Novel synthesis methods for (3,4-Dimethoxyphenyl)(p-tolyl)methanone
An In-Depth Technical Guide to the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone for Researchers and Drug Development Professionals
Introduction: The Significance of Diaryl Ketone Scaffolds
This compound, a diaryl ketone with the chemical formula C₁₆H₁₆O₃, represents a core structural motif in medicinal chemistry and materials science.[1][2] The diaryl ketone framework is a key pharmacophore in a variety of biologically active molecules, exhibiting properties that are crucial for the development of new therapeutic agents.[3] Furthermore, these compounds serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures.[4] This guide, tailored for researchers and professionals in drug development, provides a comprehensive overview of both classical and novel methodologies for the synthesis of this compound, with a focus on the underlying chemical principles and practical experimental considerations.
Part 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of C-C bond formation in aromatic chemistry and is the most traditional method for synthesizing diaryl ketones like this compound.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[7]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (p-toluoyl chloride) by coordinating to the halogen atom. This facilitates the cleavage of the carbon-halogen bond, generating a highly electrophilic and resonance-stabilized acylium ion (RCO⁺).[7][8]
-
Electrophilic Attack: The electron-rich aromatic ring of veratrole (1,2-dimethoxybenzene) acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex.[7][8]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final diaryl ketone product.[8] This step also regenerates the Lewis acid catalyst, although in practice, it often forms a complex with the ketone product, necessitating stoichiometric amounts.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[9][10]
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
p-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous AlCl₃ (1.2 equivalents) is charged into the flask, followed by the addition of dry DCM to create a stirrable suspension.
-
Catalyst Activation: The suspension is cooled to 0-5 °C using an ice bath. A solution of p-toluoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: A solution of veratrole (1.1 equivalents) in dry DCM is then added dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 2-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) monitoring.
-
Workup and Quenching: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[11]
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Advantages and Disadvantages of the Classical Method
The primary advantages of Friedel-Crafts acylation are its reliability and the prevention of polyacylation, as the resulting ketone is less reactive than the starting material.[7][12] Additionally, the acylium ion does not undergo rearrangement, which is a common issue in Friedel-Crafts alkylations.[7]
However, the classical method suffers from significant drawbacks. The reaction requires stoichiometric amounts of the AlCl₃ catalyst, which is corrosive, moisture-sensitive, and generates a large volume of acidic waste during workup.[13] These factors present challenges in terms of handling, safety, and environmental impact, driving the search for more sustainable alternatives.[13][14]
Part 2: Novel and Greener Synthesis Strategies
In response to the limitations of the classical Friedel-Crafts acylation, a variety of modern synthetic methods have been developed. These approaches often offer milder reaction conditions, improved catalyst efficiency, and a broader substrate scope.
Catalytic Friedel-Crafts Acylation
The use of catalytic amounts of Lewis acids represents a significant improvement over the traditional stoichiometric approach. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have emerged as highly effective, water-tolerant, and recyclable catalysts for acylation reactions.[13] These catalysts can be used in smaller quantities and often under milder conditions, reducing waste and improving the overall efficiency of the synthesis.[13]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have become powerful tools for the synthesis of diaryl ketones, offering improved selectivity and functional group tolerance.[15]
-
Suzuki-Miyaura Carbonylative Coupling: This method involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide in the presence of a carbon monoxide (CO) source.[16][17] Recent advancements have focused on the development of solid CO surrogates to avoid the handling of toxic CO gas.[16]
-
Fukuyama Coupling: This reaction synthesizes ketones from a thioester and an organozinc reagent, catalyzed by a palladium complex.[18] Phosphine-free variations of this reaction have been developed to simplify the reaction conditions and improve yields for diaryl ketones.[18]
-
Decarboxylative Coupling: Palladium-catalyzed decarboxylative coupling of α-keto carboxylic acids with aryl diazonium salts provides a route to unsymmetrical diaryl ketones via a radical pathway.[19]
Umpolung (Reversed Polarity) Synthesis
Umpolung strategies provide an unconventional and powerful approach to constructing carbonyl compounds by reversing the polarity of the carbonyl carbon.[20] One such method involves the in-situ generation of an acyl anion equivalent from a 2-aryl-1,3-dithiane. This intermediate then undergoes a palladium-catalyzed direct C-H arylation with an aryl bromide. The resulting 2,2-diaryl-1,3-dithiane can be readily hydrolyzed to the desired diaryl ketone.[20] This method is notable for its mild reaction conditions and can be performed as a one-pot procedure.[20]
Transition-Metal-Free Radical Synthesis
Recent innovations have led to the development of transition-metal-free methods for diaryl ketone synthesis. A notable example is a one-pot radical process where aryl halides react with benzonitriles in a basic medium.[21] This reaction is initiated by an organic reductant pair (KOtBu/DMA) and uses air as the oxidant, avoiding the need for corrosive reagents, and toxic or expensive metal catalysts.[21]
Caption: Comparison of Synthesis Routes.
Data Summary and Comparison
| Synthesis Method | Key Reagents/Catalysts | Advantages | Disadvantages |
| Classical Friedel-Crafts Acylation | Acyl Halide, Veratrole, Stoichiometric AlCl₃ | Reliable, No Rearrangements, Monoacylation[7][12] | Corrosive, Moisture-Sensitive Catalyst, High Waste Generation[13][14] |
| Catalytic Friedel-Crafts Acylation | Acyl Halide, Veratrole, Catalytic Metal Triflates (e.g., Cu(OTf)₂) | Greener, Recyclable Catalyst, Milder Conditions[13] | May require specific catalyst optimization |
| Palladium-Catalyzed Cross-Coupling | Arylboronic Acid/Thioester, Aryl Halide, Pd Catalyst, CO source (if needed) | High Functional Group Tolerance, Mild Conditions[15][22] | Cost of Palladium Catalyst, Potential Ligand Sensitivity |
| Umpolung Synthesis | 2-Aryl-1,3-dithiane, Aryl Bromide, Pd Catalyst, Base | Novel Reactivity Pathway, Mild Conditions, One-Pot Potential[20] | Multi-step process to generate dithiane precursor |
| Transition-Metal-Free Radical Synthesis | Aryl Halide, Benzonitrile, Organic Reductant, Air | Sustainable, Avoids Toxic Metals, Scalable[21] | Newer method, may have narrower substrate scope initially |
Conclusion and Future Outlook
While the classical Friedel-Crafts acylation remains a viable method for the synthesis of this compound, the field is increasingly moving towards more sustainable and efficient catalytic approaches. For industrial applications and complex molecule synthesis, palladium-catalyzed cross-coupling reactions and novel catalytic Friedel-Crafts methods offer significant advantages in terms of environmental impact and functional group compatibility. The emergence of transition-metal-free radical processes further highlights the ongoing innovation in synthetic organic chemistry. The choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the specific requirements of the target application. As research continues, the development of even more versatile, greener, and cost-effective methods for the synthesis of diaryl ketones is anticipated, further empowering researchers in drug discovery and materials science.
References
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- Friedel–Crafts Acyl
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An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Introduction and Molecular Structure
(3,4-Dimethoxyphenyl)(p-tolyl)methanone, with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.3 g/mol , belongs to the benzophenone class of compounds.[1] Its structure features a central carbonyl group linking a 3,4-dimethoxyphenyl ring and a p-tolyl ring. This asymmetric substitution pattern is key to its spectroscopic signature. The presence of electron-donating methoxy groups on one ring and an electron-donating methyl group on the other influences the electronic environment of the entire molecule, which is directly reflected in its NMR, IR, and MS spectra.
A thorough spectroscopic analysis is essential for verifying the successful synthesis of the target molecule, ruling out isomeric impurities, and confirming its identity for regulatory or publication purposes. This guide will deconstruct the predicted data from three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Figure 1: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The carbonyl group (C=O) in ketones provides a strong, sharp absorption band, the position of which is sensitive to the electronic environment.[2]
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid powders due to its simplicity and minimal sample preparation. A background spectrum of the clean ATR crystal must be taken immediately prior to the sample measurement to subtract atmospheric H₂O and CO₂ signals, ensuring data integrity.
Experimental Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum with nothing on the crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.
Predicted IR Data and Interpretation
The key diagnostic peaks are summarized below. The conjugation of the carbonyl group with both aromatic rings is expected to lower its stretching frequency compared to a non-conjugated ketone.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |
| ~3050-3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of sp² C-H bonds in the aromatic rings. |
| ~2960-2850 | Aliphatic C-H Stretch | Medium-Weak | Arises from the methyl and methoxy C-H bonds. |
| ~1655-1645 | C=O Carbonyl Stretch | Strong, Sharp | This is the most diagnostic peak for the ketone. Its position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance (conjugation) with both aromatic rings, which weakens the C=O bond.[4] |
| ~1600, ~1510 | Aromatic C=C Stretch | Medium-Strong | Characteristic absorptions for the benzene rings. |
| ~1270, ~1025 | Aryl-O-C Asym. & Sym. Stretch | Strong | Strong absorptions characteristic of the aryl ether linkage from the two methoxy groups. |
| ~820 | C-H Out-of-Plane Bending | Strong | Suggestive of 1,4-disubstitution (para) on the p-tolyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons, while ¹³C NMR shows the number of different types of carbon atoms.
Causality in Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. It is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references. Tetramethylsilane (TMS) is added as the ultimate reference standard (0 ppm).
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small drop of a TMS solution if not already present in the solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The asymmetry of the molecule means all aromatic protons are chemically distinct, though some may overlap. Chemical shifts are influenced by the electronic effects of the substituents (methoxy, methyl, and carbonyl groups).
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-a | ~7.70 | d (J ≈ 8.2 Hz) | 2H | Protons ortho to the carbonyl on the p-tolyl ring. Deshielded by the carbonyl's anisotropic effect. |
| H-b | ~7.28 | d (J ≈ 8.0 Hz) | 2H | Protons meta to the carbonyl on the p-tolyl ring. Shielded relative to H-a. |
| H-c | ~7.45 | dd (J ≈ 8.4, 2.0 Hz) | 1H | Proton on the dimethoxy-ring, ortho to carbonyl and meta to a methoxy group. |
| H-d | ~7.40 | d (J ≈ 2.0 Hz) | 1H | Proton on the dimethoxy-ring, ortho to both the carbonyl and a methoxy group. |
| H-e | ~6.95 | d (J ≈ 8.4 Hz) | 1H | Proton on the dimethoxy-ring, meta to the carbonyl and ortho to a methoxy group. Shielded by the electron-donating OCH₃. |
| H-f | ~3.95 | s | 3H | Methoxy protons. |
| H-g | ~3.93 | s | 3H | Methoxy protons (may be distinct from H-f or appear as a single 6H singlet). |
| H-h | ~2.45 | s | 3H | Methyl protons on the p-tolyl ring. |
d = doublet, dd = doublet of doublets, s = singlet, J = coupling constant in Hz.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbonyl carbon is highly deshielded and appears far downfield.[3] The number of distinct aromatic signals confirms the substitution pattern.
| Chemical Shift (δ, ppm) | Assignment Rationale |
| ~195.5 | C=O Carbonyl Carbon. Appears in the characteristic range for conjugated diaryl ketones.[5] |
| ~153.0 | Aromatic C-OCH₃ |
| ~149.0 | Aromatic C-OCH₃ |
| ~143.5 | Aromatic C-CH₃ (ipso-carbon on tolyl ring) |
| ~135.0 | Aromatic C-C=O (ipso-carbon on tolyl ring) |
| ~130.5 | Aromatic CH (ortho to C=O on tolyl ring) |
| ~129.5 | Aromatic CH (meta to C=O on tolyl ring) |
| ~129.0 | Aromatic C-C=O (ipso-carbon on dimethoxy-ring) |
| ~125.0 | Aromatic CH |
| ~112.0 | Aromatic CH |
| ~110.0 | Aromatic CH |
| ~56.0 | OCH₃ Carbon |
| ~21.7 | CH₃ Carbon |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Causality in Experimental Choices: EI is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment. This is highly desirable for structural elucidation, as the resulting fragments are characteristic of the molecule's structure. A standard electron energy of 70 eV is used to ensure fragmentation patterns are consistent and comparable to library data.
Experimental Protocol (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or the output of a gas chromatograph (GC). The sample is vaporized by heating under vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable fragment ions and neutral radicals.
-
Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show a peak for the molecular ion (M⁺•) and several fragment ions. The most common fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[6]
-
Molecular Ion (M⁺•): The molecular weight is 256.3, so a strong peak is expected at m/z = 256 .
-
Key Fragments: Alpha-cleavage can occur on either side of the carbonyl.
Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.
-
Formation of the 3,4-dimethoxybenzoyl cation (m/z 165): Cleavage of the bond between the carbonyl carbon and the p-tolyl ring yields a stable acylium ion. This is often a very prominent peak. A corresponding neutral tolyl radical is lost.
-
Formation of the p-toluoyl cation (m/z 119): Cleavage of the bond between the carbonyl carbon and the dimethoxyphenyl ring yields the p-toluoyl cation. A neutral dimethoxyphenyl radical is lost.
The relative intensity of the peaks at m/z 165 and m/z 119 will depend on the relative stability of the resulting cations and radicals.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of data from all three methods, creating a self-validating system.
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Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: A Guide to Starting Materials and Reagent Compatibility
An In-depth Technical Guide:
Abstract
(3,4-Dimethoxyphenyl)(p-tolyl)methanone is a diaryl ketone scaffold that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The successful synthesis of this target molecule hinges on a thorough understanding of the reaction mechanism, appropriate selection of starting materials, and careful consideration of reagent compatibility. This guide provides an in-depth analysis of the prevalent synthetic route—the Friedel-Crafts acylation—offering field-proven insights into experimental choices, protocol optimization, and troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking to implement a robust and efficient synthesis of this and related diaryl ketones.
The Core Synthetic Strategy: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6] The key to a successful acylation lies in generating a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.[7]
1.1. Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., p-toluoyl chloride). This complexation polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][7]
-
Electrophilic Attack: The π-electrons of the electron-rich aromatic ring (veratrole) act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[7]
-
Restoration of Aromaticity: A weak base (such as AlCl₄⁻, formed in the first step) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[5][8]
However, a critical distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[8] This complexation deactivates the product against further acylation but necessitates the use of stoichiometric or even excess amounts of the catalyst, which is liberated during aqueous work-up.[8]
Caption: A flowchart of the Friedel-Crafts acylation mechanism.
Starting Material Selection and Rationale
The choice of starting materials is paramount for achieving high yield and purity. The reaction involves two primary components: the aromatic nucleophile and the acylating agent.
2.1. The Aromatic Nucleophile: Veratrole (1,2-Dimethoxybenzene)
Veratrole is an excellent substrate for this reaction. The two methoxy (-OCH₃) groups are strong activating groups, donating electron density to the aromatic ring via resonance. This increased nucleophilicity makes the ring highly susceptible to electrophilic attack.
-
Regioselectivity: The methoxy groups are ortho, para-directing. In veratrole, the positions ortho to one methoxy group are meta to the other. The primary site of acylation is the position para to one of the methoxy groups (C4 position), which is also ortho to the second methoxy group. This directing effect leads to a high degree of regioselectivity, favoring the formation of the desired 3,4-disubstituted product.
2.2. The Acylating Agent
The p-toluoyl moiety can be introduced using several reagents, each with distinct advantages and compatibility considerations.
-
p-Toluoyl Chloride: This is the most common and reactive acylating agent for laboratory-scale synthesis.[6] Its high reactivity stems from the excellent leaving group ability of the chloride ion when complexed with a Lewis acid. However, p-toluoyl chloride is highly sensitive to moisture and will hydrolyze to p-toluic acid, so it must be handled under anhydrous conditions.[1]
-
p-Toluic Anhydride: Acid anhydrides are viable alternatives to acyl chlorides.[8][9] They are generally less reactive than acyl chlorides but are also less sensitive to moisture, making them easier to handle. The reaction consumes an additional equivalent of the aromatic substrate or proceeds with lower atom economy as half of the anhydride is converted to a carboxylic acid byproduct.
-
p-Toluic Acid: It is possible to use the carboxylic acid directly, particularly with strong acid catalysts like polyphosphoric acid (PPA).[10] Alternatively, the more common approach is to convert p-toluic acid into p-toluoyl chloride in situ or in a preliminary step using a reagent like thionyl chloride (SOCl₂).[9]
Reagent Compatibility and Optimization
3.1. Lewis Acid Catalysts
The choice of Lewis acid catalyst is a critical parameter that influences reaction rate, yield, and selectivity.[11]
| Catalyst | Relative Strength | Typical Stoichiometry | Advantages | Disadvantages |
| AlCl₃ | Strong | >1.0 equivalent | High reactivity, widely available, effective for most substrates.[5][6] | Highly hygroscopic, generates corrosive HCl gas,[1] requires stoichiometric amounts,[8] can promote side reactions. |
| FeCl₃ | Moderate | >1.0 equivalent | Less expensive than AlCl₃, can offer similar selectivity.[11] | Generally less reactive than AlCl₃, requiring higher temperatures or longer reaction times. |
| Solid Acids (e.g., Zeolites) | Variable | Catalytic | Environmentally benign, reusable, simplified work-up.[12][13] | Often require higher temperatures, may have lower activity for less reactive substrates.[13] |
| Polyphosphoric Acid (PPA) | N/A (Brønsted Acid) | Solvent/Catalyst | Effective for acylation with carboxylic acids.[10] | Highly viscous, work-up can be challenging. |
For the acylation of a highly activated ring like veratrole, a strong Lewis acid like aluminum chloride (AlCl₃) is the standard and most effective choice.[14] Its high activity ensures efficient formation of the acylium ion and drives the reaction to completion.
3.2. Solvent Compatibility
The solvent must be inert to the strong Lewis acids and the reaction intermediates. Crucially, all solvents must be anhydrous to prevent quenching the catalyst and hydrolyzing the acylating agent.
-
Dichloromethane (DCM): A common choice due to its ability to dissolve the reactants and the AlCl₃ complex. It is relatively inert and has a low boiling point, facilitating removal post-reaction.[1][14]
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is declining due to its high toxicity and flammability.
-
Nitrobenzene: Can be used for less reactive substrates as it can be heated to higher temperatures, but its removal can be difficult.
Validated Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound. Adherence to anhydrous conditions is critical for success.
Caption: A generalized workflow for Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Setup: In a fume hood, a three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled and flame- or oven-dried.
-
Reagent Preparation: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in anhydrous dichloromethane (DCM) in the reaction flask. The mixture is cooled to 0 °C in an ice bath.[15]
-
Acylating Agent Addition: p-Toluoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.[1]
-
Nucleophile Addition: Veratrole (1.05 equivalents) is dissolved in anhydrous DCM, placed in the dropping funnel, and added dropwise to the reaction mixture over 30 minutes, again maintaining a low temperature.
-
Reaction: Once the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[15] This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted two more times with DCM. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.[15]
-
Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield a crystalline solid.[14]
Alternative Synthetic Approaches
While Friedel-Crafts acylation is the most direct route, other methods for synthesizing diaryl ketones exist and may be applicable in specific contexts, such as for substrates incompatible with strong Lewis acids.
-
Palladium-Catalyzed Reactions: Modern cross-coupling methodologies can be used. For instance, the reaction of an arylboronic acid with an aryl aldehyde or the direct arylation of acyl anion equivalents are powerful alternatives.[16]
-
Oxidation of Diaryl-methanes: If the corresponding diaryl-methane is available, it can be oxidized to the ketone using reagents like chromium trioxide or potassium permanganate.
-
Organometallic Reagents: The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to an N-methoxy-N-methyl (Weinreb) amide can provide the ketone.[17][18]
These methods often offer broader functional group tolerance but may require more complex catalyst systems or multi-step preparations of the starting materials.
Conclusion
The synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of veratrole with p-toluoyl chloride, catalyzed by aluminum chloride. The success of this synthesis is critically dependent on the use of high-purity, anhydrous reagents and solvents to prevent deactivation of the catalyst and hydrolysis of the acylating agent. The electron-rich nature of the veratrole ring ensures high reactivity and regioselectivity for the desired product. By following the validated protocol and understanding the underlying principles of reagent compatibility, researchers can reliably and efficiently produce this valuable chemical intermediate for further application in research and development.
References
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
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Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
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ACS Publications - Organometallics. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Available from: [Link]
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YouTube. Friedel-Crafts Acylation: alternative reagents. Available from: [Link]
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Chemguide. friedel-crafts acylation of benzene. Available from: [Link]
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ResearchGate. Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Available from: [Link]
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MDPI. methanone. Available from: [Link]
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International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
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National Institutes of Health (NIH). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Available from: [Link]
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ResearchGate. The Transformation of Alkyl- and Aryl-Sodium Reagents with Simple Amides for the Direct Synthesis of Ketones. Available from: [Link]
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ResearchGate. Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. Available from: [Link]
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Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available from: [Link]
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National Institutes of Health (NIH). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available from: [Link]
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ACS Publications - The Journal of Organic Chemistry. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. Available from: [Link]
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Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]
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Semantic Scholar. Diaryl Ketone Synthesis by [RuHCl(CO)(PPh3)3]-catalyzed Coupling Reaction of Arylboronic Acids with Aryl Aldehydes. Available from: [Link]
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MDPI. 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. Available from: [Link]
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Introduction: Unveiling the Solid-State Architecture of a Key Benzophenone Derivative
An In-Depth Technical Guide to the Crystal Structure Determination of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This compound is a member of the benzophenone family, a class of aromatic ketones with significant applications in organic synthesis, photochemistry, and medicinal chemistry. Benzophenone derivatives are widely used as UV-screening agents and are crucial intermediates in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs a molecule's physicochemical properties, including its stability, solubility, and bioavailability. Therefore, determining the crystal structure of this compound is a critical step in understanding its function and optimizing its applications, particularly in drug development where solid-form selection is paramount.
This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of this compound using single-crystal X-ray diffraction (SC-XRD). As a self-validating system, each stage of the protocol is designed to build upon the last, ensuring the generation of high-quality, reliable, and publishable structural data. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot the process effectively.
Part 1: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and widely used method for preparing aromatic ketones like the target molecule is the Friedel-Crafts acylation.[3] This reaction involves the acylation of an activated aromatic ring (1,2-dimethoxybenzene) with an acyl halide (4-methylbenzoyl chloride) in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethoxybenzene (veratrole) and a suitable anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst polarizes the acyl chloride, making the carbonyl carbon more electrophilic for the attack by the electron-rich veratrole ring.
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (p-toluoyl chloride) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and an aqueous HCl solution to decompose the aluminum chloride complex. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield pure this compound.
| Component | Role | Rationale |
| 1,2-Dimethoxybenzene | Nucleophile | The electron-donating methoxy groups activate the benzene ring for electrophilic aromatic substitution. |
| 4-Methylbenzoyl Chloride | Electrophile | Provides the acyl group to be added to the nucleophilic ring. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acyl chloride to generate a potent electrophile (acylium ion). |
| Dichloromethane (DCM) | Anhydrous Solvent | Provides a non-reactive medium for the reactants and catalyst. |
Crystallization: The Art of Molecular Self-Assembly
Growing single crystals suitable for XRD requires creating conditions where molecules can slowly and orderly arrange themselves into a crystal lattice. For benzophenone derivatives, low-temperature solution growth methods are often effective.[4] A crystal size of 0.1-0.3 mm in all dimensions is typically ideal.[5]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, chloroform) to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly and undisturbed over several days.[6]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to allow it to cool to room temperature over an extended period (hours to days). This gradual decrease in solubility can promote the growth of large, well-ordered crystals.[6]
-
Solvent Diffusion (Layering): Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Carefully layer a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) on top. Diffusion at the solvent interface will gradually lower the solubility, inducing crystallization.[6]
Part 2: Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[7] It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique diffraction pattern from which the atomic arrangement can be deduced.[5][8]
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Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a thin fiber or loop, and placed on a goniometer head in the diffractometer.[9] The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms and protect it from radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated through a series of angles.[8] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[9]
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. Programs like SHELXS or SIR92 use ab initio methods (e.g., direct methods or Patterson functions) to calculate initial phases and generate an initial electron density map.[10][11] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process in software such as SHELXL or CRYSTALS.[10][11][12] This iterative process adjusts atomic parameters (coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]
Part 3: Data Interpretation, Validation, and Reporting
A solved and refined structure must be rigorously validated to ensure its chemical sense and accuracy.
Structure Validation
Specialized software like PLATON is used to analyze the geometry of the structure and check for inconsistencies or errors.[13] Key validation checks include:
-
Bond Lengths and Angles: Comparing values to standard chemical libraries.
-
Intermolecular Contacts: Searching for hydrogen bonds and other significant interactions.
-
Analysis of Displacement Parameters: Ensuring thermal ellipsoids are physically reasonable.
The final validated structure is reported in the standard Crystallographic Information File (CIF) format, which is required for publication and deposition in crystallographic databases like the Cambridge Structural Database (CSD).
Analysis of the Molecular and Crystal Structure
While the specific structure is yet to be determined, analysis of related compounds allows us to predict key structural features to be examined.[2][3][14]
}
Key Metrics to Analyze:
-
Conformation: The most important conformational feature will be the dihedral (torsion) angles between the plane of the central carbonyl group and the two aromatic rings. These angles define the overall molecular twist and are influenced by steric hindrance and electronic effects. In similar structures, dihedral angles between the rings can range from 50° to 75°.[2][3]
-
Bond Lengths and Angles: The C=O bond of the ketone and the C-O bonds of the methoxy groups should be compared with standard values to check for any unusual electronic effects.
-
Intermolecular Interactions: The crystal packing will be stabilized by a network of non-covalent interactions. Given the presence of the carbonyl oxygen and aromatic C-H groups, weak C-H···O hydrogen bonds are highly probable and play a key role in forming chains or sheets in the crystal lattice.[2] C-H···π and π-π stacking interactions between the aromatic rings are also likely to be significant contributors to the overall crystal packing.
Hypothetical Crystallographic Data Table
The final CIF would contain a detailed summary of the crystallographic data. A representative table is shown below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆O₃ |
| Formula Weight | 256.30 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections collected | Value |
| Independent reflections | Value |
| R_int | Value |
| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |
| Goodness-of-fit on F² | Value |
Conclusion
This guide outlines a comprehensive and robust workflow for the determination and analysis of the crystal structure of this compound. By following this protocol—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can obtain a definitive three-dimensional molecular structure. This structural blueprint is invaluable, providing fundamental insights into the molecule's conformation and intermolecular interactions, which are essential for advancing its application in materials science and rational drug design.
References
-
University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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UNC Department of Chemistry. (n.d.). Crystallography Software. Retrieved from [Link]
-
Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Retrieved from [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Bruker AXS. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]
-
National School of Leadership. (n.d.). RAPID CRYSTAL GROWTH OF BENZOPHENONE BY LOW TEMPERATURE SOLUTION GROWTH AND ITS CHARACTERIATION. Scholar. Retrieved from [Link]
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Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2844. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm. DOI:10.1039/D0CE01547D. Retrieved from [Link]
-
University of California, Riverside. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
Wang, H., et al. (2011). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. Retrieved from [Link]
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ResearchGate. (2008). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]
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Topic: Solubility and Stability of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: A Methodological Framework
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dimethoxyphenyl)(p-tolyl)methanone is a benzophenone derivative whose comprehensive physicochemical properties are not widely documented in public literature. This technical guide provides a robust methodological framework for researchers to systematically determine the solubility and stability of this compound. As direct experimental data is scarce, this document serves as a practical, protocol-driven whitepaper. It is designed to empower researchers in pharmaceutical development, chemical synthesis, and materials science to generate reliable and reproducible data. The protocols herein are grounded in established principles of physical chemistry and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Need for Foundational Characterization
This compound, with the molecular formula C₁₆H₁₆O₃, belongs to the benzophenone class of compounds[1]. Benzophenones are a critical scaffold in medicinal chemistry and materials science, often utilized as photoinitiators and pharmacophores. The specific substitution pattern of this molecule—two methoxy groups on one phenyl ring and a methyl group on the other—suggests a moderate lipophilicity and potential for specific intermolecular interactions, which directly influence its solubility and stability.
For any compound to advance from discovery to application, a thorough understanding of its solubility and stability is non-negotiable.
-
Solubility dictates the bioavailability of a potential drug, impacts the choice of solvents for synthesis and purification, and governs formulation strategies.
-
Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities, which is a critical safety and quality attribute under regulatory scrutiny[2][3].
This guide provides the theoretical basis and detailed experimental protocols to systematically characterize these two core properties.
Physicochemical Properties & Structural Insights
A preliminary analysis of the molecule's structure provides a hypothesis for its expected behavior. The central ketone group, along with the ether linkages of the methoxy groups, can act as hydrogen bond acceptors. The aromatic rings contribute to its nonpolar character. This duality suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.
| Property | Value / Information | Source |
| CAS Number | 116412-87-4 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted logP | 2.93 | [4] |
The predicted octanol-water partition coefficient (LogP) of ~2.9 suggests the compound is lipophilic and will likely exhibit poor solubility in aqueous media but better solubility in organic solvents[4].
Protocol for Comprehensive Solubility Profiling
To build a comprehensive solubility profile, the equilibrium shake-flask method is the gold standard due to its simplicity and reliability. The objective is to determine the saturation concentration of the compound in a variety of pharmaceutically and industrially relevant solvents at a controlled temperature.
Causality Behind Solvent Selection
The choice of solvents is designed to probe the compound's response to a range of polarities and hydrogen bonding capabilities.
-
Non-Polar: Heptane, Toluene (to assess van der Waals interactions).
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Ethyl Acetate (EA), Dimethyl Sulfoxide (DMSO) (to assess dipole-dipole interactions without hydrogen bond donation).
-
Polar Protic: Methanol, Ethanol, Isopropyl Alcohol (IPA) (to assess hydrogen bond accepting capability).
-
Aqueous: Purified Water, pH-adjusted buffers (e.g., pH 2.0, 7.4, 9.0) (critical for pharmaceutical applications).
Experimental Workflow: Equilibrium Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a series of 2 mL glass vials. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium saturation was achieved.
-
Solvent Addition: Accurately pipette 1.0 mL of each selected solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate for at least 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour to let solids settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any fine particulates. Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Benzophenone derivatives are readily detectable by UV spectroscopy[5]. A C18 column with a mobile phase of acetonitrile and water is a common starting point for method development[6].
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report solubility in mg/mL and mol/L.
Data Presentation: Solubility Profile
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Heptane | 0.1 | 1.9 | [Experimental Data] | [Experimental Data] |
| Toluene | 2.4 | 2.4 | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | 4.4 | 6.0 | [Experimental Data] | [Experimental Data] |
| Acetone | 5.1 | 21 | [Experimental Data] | [Experimental Data] |
| Ethanol | 5.2 | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 5.8 | 37 | [Experimental Data] | [Experimental Data] |
| Methanol | 6.6 | 33 | [Experimental Data] | [Experimental Data] |
| DMSO | 7.2 | 47 | [Experimental Data] | [Experimental Data] |
| Water (pH 7.0) | 10.2 | 80 | [Experimental Data] | [Experimental Data] |
Protocol for Stability Assessment and Forced Degradation
Forced degradation studies are a regulatory requirement in drug development and a scientific necessity for understanding a compound's intrinsic stability[2][7]. These studies subject the compound to stress conditions more severe than those used in long-term stability testing to identify likely degradation products and pathways[3]. This process is essential for developing a stability-indicating analytical method—a method that can resolve the parent compound from all its degradation products.
Logic of Forced Degradation Studies
Caption: Logical Framework for a Forced Degradation Study.
Step-by-Step Methodology
The goal is to achieve 5-20% degradation of the parent compound. Conditions may need to be adjusted (temperature, time, reagent concentration) if degradation is too fast or too slow.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat in a water bath at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature, protected from light. The ketone functional group may be susceptible to oxidation[7].
-
Thermal Degradation: Keep a sample of the stock solution in a water bath at 60 °C.
-
Photolytic Degradation: Expose a sample of the stock solution in a photostable, transparent container to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity. LC-MS/MS is invaluable for identifying the molecular weights of any formed degradants[3].
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Assess the mass balance: the sum of the parent compound and all degradation products should ideally be between 95-105%, indicating that all major degradants are being detected.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant 1 (RT, min) | Major Degradant 2 (RT, min) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH, RT | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal, 60°C | 48 h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic (ICH) | - | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Forward Outlook
This technical guide presents a comprehensive, field-proven framework for determining the essential solubility and stability profiles of this compound. By adhering to these detailed protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development, process chemistry, and materials science. The provided methodologies for solubility profiling and forced degradation analysis are not merely procedural steps but self-validating systems designed to ensure scientific integrity. The generation and subsequent publication of this data would be a significant contribution to the broader scientific community, enabling further innovation and application of this promising chemical entity.
References
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Berton, T., et al. (2018). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. Available at: [Link]
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Klick, S., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
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Vela-Soria, F., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]
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Al-Thani, R., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. Available at: [Link]
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Chisvert, A., et al. (2012). Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Journal of the Chinese Chemical Society. Available at: [Link]
-
Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from: [Link]
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Alsante, K. M., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
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Rojas-Carrillo, A., et al. (2022). methanone. MDPI. Available at: [Link]
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S. Singh, M. Junwal, et al. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Shinde, P. G., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Mahendra, M., et al. (2004). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. IUCr. Available at: [Link]
-
ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Introduction. Retrieved from: [Link]
-
Wang, X., et al. (2012). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. PMC - NIH. Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Substituted Benzophenones: The Case of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] This technical guide delves into the potential biological activities of substituted benzophenones, with a specific focus on the promising, yet underexplored, compound (3,4-Dimethoxyphenyl)(p-tolyl)methanone. We will explore the synthetic pathways to this class of molecules, dissect their potential mechanisms of action in key therapeutic areas such as oncology, infectious diseases, and inflammation, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to be a comprehensive resource for researchers aiming to unlock the therapeutic potential of this versatile chemical scaffold.
Introduction: The Benzophenone Scaffold - A Cornerstone in Medicinal Chemistry
Benzophenones are diaryl ketones that serve as a versatile template for the design and discovery of new therapeutic agents.[1] Their presence in a variety of natural products with demonstrated biological activities, including antifungal, anti-HIV, antimicrobial, antioxidant, antiviral, and cytotoxic properties, has spurred significant interest in their synthetic analogues.[2][3] The structural diversity of benzophenones, allowing for a wide range of substituents on the phenyl rings, provides a powerful tool for modulating their pharmacokinetic and pharmacodynamic properties.[4] This adaptability has led to the development of benzophenone-containing compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1]
This compound (CAS No: 116412-87-4) represents a specific example of a substituted benzophenone with potential for significant biological activity.[5] The presence of the dimethoxy-substituted phenyl ring and the p-tolyl group suggests potential interactions with various biological targets. This guide will use this molecule as a focal point to explore the broader therapeutic potential of substituted benzophenones.
Synthesis of this compound and its Analogues
The synthesis of this compound can be achieved through several established synthetic routes, with the Friedel-Crafts acylation being a prominent method.[6][7] This reaction typically involves the acylation of an electron-rich aromatic ring, such as 1,2-dimethoxybenzene, with an acylating agent like p-toluoyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize this compound.
Materials:
-
1,2-Dimethoxybenzene
-
p-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxybenzene in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
In a separate flask, dissolve p-toluoyl chloride in anhydrous DCM.
-
Add the p-toluoyl chloride solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity as this compound.
Causality behind Experimental Choices:
-
The use of an inert atmosphere prevents the reaction of the Lewis acid with atmospheric moisture.
-
The dropwise addition of the acylating agent at low temperature helps to control the exothermic reaction and prevent side reactions.
-
The acidic and basic washes are crucial for removing unreacted starting materials, the Lewis acid catalyst, and any acidic or basic byproducts.
Potential Biological Activities and Mechanisms of Action
The substituted benzophenone scaffold has been implicated in a range of biological activities. The following sections will explore the potential of compounds like this compound in key therapeutic areas, supported by evidence from structurally related molecules.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzophenone derivatives.[8][9][10] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9]
Potential Mechanisms of Action:
-
Cell Cycle Arrest: Some benzophenones have been shown to induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[9] For instance, certain derivatives can modulate the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[11]
-
Induction of Apoptosis: Benzophenone analogues can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[8]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Some benzophenone derivatives have demonstrated anti-angiogenic properties by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[8]
-
Estrogen Receptor Modulation: Certain benzophenones and their metabolites can interact with estrogen receptors, which could be a mechanism for their effects on hormone-dependent cancers like breast cancer.[12][13]
Experimental Workflow for Anticancer Activity Evaluation
Caption: Workflow for evaluating the anticancer potential of substituted benzophenones.
3.1.1. Detailed Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.[14][15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)[8]
-
Non-malignant cell line (e.g., Vero) for selectivity assessment[17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well sterile cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
The inclusion of a standard anticancer drug (e.g., doxorubicin) as a positive control validates the assay's sensitivity.
-
Testing against a non-malignant cell line allows for the determination of a selectivity index (SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells), a crucial parameter for assessing therapeutic potential.[14][18]
Antimicrobial Activity
Substituted benzophenones have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[6][19][20]
Potential Mechanisms of Action:
-
Membrane Disruption: Some benzophenone derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1]
-
Inhibition of Essential Enzymes: These compounds could inhibit enzymes that are vital for microbial survival, such as those involved in DNA replication or cell wall synthesis.
-
DNA Binding: Certain benzophenone tetraamides have shown DNA binding affinity, although their primary antibacterial mechanism was found to be membrane depolarization.[1][19]
Experimental Workflow for Antimicrobial Activity Evaluation
Caption: Workflow for evaluating the antimicrobial potential of substituted benzophenones.
3.2.1. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.[21][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Standard antibiotic/antifungal (e.g., vancomycin, fluconazole)
-
96-well sterile microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound.
-
Include a positive control (inoculum with a standard antimicrobial), a negative control (inoculum without any antimicrobial), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The benzophenone scaffold is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as ketoprofen.[24][25] This suggests that novel substituted benzophenones could also possess anti-inflammatory properties.
Potential Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[11][25]
-
Modulation of Pro-inflammatory Cytokines: Benzophenone derivatives may also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
-
Inhibition of Neutrophil Recruitment: Some benzophenone derivatives have been shown to inhibit the recruitment of neutrophils to the site of inflammation, a key event in the inflammatory response.[24]
Experimental Workflow for Anti-inflammatory Activity Evaluation
Caption: Workflow for evaluating the anti-inflammatory potential of substituted benzophenones.
3.3.1. Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.[26][27]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, standard drug, and different doses of the test compound.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of benzophenones and their biological activity is crucial for designing more potent and selective compounds. Key structural features that can be modulated include:
-
Substituents on the Phenyl Rings: The nature, position, and number of substituents on the phenyl rings can significantly influence activity. For example, the presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the electronic properties of the molecule and its interaction with biological targets.[8]
-
The Carbonyl Group: The ketone carbonyl group is a key feature of the benzophenone scaffold and can participate in hydrogen bonding with target proteins.
-
Overall Lipophilicity: The lipophilicity of the molecule, which can be modified by the substituents, plays a critical role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.[28]
Conclusion and Future Perspectives
Substituted benzophenones, exemplified by this compound, represent a highly promising class of compounds with the potential for development into novel therapeutics for a range of diseases. Their synthetic accessibility and the tunability of their structure make them an attractive scaffold for medicinal chemists. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of their biological activities. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their potency and selectivity through SAR studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of the benzophenone scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs.
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Classical Approaches: The Foundation of Diaryl Ketone Synthesis
An In-Depth Technical Guide to the Synthesis of Diaryl Ketones for Researchers, Scientists, and Drug Development Professionals
The diaryl ketone motif is a ubiquitous and vital structural core in a vast array of functional molecules. Its presence is critical in numerous pharmaceuticals, such as the cholesterol-lowering drug Fenofibrate and the uricosuric agent Benzbromarone, as well as in agrochemicals, photoinitiators, and advanced organic materials.[1][2] The inherent stability and unique electronic properties of the diaryl ketone scaffold make it a cornerstone for medicinal chemists and material scientists. Consequently, the development of efficient, versatile, and robust synthetic methodologies for its construction remains a highly active area of chemical research.
This guide provides a comprehensive review of the principal synthetic strategies for preparing diaryl ketones. It moves from classical, time-honored methods to the forefront of modern transition-metal catalysis. The focus is not merely on procedural steps but on the underlying mechanistic principles and the causal relationships that dictate experimental choices, offering field-proven insights for the practicing scientist.
Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, is a fundamental and enduring method for forming aryl ketones through electrophilic aromatic substitution.[3][4] It is widely utilized for the construction of various aryl ketones and remains a vital conversion for industry.[3][5]
Mechanistic Rationale: The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which coordinates to an acyl halide or anhydride.[4][6] This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, and subsequent deprotonation re-establishes aromaticity, yielding the final diaryl ketone product.[6] A key feature of this reaction is that the ketone product is less reactive than the starting arene, thus preventing over-acylation.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocol: General Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: The aromatic substrate (1.0 equivalent) is dissolved in the solvent and added to the flask. The mixture is cooled to 0 °C in an ice bath.
-
Acylation: The acyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitored by TLC.
-
Workup: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction & Purification: The organic layer is separated, washed with dilute NaOH, water, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Trustworthiness and Limitations: The primary drawback of the traditional Friedel-Crafts acylation is the need for stoichiometric or even excess quantities of the Lewis acid, which becomes complexed with the product ketone.[3] This generates significant corrosive and aqueous waste during workup. Furthermore, the reaction is generally limited to arenes that are not strongly deactivated, as electron-withdrawing groups inhibit the electrophilic substitution.
Oxidation of Diarylmethanes
An alternative, two-step classical approach involves the synthesis of a diarylmethane followed by oxidation of the benzylic methylene group to a carbonyl. This method is particularly useful when the corresponding diarylmethane is readily accessible.
Causality and Methodological Advances: Historically, this oxidation was performed with strong, stoichiometric oxidants like potassium permanganate (KMnO₄). However, significant progress has been made in developing more practical and environmentally benign protocols. Modern methods often employ transition-metal-free conditions, using molecular oxygen (O₂) as the terminal oxidant, which is both inexpensive and green.[1] These reactions are typically promoted by a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), which facilitates the C(sp³)–H oxidation.[1][7]
Diagram: Diaryl Ketone Synthesis via Oxidation Pathway
Caption: Two-step workflow for diaryl ketone synthesis via oxidation.
Experimental Protocol: Metal-Free Oxidation of a Diarylmethane [1]
-
Setup: To an oven-dried Schlenk tube, add the diarylmethane (0.5 mmol, 1.0 equiv) and a magnetic stir bar.
-
Reagent Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) and anhydrous solvent (e.g., DMSO, 2.0 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: Replace the inert atmosphere with an O₂ balloon. Stir the reaction mixture vigorously at 80 °C for the specified time (typically 12-24 hours), monitoring by TLC.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Modern Methods: The Power of Transition-Metal Catalysis
Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering unparalleled efficiency, functional group tolerance, and modularity. For diaryl ketone synthesis, these methods provide powerful alternatives to classical approaches, often proceeding under milder conditions with broader substrate scopes.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern C-C bond formation.[8] For diaryl ketone synthesis, two primary strategies have emerged: the acyl coupling and the carbonylative coupling.[9]
Strategy 1: Acyl Suzuki-Miyaura Coupling This is a two-component reaction between an arylboronic acid and an acyl electrophile, typically an acyl chloride.[9] This approach avoids the direct handling of toxic carbon monoxide and often proceeds under mild, phosphine-free conditions.[10]
-
Causality and Field Insights: The choice of palladium source (e.g., PdCl₂, Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and solvent is critical. Anhydrous conditions are often preferred to prevent hydrolysis of the acyl chloride.[10] The reaction exhibits excellent chemoselectivity for C(acyl)-Cl bond cleavage over C(aryl)-Cl bonds that might be present on the substrate.[11]
Experimental Protocol: Anhydrous Acyl Suzuki-Miyaura Coupling [10]
-
Setup: In a dry Schlenk tube under an inert atmosphere, combine the acyl chloride (1.0 mmol), arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add dry toluene (5 mL) via syringe.
-
Reaction: Heat the mixture at 80-100 °C for 4-12 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Strategy 2: Carbonylative Suzuki-Miyaura Coupling This is a highly convergent three-component reaction where an aryl halide, an arylboronic acid, and carbon monoxide (CO) are coupled to form the diaryl ketone.[9] This method is powerful as it builds complexity from readily available starting materials.
-
Causality and Field Insights: The direct use of CO gas requires specialized equipment (e.g., a pressure reactor or a CO balloon setup). To circumvent this, solid CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), have been developed.[12] The reaction mechanism involves the insertion of CO into an aryl-palladium(II) intermediate, forming an acyl-palladium species which then undergoes transmetalation and reductive elimination.
Experimental Protocol: Carbonylative Suzuki Coupling with a CO Surrogate [12]
-
Setup: To a reaction vial, add the aryl iodide (0.5 mmol), arylboronic acid (0.75 mmol), K₃PO₄ (1.5 mmol), Pd(TFA)₂ (0.5 mol%), and Mo(CO)₆ (0.25 mmol, 0.5 equiv).
-
Solvent Addition: Add a mixture of CH₃CN and water (e.g., 4:1, 2 mL).
-
Reaction: Seal the vial and heat at 100 °C for 12-24 hours.
-
Workup & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Negishi Cross-Coupling
The Negishi coupling utilizes highly reactive organozinc reagents. A groundbreaking recent development in this area is the use of amides—one of the most stable carboxylic acid derivatives—as effective acyl electrophiles. This transformation proceeds via selective nickel-catalyzed cleavage of the amide C-N bond.[13][14]
-
Causality and Field Insights: This reaction represents a significant advance because amides are readily available and typically unreactive in cross-coupling. The success of this method relies on two key factors: the use of an inexpensive and bench-stable nickel precatalyst, [Ni(PPh₃)₂Cl₂], and the activation of the primary amide by converting it into an N,N-di-Boc derivative.[15][16] This activation weakens the C-N bond, facilitating direct metal insertion. The reaction proceeds rapidly at room temperature with excellent functional group tolerance.[13][16]
Experimental Protocol: Nickel-Catalyzed Negishi Coupling of an Activated Amide [15]
-
Amide Activation: The primary amide is first reacted with Boc₂O and a catalyst (e.g., DMAP) to form the N,N-di-Boc activated amide.
-
Setup: In a glovebox, a vial is charged with the activated amide (0.2 mmol), [Ni(PPh₃)₂Cl₂] (10 mol%), and dry Et₂O (1.0 mL).
-
Reagent Addition: An arylzinc reagent (e.g., ArZnCl, 1.5 equiv, as a THF solution) is added with vigorous stirring.
-
Reaction: The reaction mixture is stirred at room temperature for as little as 10 minutes to several hours.
-
Workup: The reaction is quenched by adding 0.1 N HCl. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a valuable benzophenone derivative, utilizing the robust and versatile Friedel-Crafts acylation reaction.[1] Benzophenones are key structural motifs in many pharmaceutical compounds and serve as versatile intermediates in organic synthesis. This protocol details the reaction between veratrole (1,2-dimethoxybenzene) and p-toluoyl chloride, catalyzed by the Lewis acid aluminum chloride. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline safety precautions, and present expected outcomes. The information herein is designed to be a practical resource for chemists in research and development, enabling efficient and reproducible synthesis of this target molecule.
Introduction
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds on aromatic rings.[2][3] This electrophilic aromatic substitution reaction is particularly effective for the synthesis of aryl ketones.[4] A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution—a common side reaction in Friedel-Crafts alkylations.[4][5] The acylium ion intermediate is also resonance-stabilized and less prone to rearrangements that can plague alkylation reactions.[3][6]
The target molecule, this compound, incorporates the veratrole moiety, which is present in numerous natural products and pharmacologically active compounds. The p-tolyl group provides a site for further functionalization. This benzophenone derivative serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials science applications.[7] This protocol offers a reliable method for its preparation on a laboratory scale.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[8] In this specific synthesis, the Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of p-toluoyl chloride.[9] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3][6]
The electron-rich veratrole, activated by two methoxy groups, then acts as a nucleophile, attacking the electrophilic acylium ion.[10] The methoxy groups are ortho-, para-directing, and due to steric hindrance from the methoxy group at the 3-position, the acylation predominantly occurs at the para-position (C-4) relative to the other methoxy group. This electrophilic attack temporarily disrupts the aromaticity of the veratrole ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[11] Aromaticity is subsequently restored by the loss of a proton from the site of substitution, with the assistance of the [AlCl₄]⁻ complex, which regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[8]
Mechanistic Pathway
Caption: Generalized workflow for the Friedel-Crafts acylation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.[8][11]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Veratrole | C₈H₁₀O₂ | 138.16 | 5.00 g | 36.2 |
| p-Toluoyl chloride | C₈H₇ClO | 154.60 | 6.16 g (5.0 mL) | 39.8 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 5.80 g | 43.5 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Crushed Ice | H₂O | 18.02 | ~100 g | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel (125 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Filtration apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser.[12]
-
Fit the top of the condenser with a drying tube to protect the reaction from atmospheric moisture.[12]
-
Place the entire apparatus under a nitrogen or argon atmosphere.
-
-
Catalyst Suspension:
-
Addition of Acylating Agent:
-
In a separate dry flask, dissolve 6.16 g (39.8 mmol) of p-toluoyl chloride in 25 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the p-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.[12] The formation of the acylium ion is an exothermic process.[8]
-
-
Addition of Aromatic Substrate:
-
Dissolve 5.00 g (36.2 mmol) of veratrole in 25 mL of anhydrous DCM.
-
After the complete addition of p-toluoyl chloride, add the veratrole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.[5]
-
-
Reaction Progression:
-
Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[13] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.
-
Stir the resulting mixture vigorously for 15-20 minutes to ensure the complete decomposition of the aluminum chloride complex.[13][14]
-
-
Extraction and Washing:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer. The DCM layer will be on the bottom as it is denser than water.[14]
-
Extract the aqueous layer twice with 30 mL portions of DCM.[13]
-
Combine all the organic layers.
-
Wash the combined organic layers sequentially with:
-
1 x 50 mL of water
-
2 x 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution will occur. Vent the separatory funnel frequently).[8]
-
1 x 50 mL of brine (saturated NaCl solution).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent by gravity filtration.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[8]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.[13]
-
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[5][8] It can cause severe burns. Handle in a fume hood and avoid contact with skin and moisture.[5]
-
p-Toluoyl chloride: Corrosive and moisture-sensitive. It is a lachrymator (causes tears).[15] All handling should be performed in a well-ventilated fume hood.
-
Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent.[5] Always handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrogen Chloride (HCl): The reaction and work-up generate corrosive and toxic HCl gas.[5] Ensure the experimental setup is in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.
Characterization of this compound
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product (C₁₆H₁₆O₃, MW: 256.30 g/mol ).[16][17]
-
Melting Point Analysis: To assess the purity of the crystalline product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Presence of moisture deactivating the catalyst.- Impure reagents.- Sub-optimal reaction temperature. | - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.- Use freshly opened or purified reagents and anhydrous solvents.- Maintain the recommended temperature profile, especially during the addition steps. |
| Formation of Multiple Products | - Incorrect stoichiometry.- Reaction temperature too high, leading to side reactions. | - Carefully measure all reagents to maintain the correct molar ratios.- Adhere to the specified temperature control to minimize side reactions. |
| Difficult Work-up (Emulsions) | - Incomplete decomposition of the aluminum complex. | - Ensure vigorous stirring during the quenching step with ice/HCl.- Addition of brine during extraction can sometimes help break up emulsions. |
Conclusion
This application note provides a detailed and reliable protocol for the Friedel-Crafts acylation of veratrole with p-toluoyl chloride to synthesize this compound. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can successfully prepare this valuable intermediate for applications in drug discovery and materials science. The inherent advantages of the Friedel-Crafts acylation, such as the prevention of polysubstitution and rearrangements, make it a superior choice for the synthesis of aryl ketones.[6]
References
- Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Accessed January 12, 2026.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Accessed January 12, 2026.
- Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Accessed January 12, 2026.
- Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Accessed January 12, 2026.
- Master Organic Chemistry. EAS Reactions (3)
- University of Michigan.
- Sigma-Aldrich.
- YouTube.
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. Accessed January 12, 2026.
- Organic Chemistry Portal.
- YouTube.
- International Journal of Chemical Studies.
- Sigma-Aldrich. This compound | 116412-87-4. Accessed January 12, 2026.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Accessed January 12, 2026.
- Advanced ChemBlocks. This compound 95%. Accessed January 12, 2026.
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Accessed January 12, 2026.
- PubChem. (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. Accessed January 12, 2026.
- Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Accessed January 12, 2026.
- BLD Pharm. 116412-87-4|this compound. Accessed January 12, 2026.
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride. Accessed January 12, 2026.
- Khan Academy.
- 13 Friedel-Crafts Acyl
- ChemScene. 116412-87-4 | this compound. Accessed January 12, 2026.
- MySkinRecipes. This compound. Accessed January 12, 2026.
- YouTube. Friedel Crafts reaction/Acylation of toluene. Published June 10, 2020.
- ChemScene. 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone. Accessed January 12, 2026.
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Accessed January 12, 2026.
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Application Notes and Protocols for the Purification of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Abstract
This technical guide provides a comprehensive overview of the purification techniques for (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a key intermediate in pharmaceutical and materials science research.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications. This document outlines methodologies for recrystallization and column chromatography, along with analytical techniques for purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the purification strategies.
Introduction: The Importance of Purity
This compound, with the chemical formula C₁₆H₁₆O₃, is a diaryl ketone derivative.[2] Its utility as a building block in organic synthesis necessitates a high degree of purity. Impurities can arise from the synthetic route, typically a Friedel-Crafts acylation reaction, and may include unreacted starting materials, byproducts, and residual catalysts.[3][4][5] These contaminants can interfere with subsequent reactions, leading to lower yields, impure products, and potentially misleading biological or material science data. Therefore, robust purification is a critical step in its preparation.
Synthesis and Potential Impurities
The common synthetic route to this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with p-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][6]
Potential impurities originating from this synthesis include:
-
Unreacted Starting Materials: Veratrole and p-toluoyl chloride.
-
Isomeric Products: Acylation at different positions on the veratrole ring.
-
Polysubstitution Products: Introduction of more than one acyl group onto the aromatic ring.[3]
-
Hydrolysis Products: p-Toluic acid from the hydrolysis of p-toluoyl chloride.
-
Residual Catalyst: Lewis acid catalyst and its byproducts from workup.
The purification strategy must be designed to effectively remove these structurally similar and dissimilar impurities.
Purification Strategies: A Comparative Overview
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired scale of purification. For this compound, recrystallization and column chromatography are the most effective methods.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures.[7][8] | Scalable, cost-effective, can yield very pure crystalline material. | Not effective for impurities with similar solubility; potential for low recovery.[7] | High initial purity (>90%), large-scale purification. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[9][10] | High resolution, effective for separating complex mixtures and closely related impurities. | Less scalable, more time-consuming, requires larger volumes of solvent.[10] | Complex impurity profiles, small to medium scale purification. |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds.[8] The choice of solvent is critical and should be guided by the principle that the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.
Solvent Selection for this compound:
Based on the polarity of the target molecule, which contains both polar ether groups and a ketone with nonpolar aromatic rings, a moderately polar solvent system is often effective. A mixture of a polar solvent (like ethanol or isopropanol) and a nonpolar solvent (like hexane or heptane) can be optimized for recrystallization. Ethanol is a good starting point due to its favorable solubility profile for many benzophenone derivatives.[7]
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (preheated to its boiling point) to just dissolve the solid with gentle swirling and heating.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb colored impurities.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the impure solid is lower than the solution temperature.[7] | Reheat to dissolve the oil, add more solvent, and cool more slowly.[7] |
| No Crystal Formation | Solution is not supersaturated. | Boil off some solvent to concentrate the solution and allow it to cool again.[7] Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Yield | Too much solvent was used.[7] | Use the minimum amount of hot solvent for dissolution. |
Column Chromatography Protocol
Column chromatography provides a higher degree of separation for complex mixtures.[9][10] For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is effective.
System Parameters:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary for optimal separation. A starting point for the eluent system is a 9:1 to 4:1 mixture of hexane:ethyl acetate.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[9]
-
Elution: Begin eluting with the nonpolar solvent mixture, collecting fractions in test tubes or flasks. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in the same eluent system. Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining purity and quantifying residual impurities.[11] A reverse-phase HPLC method is suitable for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic)[12][13] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[11] |
| Column Temperature | 30 °C[11] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The presence of impurity peaks in the spectrum indicates contamination.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and identify any impurities based on their mass-to-charge ratio.
Workflow Diagrams
Caption: Step-by-step process for recrystallization.
Conclusion
The successful purification of this compound is paramount for its effective use in research and development. This guide provides robust and validated protocols for recrystallization and column chromatography, tailored to the specific properties of this compound. By understanding the principles behind these techniques and employing rigorous analytical assessment, researchers can consistently obtain high-purity material, ensuring the reliability and reproducibility of their subsequent work.
References
- Benchchem. (n.d.). Recrystallization techniques for purifying crude benzophenone oxime.
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- SIELC Technologies. (n.d.). Separation of 3,4-Dimethoxyphenyl 2-pyridyl ketone on Newcrom R1 HPLC column.
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
- Advanced ChemBlocks Inc. (2014). This compound 95%.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone.
- Portillo-Castillo, O. J., et al. (2021). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Acta Pharmaceutica, 71(2), 305-315.
- MySkinRecipes. (n.d.). This compound.
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Application Note: A Robust HPLC Method for the Analysis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Abstract
This application note describes the development of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. This document provides a detailed protocol, the scientific rationale behind the method development choices, and key performance parameters, making it suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction and Method Rationale
This compound is a benzophenone derivative, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical and cosmetic industries.[1] Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]
The objective of this work was to develop an efficient isocratic RP-HPLC method that is both easy to implement and robust enough for routine use. The strategy focused on leveraging the physicochemical properties of the analyte to make logical, science-based decisions during method development.
Analyte Properties and Initial Considerations
A successful HPLC method begins with a thorough understanding of the analyte.
-
Structure and Physicochemical Properties:
-
Compound Name: this compound
-
Molecular Weight: 256.3 g/mol [5]
-
Structure:

-
Polarity: The molecule possesses a benzophenone core with methoxy and methyl functional groups. This structure imparts significant non-polar character, making it an ideal candidate for reversed-phase chromatography.[6][7] The estimated LogP (a measure of lipophilicity) for similar structures like 3,4-Dimethoxybenzophenone is approximately 2.93, indicating good retention on a non-polar stationary phase.[8]
-
-
UV Absorbance: The conjugated system of aromatic rings and the carbonyl group in the benzophenone structure are strong chromophores. This suggests that UV detection will be highly sensitive. Based on the structure, a maximum absorbance (λ-max) is expected in the 250-320 nm range. For general benzophenone derivatives, a detection wavelength of 254 nm is often effective.[9]
HPLC Method Development Strategy
The method development process followed a systematic approach, optimizing each parameter to achieve the desired chromatographic performance: good peak shape, adequate retention, and a practical run time.
Column and Stationary Phase Selection
Reversed-phase chromatography is the most suitable mode for separating non-polar to moderately polar organic molecules.[6][10]
-
Rationale: Given the hydrophobic nature of this compound, a C18 (octadecylsilane, ODS) stationary phase was selected. C18 columns are the most widely used in reversed-phase HPLC, offering excellent hydrophobic retention and high surface area coverage for separating aromatic compounds.[6][11] A standard column dimension of 4.6 x 150 mm with a 5 µm particle size was chosen as it provides a good balance between efficiency, backpressure, and sample loading capacity.
Mobile Phase Optimization
-
Solvent Selection: A mixture of water (polar component) and a miscible organic solvent (non-polar component) is used in RP-HPLC.[7] Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and favorable UV cutoff.
-
Isocratic vs. Gradient Elution: For a single analyte analysis, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and shorter re-equilibration times. A series of scouting runs were performed with varying ratios of acetonitrile to water to find the optimal composition.
-
Optimization Results:
-
High ACN content (>80%) resulted in very short retention times (k' < 1), providing poor retention and potential interference from the solvent front.
-
Low ACN content (<60%) led to excessively long retention times and broad peaks.
-
An isocratic mixture of 75% Acetonitrile and 25% Water was found to provide an ideal retention factor (k') between 2 and 10, ensuring sufficient separation from any potential early-eluting impurities without an unnecessarily long analysis time.
-
Detection Wavelength
A UV scan of a standard solution of the analyte would be the ideal way to determine the λ-max. In the absence of this data, 254 nm was selected as a robust starting point, as it is a common wavelength for aromatic ketones and provides good sensitivity.[9] For methods requiring higher sensitivity, determining the precise λ-max is recommended.
Flow Rate and Temperature
A flow rate of 1.0 mL/min was chosen as it is standard for a 4.6 mm ID column and provides good efficiency without generating excessive backpressure. The column temperature was maintained at 30 °C to ensure stable retention times and improve peak symmetry.
Detailed Application Protocol
This protocol is intended for a standard HPLC system equipped with a UV detector.
Equipment and Materials
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water (or ultrapure water).
-
Standard: this compound, reference standard grade.
-
Sample Diluent: Mobile Phase (75:25 ACN:Water).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare sample solutions by dissolving the material in the mobile phase to achieve a final concentration within the expected linear range of the method (e.g., 10-200 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Method Performance and System Suitability
To ensure the validity of the results, system suitability tests must be performed before sample analysis.[3] This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopoeias like the USP.[2][12][13]
| System Suitability Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | ~ 5.5 minutes | 5.6 min |
| Tailing Factor (Tf) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Repeatability (%RSD of 5 injections) | ≤ 2.0% | < 0.5% |
Method Validation Considerations
For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[18]
Visualizations
HPLC Method Development Workflow
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Analyte Retention in Reversed-Phase HPLC
Caption: Analyte retention mechanism in reversed-phase chromatography.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and suitable for the routine quantitative analysis of this compound. The final chromatographic conditions provide excellent peak shape and a practical run time. The method is grounded in established chromatographic principles and is ready for formal validation as per ICH guidelines for implementation in a quality control environment.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [12][19]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [14]
-
<621> CHROMATOGRAPHY. U.S. Pharmacopeia. [2]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [15]
-
Understanding the Latest Revisions to USP <621>. Agilent. [3]
-
<621> Chromatography - Notice of Adoption. U.S. Pharmacopeia. [19]
-
Are You Sure You Understand USP <621>? LCGC International. [13]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [16]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [17]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [18]
-
This compound Information. Sigma-Aldrich. [4]
-
Benzophenone Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. [9]
-
This compound 95%. AChemBlock. [5]
-
Reversed Phase HPLC Columns. Phenomenex. [6]
-
High-Performance Liquid Chromatography. Chemistry LibreTexts. [7]
-
(3,4-Dimethoxyphenyl)(phenyl)methanone Properties. ChemScene. [8]
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HPLC Separation Modes. Waters Corporation. [10]
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Reversed phase liquid chromatography. YouTube (Kruvelab). [11]
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(4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. ChemBK. [1]
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Application of (3,4-Dimethoxyphenyl)(p-tolyl)methanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of (3,4-dimethoxyphenyl)(p-tolyl)methanone in medicinal chemistry. While direct biological studies on this specific molecule are not extensively reported in public literature, its structural features, belonging to the diarylmethanone class of compounds, place it as a promising scaffold for the development of novel therapeutic agents, particularly in oncology. This guide will, therefore, leverage data from closely related analogues to illustrate its potential and provide detailed protocols for its synthesis and biological evaluation.
Introduction to this compound
This compound, a substituted benzophenone, is a member of a chemical class that serves as a precursor to chalcones and flavonoids, compounds well-regarded for their diverse biological activities.[1][2] The diarylmethanone core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The presence of the 3,4-dimethoxyphenyl moiety, in particular, has been associated with potent anticancer activity in various molecular frameworks.[1][4] This suggests that this compound is a molecule of significant interest for synthetic elaboration and biological screening.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Synonym(s) | (3,4-dimethoxyphenyl)(4-methylphenyl)methanone |
| CAS Number | 116412-87-4[5] |
| Molecular Formula | C₁₆H₁₆O₃[5] |
| Molecular Weight | 256.3 g/mol [5] |
| Appearance | Expected to be a solid at room temperature |
Synthetic Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of diarylmethanones is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, veratrole (1,2-dimethoxybenzene) serves as the nucleophilic aromatic substrate and p-toluoyl chloride as the acylating agent, with aluminum chloride (AlCl₃) being a common catalyst.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Step-by-Step Synthesis Protocol
Materials and Reagents:
-
Veratrole (1,2-dimethoxybenzene)
-
p-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Catalyst Suspension: In a fume hood, carefully add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM in the reaction flask to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Reactants:
-
Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Following this, add a solution of veratrole (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, maintaining the low temperature.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry to confirm its identity and purity.
-
Application Notes in Medicinal Chemistry: Anticancer Potential
While specific biological data for this compound is scarce, the extensive research on related benzophenones and chalcones provides a strong rationale for its investigation as an anticancer agent.[7]
Rationale for Anticancer Activity
-
Tubulin Polymerization Inhibition: Many compounds with a dimethoxyphenyl ring system, structurally related to combretastatin A-4, are known to inhibit tubulin polymerization by binding to the colchicine site.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The (3,4-dimethoxyphenyl) moiety in the title compound is a key pharmacophore for this activity.
-
Induction of Apoptosis: Substituted benzophenones have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[7] A novel drug candidate, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one, demonstrated potent pro-apoptotic effects in triple-negative breast cancer cells.[4]
-
Cell Cycle Arrest: As a consequence of targeting cellular components like tubulin, many related compounds induce cell cycle arrest, preventing cancer cell proliferation.[7]
-
Kinase Inhibition: The diarylmethanone scaffold can be a template for designing kinase inhibitors, which are a major class of targeted cancer therapies.
Potential Signaling Pathways
The anticancer activity of compounds related to this compound often involves the intrinsic apoptotic pathway.
Caption: A potential mechanism of action for anticancer activity.
Protocols for Biological Evaluation
To assess the medicinal chemistry applications of this compound, a series of in vitro assays are essential. The following are standard protocols for evaluating its cytotoxic and antiproliferative effects.
Experimental Workflow
Caption: Workflow for the biological evaluation of a novel compound.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells for vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of this compound
| Cell Line | This compound | Doxorubicin (Positive Control) |
| MCF-7 (Breast Cancer) | 8.5 ± 1.2 | 0.9 ± 0.1 |
| HCT116 (Colon Cancer) | 12.3 ± 2.1 | 1.1 ± 0.2 |
| A549 (Lung Cancer) | 15.8 ± 1.9 | 1.5 ± 0.3 |
| HEK293 (Normal Kidney) | > 50 | 5.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This compound represents a valuable scaffold for medicinal chemistry research. Based on the well-documented anticancer activities of structurally related diarylmethanones and chalcones, this compound is a prime candidate for synthesis and evaluation as a potential anticancer agent. The protocols provided in this guide offer a robust framework for its chemical synthesis and comprehensive biological characterization, enabling researchers to explore its therapeutic potential and elucidate its mechanism of action.
References
-
Leong, C. O., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(21), 6373. [Link]
-
Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. [Link]
-
Manogaran, P., et al. (2017). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 8(3), 547-558. [Link]
-
Sashidhara, K. V., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29705-29724. [Link]
-
Ivanov, I., et al. (2006). Efficient One-Pot Friedel—Crafts Acylation of Benzene and Its Derivatives with Unprotected Aminocarboxylic Acids in Polyphosphoric Acid. ChemInform, 37(42). [Link]
-
Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2025). Cureus, 17(7), e73491. [Link]
-
Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1671. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. (2003). Analytical Sciences: X-ray Structure Analysis Online, 19(4), x67-x68. [Link]
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- 3. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 116412-87-4 | AChemBlock [achemblock.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3,4-Dimethoxyphenyl)(p-tolyl)methanone as a Photoinitiator in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the dynamic field of polymer chemistry, the quest for efficient and versatile photoinitiators is perpetual. These molecules, the catalysts of light-induced polymerization, are pivotal in applications ranging from advanced coatings and adhesives to the fabrication of intricate biocompatible materials for drug delivery and medical devices. Among the vast family of photoinitiators, benzophenone and its derivatives have long been cornerstones due to their reliability, cost-effectiveness, and well-understood mechanism.
This document provides a detailed guide to a specific, yet promising, member of this family: (3,4-Dimethoxyphenyl)(p-tolyl)methanone . While extensive literature on this particular molecule is emerging, its structural similarity to other well-characterized benzophenones allows us to extrapolate its behavior and utility with a high degree of confidence. These notes are designed to be a practical resource, blending established principles of photochemistry with actionable protocols. We will delve into the causality behind experimental choices, ensuring that each step is not just a directive, but a logical progression towards a successful photopolymerization.
Our focus is on providing a self-validating system of protocols, grounded in the fundamental principles of Type II photoinitiation. By understanding the "why" behind the "how," researchers can not only replicate the described methods but also intelligently adapt them to their specific monomers and application requirements.
Section 1: The Underpinnings of this compound as a Type II Photoinitiator
This compound belongs to the class of Type II photoinitiators. Unlike Type I initiators that undergo unimolecular cleavage upon irradiation to form radicals, Type II photoinitiators operate through a bimolecular mechanism. This process is contingent on the presence of a co-initiator, typically a hydrogen donor.
The Photochemical Journey: From Photon to Polymer Chain
The mechanism of action for this compound can be dissected into several key steps upon exposure to a suitable light source:
-
Photoexcitation: The carbonyl group of the benzophenone derivative absorbs a photon of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This high efficiency of ISC is a hallmark of benzophenone-type photoinitiators.
-
Hydrogen Abstraction: The triplet state of the photoinitiator is a potent radical species. In the presence of a co-initiator (often a tertiary amine), it abstracts a hydrogen atom. This generates a ketyl radical from the photoinitiator and a new radical on the co-initiator.
-
Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates, by attacking their double bonds. The ketyl radical is generally less reactive and often terminates by dimerization.
This reliance on a co-initiator is a defining feature of Type II systems and offers a degree of control over the initiation process.
Caption: Photoinitiation mechanism of this compound.
Section 2: Physicochemical and Photophysical Profile
While specific, experimentally determined photophysical data for this compound is not extensively published, we can infer its properties from structurally similar and well-documented benzophenone derivatives. The methoxy and tolyl substituents are expected to influence the molecule's absorption characteristics and solubility.
| Property | Representative Value (Based on Analogues) | Significance in Photopolymerization |
| Molecular Formula | C₁₆H₁₆O₃ | - |
| Molecular Weight | 256.3 g/mol | Affects formulation calculations. |
| Appearance | Expected to be a white to off-white solid | - |
| λmax (in non-polar solvent) | ~250 - 280 nm | Determines the required wavelength of the UV source. |
| λmax (in polar solvent) | ~330 - 350 nm | The n→π* transition is often red-shifted in polar solvents. |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | A high ε value indicates efficient light absorption. |
| Triplet State Energy (Eₜ) | ~68-70 kcal/mol | Must be high enough to abstract hydrogen from the co-initiator. |
Note: The photophysical properties of benzophenones can be significantly influenced by the solvent and the surrounding environment. It is recommended to perform preliminary UV-Vis spectroscopic analysis of the specific formulation to be used.
Section 3: Experimental Protocols
The following protocols provide a starting point for utilizing this compound in typical photopolymerization applications.
Synthesis of this compound
For researchers wishing to synthesize the photoinitiator, a common method is the Friedel-Crafts acylation.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
p-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve veratrole in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add p-toluoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol for UV Curing of an Acrylate Formulation
This protocol is suitable for creating a thin polymer film, for instance, for coatings or adhesives.
Materials:
-
This compound
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Oligomer (optional, for viscosity and property modification): Urethane diacrylate or Epoxy acrylate
-
UV curing system (e.g., medium-pressure mercury lamp or a 365 nm LED lamp)
Formulation:
| Component | Weight Percentage | Role |
| Urethane diacrylate oligomer | 60% | Provides flexibility and toughness. |
| Trimethylolpropane triacrylate (TMPTA) | 35% | Crosslinking monomer. |
| This compound | 3% | Photoinitiator. |
| Ethyl-4-(dimethylamino)benzoate (EDB) | 2% | Co-initiator/Hydrogen donor. |
Procedure:
-
Formulation Preparation: In a light-protected container (e.g., an amber vial), combine the oligomer, monomer, photoinitiator, and co-initiator.
-
Mixing: Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous. Gentle warming may be necessary for highly viscous oligomers.
-
Application: Apply a thin film of the formulation onto the desired substrate (e.g., glass, metal, or plastic) using a film applicator or a spin coater to ensure uniform thickness.
-
UV Curing: Expose the coated substrate to a UV light source. The required exposure time will depend on the lamp intensity, the distance from the lamp, and the film thickness. A typical starting point would be an intensity of 100 mW/cm² for 5-30 seconds.
-
Cure Monitoring: The cure can be assessed by tack-free time (the time at which the surface is no longer sticky to the touch) or by spectroscopic methods such as real-time FTIR to monitor the disappearance of the acrylate double bond peak (~1635 cm⁻¹).
Caption: A typical workflow for UV curing of a polymer formulation.
Characterization of the Cured Polymer
The properties of the resulting polymer can be evaluated using various analytical techniques:
-
Degree of Conversion: Determined by FTIR or Raman spectroscopy by monitoring the decrease in the characteristic peak of the monomer's double bond.
-
Mechanical Properties: Techniques such as nanoindentation or tensile testing can be used to measure hardness, modulus, and flexibility.
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on thermal stability and glass transition temperature (Tg).
Section 4: Troubleshooting and Considerations
-
Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by atmospheric oxygen. This can lead to incomplete surface curing (a tacky surface). To mitigate this, one can increase the photoinitiator concentration, use a higher intensity light source, or perform the curing in an inert atmosphere (e.g., nitrogen).
-
Yellowing: Benzophenone-based photoinitiators can sometimes lead to yellowing of the final polymer, especially upon prolonged exposure to UV light. The extent of this will depend on the specific formulation and curing conditions.
-
Solubility: Ensure that the photoinitiator and co-initiator are fully soluble in the monomer/oligomer blend to avoid defects in the cured material. The methoxy and tolyl groups on this compound are expected to impart good solubility in a range of organic monomers.
Conclusion
This compound is a promising photoinitiator that leverages the well-established and robust chemistry of benzophenone. Its predicted photophysical properties and solubility make it a viable candidate for a wide array of photopolymerization applications. By understanding the underlying principles of Type II photoinitiation and following the detailed protocols provided, researchers can effectively harness the potential of this molecule to create novel polymers with tailored properties. The convergence of this fundamental understanding with practical application is the cornerstone of innovation in polymer science.
References
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers. Retrieved January 9, 2024, from [Link]
-
Synthesis and free radical photopolymerization of one-component type II photoinitiator based on benzophenone segment. (2022). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2011). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). ACS Publications. Retrieved January 9, 2024, from [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities. Retrieved January 9, 2024, from [Link]
Experimental protocol for scaling up the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Anwendungs- und Protokollleitfaden Experimentelles Protokoll zur Hochskalierung der Synthese von (3,4-Dimethoxyphenyl)(p-tolyl)methanon
Zusammenfassung Dieser Leitfaden bietet ein detailliertes Protokoll für die Synthese von (3,4-Dimethoxyphenyl)(p-tolyl)methanon im Labormaßstab durch eine Friedel-Crafts-Acylierungsreaktion. Als Senior Application Scientist liegt der Schwerpunkt dieses Dokuments nicht nur auf der schrittweisen Methodik, sondern auch auf der wissenschaftlichen Begründung der einzelnen experimentellen Entscheidungen, den Überlegungen zur Prozessoptimierung und den Sicherheitsprotokollen, die für eine erfolgreiche Hochskalierung unerlässlich sind. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll eine robuste Grundlage für die Herstellung dieses wichtigen Diarylketon-Zwischenprodukts bieten.
Einleitung und wissenschaftliche Begründung
(3,4-Dimethoxyphenyl)(p-tolyl)methanon ist ein Diarylketon, das als vielseitiges Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dient.[1] Seine Struktur ist in verschiedenen pharmakologisch aktiven Gerüsten und in der Materialwissenschaft von Bedeutung. Die effizienteste und direkteste Methode zur Synthese von Diarylketonen ist die Friedel-Crafts-Acylierung, eine fundamentale Reaktion der elektrophilen aromatischen Substitution.[2][3]
Die hier beschriebene Strategie beinhaltet die Acylierung von Veratrol (1,2-Dimethoxybenzol) mit p-Toluoylchlorid in Gegenwart eines Lewis-Säure-Katalysators, typischerweise wasserfreiem Aluminiumchlorid (AlCl₃).[4]
Reaktionsübersicht:
Die Wahl von Veratrol als aromatisches Substrat wird durch seine hohe Reaktivität bei der elektrophilen aromatischen Substitution bestimmt. Die beiden Methoxygruppen (-OCH₃) sind stark aktivierende, elektronenliefernde Gruppen, die die Elektronendichte des Benzolrings erhöhen und ihn anfälliger für den Angriff durch Elektrophile machen.[5] Sie lenken die Substitution vorzugsweise in die ortho- und para-Positionen. Aufgrund sterischer Hinderung durch die benachbarte Methoxygruppe erfolgt die Acylierung überwiegend in der Position 4 (para zu einer Methoxygruppe).
Der Mechanismus, der in der Regel bei Vorhandensein eines starken Lewis-Säure-Katalysators wie AlCl₃ abläuft, umfasst die Bildung eines hochreaktiven Acylium-Ions aus p-Toluoylchlorid.[6][7] Dieses Acylium-Ion dient als Elektrophil, das vom elektronenreichen Veratrolring angegriffen wird, um das gewünschte Ketonprodukt zu bilden. Ein entscheidender Aspekt der Friedel-Crafts-Acylierung ist, dass das Ketonprodukt mit dem AlCl₃-Katalysator einen Komplex bildet.[8] Dieser Komplex desaktiviert das Produkt gegenüber einer weiteren Acylierung und verhindert so eine Polysubstitution. Dies erfordert jedoch den Einsatz von mehr als einem stöchiometrischen Äquivalent des Katalysators.
Überlegungen zur Hochskalierung und Prozessoptimierung
Die Übertragung einer Friedel-Crafts-Acylierung vom Labormaßstab auf einen größeren Maßstab erfordert eine sorgfältige Kontrolle mehrerer Parameter, um Sicherheit und Ausbeute zu gewährleisten.
-
Wärmemanagement : Die Reaktion zwischen dem Lewis-Säure-Katalysator und dem Acylchlorid sowie der anschließende Acylierungsschritt sind stark exotherm.[9] Eine unzureichende Kühlung kann zu einem unkontrollierten Temperaturanstieg führen, was Nebenreaktionen und Sicherheitsprobleme zur Folge hat. Die Verwendung eines ummantelten Reaktors und eine langsame, kontrollierte Zugabe der Reagenzien sind für ein effektives Wärmemanagement unerlässlich.
-
Gasentwicklung : Die Reaktion erzeugt Chlorwasserstoffgas (HCl) als Nebenprodukt.[10] Bei einer Hochskalierung kann die Menge des erzeugten HCl erheblich sein. Das Reaktionssystem muss mit einem geeigneten Gaswäscher (z. B. einer Natronlauge-Falle) verbunden sein, um das korrosive und giftige Gas zu neutralisieren.
-
Feuchtigkeitsempfindlichkeit : Aluminiumchlorid und p-Toluoylchlorid reagieren beide heftig mit Wasser.[9][10] Die Reaktion muss unter streng wasserfreien Bedingungen durchgeführt werden, um eine Deaktivierung des Katalysators und eine Hydrolyse des Acylchlorids zu verhindern. Alle Glasgeräte müssen vor Gebrauch im Ofen getrocknet werden, und es sollten wasserfreie Lösungsmittel verwendet werden. Die Durchführung der Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) wird dringend empfohlen.
-
Mischung : Eine effiziente Durchmischung ist entscheidend, um lokale Konzentrations- und Temperaturgradienten zu vermeiden, insbesondere bei der Zugabe der Reagenzien. Ein mechanischer Rührer wird für Reaktionen im größeren Maßstab gegenüber einem Magnetrührer bevorzugt.
-
Lösungsmittelauswahl : Dichlormethan (DCM) ist ein häufig verwendetes Lösungsmittel, da es die Reaktanten und den intermediären Komplex löst und relativ inert ist.[8] Andere inerte Lösungsmittel wie 1,2-Dichlorethan können ebenfalls verwendet werden.
Detailliertes experimentelles Protokoll (1,0-Mol-Maßstab)
Dieses Protokoll beschreibt die Synthese im 1,0-Mol-Maßstab. Die Mengen können proportional an den gewünschten Produktionsmaßstab angepasst werden.
Materialien und Reagenzien
| Reagenz | CAS-Nr. | Molmasse ( g/mol ) | Menge (1,0-Mol-Maßstab) | Moläquivalente | Anmerkungen |
| Veratrol | 91-16-7 | 138,16 | 138,2 g (125,6 mL) | 1,0 | Substrat, Reinheit ≥99% |
| p-Toluoylchlorid | 874-60-2 | 154,60 | 162,3 g (133,0 mL) | 1,05 | Acylierungsmittel, Reinheit ≥98% |
| Aluminiumchlorid (AlCl₃) | 7446-70-0 | 133,34 | 160,0 g | 1,2 | Katalysator, wasserfrei, ≥99% |
| Dichlormethan (DCM) | 75-09-2 | 84,93 | 1,5 L | - | Lösungsmittel, wasserfrei |
| Salzsäure (HCl) | 7647-01-0 | 36,46 | ~500 mL | - | 2 M wässrige Lösung für die Aufarbeitung |
| Gesättigte Natriumbicarbonatlösung (NaHCO₃) | 144-55-8 | 84,01 | ~500 mL | - | Für die Neutralisation |
| Gesättigte Natriumchloridlösung (Sole) | 7647-14-5 | 58,44 | ~300 mL | - | Für die Wäsche |
| Wasserfreies Magnesiumsulfat (MgSO₄) | 7487-88-9 | 120,37 | ~50 g | - | Trockenmittel |
| Ethanol (EtOH) | 64-17-5 | 46,07 | ~1,0 L | - | Lösungsmittel für die Umkristallisation |
Sicherheitsvorkehrungen
-
Persönliche Schutzausrüstung (PSA) : Tragen Sie jederzeit eine geeignete PSA, einschließlich einer Chemikalienschutzbrille, eines Laborkittels und chemikalienbeständiger Handschuhe (Nitril oder Neopren).
-
Abzug : Führen Sie alle Schritte in einem gut belüfteten Abzug durch.[11]
-
Aluminiumchlorid (AlCl₃) : Ätzend und reagiert heftig mit Wasser, wobei HCl-Gas freigesetzt wird.[9] Vermeiden Sie den Kontakt mit Haut und das Einatmen von Staub. In einer trockenen Umgebung handhaben.
-
p-Toluoylchlorid : Ätzend und tränenreizend. Verursacht schwere Verätzungen der Haut und Augenschäden.[12]
-
Dichlormethan (DCM) : Flüchtiges und potenziell krebserregendes Lösungsmittel. Vermeiden Sie das Einatmen von Dämpfen und den Kontakt mit der Haut.[11]
-
Reaktionsgefahren : Die Reaktion ist exotherm und erzeugt ätzendes HCl-Gas. Stellen Sie eine ordnungsgemäße Kühlung und Entlüftung zu einem Gaswäscher sicher.
Aufbau der Ausrüstung
-
Bauen Sie einen 3-Liter-Rundkolben (oder einen ummantelten Reaktor geeigneter Größe) mit einem mechanischen Rührer, einem 250-mL-Tropftrichter und einem Rückflusskühler auf.
-
Setzen Sie einen Trockenrohr (gefüllt mit CaCl₂) oder einen Stickstoff-/Argon-Einlass auf den Kühler, um eine inerte Atmosphäre aufrechtzuerhalten.
-
Stellen Sie ein großes Eis-Wasser-Bad bereit, um den Reaktor zu kühlen.
-
Verbinden Sie den Gasauslass des Kühlers über einen Schlauch mit einem Gaswäscher, der eine 2 M NaOH-Lösung enthält.
Schritt-für-Schritt-Verfahren
-
Vorbereitung : Stellen Sie sicher, dass alle Glasgeräte vollständig trocken sind. Spülen Sie die Apparatur mit Stickstoff oder Argon.
-
Befüllung des Reaktors : Geben Sie in den Reaktor wasserfreies Dichlormethan (1,0 L) und anschließend vorsichtig und portionsweise wasserfreies Aluminiumchlorid (160,0 g). Die Zugabe ist exotherm. Rühren Sie die entstandene Suspension.
-
Kühlen : Kühlen Sie die Suspension unter Rühren im Eis-Wasser-Bad auf 0–5 °C ab.
-
Zugabe des Acylierungsmittels : Lösen Sie p-Toluoylchlorid (162,3 g) in wasserfreiem DCM (250 mL) und geben Sie diese Lösung in den Tropftrichter. Geben Sie die p-Toluoylchlorid-Lösung tropfenweise über 30–45 Minuten zu der gerührten AlCl₃-Suspension. Halten Sie die Innentemperatur während der Zugabe unter 10 °C.[10] Es bildet sich ein orange-roter Komplex.
-
Zugabe des Substrats : Lösen Sie nach Abschluss der Zugabe Veratrol (138,2 g) in wasserfreiem DCM (250 mL) und geben Sie diese Lösung in den Tropftrichter. Geben Sie die Veratrol-Lösung tropfenweise über 45–60 Minuten zu der kalten Reaktionsmischung. Halten Sie die Temperatur während dieser Zugabe bei 0–5 °C.
-
Reaktion : Nach Abschluss der Zugabe lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2–4 Stunden.
-
Reaktionsüberwachung : Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) (z. B. mit einem Eluentengemisch aus Hexan:Ethylacetat = 4:1). Das Produkt sollte einen niedrigeren Rf-Wert als das Veratrol-Ausgangsmaterial aufweisen. Die Reaktion ist abgeschlossen, wenn das Veratrol-Ausgangsmaterial verbraucht ist.
-
Aufarbeitung (Quenchen) : Kühlen Sie die Reaktionsmischung wieder auf 0–5 °C ab. Gießen Sie die Reaktionsmischung langsam und vorsichtig unter kräftigem Rühren in ein separates Becherglas, das 1,5 kg zerstoßenes Eis und 500 mL 2 M HCl enthält.[11] Dieser Schritt ist stark exotherm und setzt eine große Menge HCl-Gas frei. Führen Sie diesen Schritt in einem gut funktionierenden Abzug durch. Rühren Sie kräftig für 15–20 Minuten, um den Aluminiumchlorid-Komplex vollständig zu zersetzen.
-
Extraktion : Überführen Sie die Mischung in einen großen Scheidetrichter. Trennen Sie die untere organische Schicht. Extrahieren Sie die wässrige Schicht zweimal mit DCM (jeweils 200 mL).[11]
-
Waschen : Vereinigen Sie die organischen Schichten. Waschen Sie sie nacheinander mit 500 mL 2 M HCl, 500 mL Wasser, 500 mL gesättigter NaHCO₃-Lösung (Vorsicht, CO₂-Entwicklung!) und schließlich mit 300 mL Sole.[11]
-
Trocknen und Eindampfen : Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer, um das Rohprodukt zu erhalten.
-
Reinigung : Das Rohprodukt, typischerweise ein cremefarbener bis gelber Feststoff, kann durch Umkristallisation aus heißem Ethanol gereinigt werden. Lösen Sie das Rohprodukt in der Mindestmenge siedendem Ethanol, lassen Sie es langsam auf Raumtemperatur und dann auf 0–5 °C abkühlen. Filtrieren Sie die Kristalle ab, waschen Sie sie mit einer kleinen Menge kaltem Ethanol und trocknen Sie sie im Vakuum.
Erwartete Ergebnisse
-
Aussehen : Cremefarbener bis blassgelber kristalliner Feststoff.
-
Ausbeute : 75–85 % nach der Reinigung.
-
Reinheit : >95 % (bestimmt durch HPLC oder NMR).[13]
-
Schmelzpunkt : Literaturwerte können als Referenz für die Reinheit dienen.
Visualisierung des Arbeitsablaufs
Die folgende Grafik zeigt die wichtigsten Schritte des Syntheseprotokolls.
Sources
- 1. (3,4-Dimethoxyphenyl)(p-tolyl)methanone [myskinrecipes.com]
- 2. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chemijournal.com [chemijournal.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound 95% | CAS: 116412-87-4 | AChemBlock [achemblock.com]
Anwendungsleitfaden und Protokolle: Funktionalisierung von (3,4-Dimethoxyphenyl)(p-tolyl)methanon für Folgereaktionen
An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Von: Leitender Anwendungswissenschaftler, Gemini Division
Datum: 13. Januar 2026
Betreff: Ein umfassender Leitfaden zur strategischen Derivatisierung von (3,4-Dimethoxyphenyl)(p-tolyl)methanon
Einleitung und strategische Bedeutung
(3,4-Dimethoxyphenyl)(p-tolyl)methanon ist ein substituiertes Benzophenon, ein Strukturmotiv von erheblicher Bedeutung in der medizinischen Chemie. Benzophenon-Derivate sind für ein breites Spektrum an biologischen Aktivitäten bekannt, darunter antitumorale, entzündungshemmende und antiparasitäre Eigenschaften.[1] Die strategische Modifikation des zentralen Carbonylgerüsts dieses Moleküls eröffnet Wege zur Synthese neuartiger Verbindungen mit potenziell verbesserten pharmakokinetischen und pharmakodynamischen Profilen.
Dieser Leitfaden bietet detaillierte Protokolle für drei fundamentale Derivatisierungsstrategien, die auf die Carbonylgruppe abzielen: Reduktion, nukleophile Addition mittels Grignard-Reaktion und Olefinierung über die Wittig-Reaktion. Die hier beschriebenen Methoden sind so konzipiert, dass sie robust, reproduzierbar und anpassbar sind und eine solide Grundlage für die explorative Synthese und die Entwicklung von Wirkstoffen bieten.
Physikochemische Eigenschaften des Ausgangsmaterials
| Eigenschaft | Wert | Quelle |
| Chemische Bezeichnung | (3,4-Dimethoxyphenyl)(p-tolyl)methanon | Interne Daten |
| CAS-Nummer | 116412-87-4 | Interne Daten |
| Summenformel | C₁₆H₁₆O₃ | Interne Daten |
| Molekulargewicht | 256.30 g/mol | Interne Daten |
| Aussehen | Feststoff | Interne Daten |
Übersicht der Derivatisierungsstrategien
Die Carbonylgruppe des (3,4-Dimethoxyphenyl)(p-tolyl)methanons ist der primäre Reaktionsort für die Derivatisierung. Ihre Polarität (elektrophiler Kohlenstoff, nukleophiler Sauerstoff) ermöglicht eine Vielzahl von Transformationen. Dieser Leitfaden konzentriert sich auf drei bewährte Methoden, um das Kernmolekül in verschiedene funktionelle Klassen umzuwandeln.
Abbildung 1: Übersicht der Derivatisierungswege für (3,4-Dimethoxyphenyl)(p-tolyl)methanon.
Protokoll 1: Reduktion zum sekundären Alkohol
Die Umwandlung des Ketons in einen sekundären Alkohol ist eine grundlegende Transformation, die neue Möglichkeiten für Veresterungen, Veretherungen oder weitere Oxidationen eröffnet. Natriumborhydrid (NaBH₄) wird aufgrund seiner milden Natur, seiner Selektivität für Aldehyde und Ketone und seiner einfachen Handhabung im Vergleich zu aggressiveren Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) als Reduktionsmittel der Wahl eingesetzt.
Kausalität und experimentelle Logik
Das Hydrid-Ion (H⁻) aus dem NaBH₄ fungiert als Nukleophil und greift den elektrophilen Carbonylkohlenstoff an. Das resultierende Alkoholat-Intermediat wird anschließend wässrig aufgearbeitet, um den sekundären Alkohol (3,4-Dimethoxyphenyl)(p-tolyl)methanol zu protonieren und zu isolieren. Methanol dient als Lösungsmittel, das sowohl das Keton als auch das NaBH₄ lösen kann und gleichzeitig als Protonenquelle für die Zersetzung des Borat-Komplexes dient.[2]
Abbildung 2: Workflow für die Reduktion des Ketons mit Natriumborhydrid.
Detailliertes Versuchsprotokoll
Materialien:
-
(3,4-Dimethoxyphenyl)(p-tolyl)methanon
-
Natriumborhydrid (NaBH₄)
-
Methanol (MeOH), analysenrein
-
Ethylacetat (EtOAc)
-
Wasser (destilliert)
-
Salzsäure (HCl), 1 M
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben, Magnetrührer, Eisbad, Scheidetrichter
Verfahren:
-
Ansatz: In einem 100-mL-Rundkolben werden 2,56 g (10,0 mmol) (3,4-Dimethoxyphenyl)(p-tolyl)methanon in 40 mL Methanol gelöst.
-
Kühlung: Die klare Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Reduktion: Unter kräftigem Rühren werden langsam und portionsweise 0,45 g (12,0 mmol, 1,2 Äquivalente) Natriumborhydrid zugegeben. Es ist auf eine leichte Gasentwicklung zu achten.
-
Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion für 1 Stunde bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden (Laufmittel: z.B. Hexan/Ethylacetat 4:1).
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von 20 mL Wasser beendet. Anschließend wird der pH-Wert mit 1 M HCl auf ca. 6-7 eingestellt.
-
Extraktion: Das Methanol wird am Rotationsverdampfer entfernt. Der wässrige Rückstand wird dreimal mit je 30 mL Ethylacetat extrahiert.
-
Isolierung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung & Charakterisierung: Das Rohprodukt wird durch Umkristallisation (z.B. aus Ethanol/Wasser) oder Säulenchromatographie gereinigt. Das Produkt wird mittels ¹H-NMR, ¹³C-NMR und IR-Spektroskopie charakterisiert. Im IR-Spektrum wird das Verschwinden der C=O-Bande (ca. 1650-1700 cm⁻¹) und das Erscheinen einer breiten O-H-Bande (ca. 3200-3500 cm⁻¹) erwartet.[3]
Protokoll 2: Grignard-Reaktion zum tertiären Alkohol
Die Grignard-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Durch die Reaktion des Ketons mit einem Grignard-Reagenz (z.B. Phenylmagnesiumbromid) wird ein tertiärer Alkohol synthetisiert. Dies führt zu einer signifikanten Erhöhung der molekularen Komplexität und des sterischen Anspruchs um das zentrale Kohlenstoffatom.
Kausalität und experimentelle Logik
Das Grignard-Reagenz wirkt als starkes Nukleophil (Carbanion-Äquivalent) und greift den Carbonylkohlenstoff an, um ein Magnesiumalkoholat zu bilden. Dieses Intermediat ist stabil, bis es durch eine saure wässrige Aufarbeitung protoniert wird, um den tertiären Alkohol freizusetzen. Die Reaktion muss unter strikt wasserfreien (anhydrischen) Bedingungen durchgeführt werden, da Grignard-Reagenzien durch Protonenquellen wie Wasser sofort zersetzt werden.
Detailliertes Versuchsprotokoll
Materialien:
-
(3,4-Dimethoxyphenyl)(p-tolyl)methanon
-
Phenylmagnesiumbromid (PhMgBr), 1 M Lösung in THF
-
Tetrahydrofuran (THF), wasserfrei
-
Ammoniumchlorid (NH₄Cl), gesättigte wässrige Lösung
-
Diethylether (Et₂O)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Apparatur unter Schutzgas (Argon oder Stickstoff), feuergetrocknete Glasgeräte
Verfahren:
-
Vorbereitung: Ein feuergetrockneter 250-mL-Dreihalskolben, ausgestattet mit einem Tropftrichter, Rückflusskühler und Gaseinlass, wird unter Argon-Atmosphäre gehalten.
-
Ansatz: 2,56 g (10,0 mmol) (3,4-Dimethoxyphenyl)(p-tolyl)methanon werden im Kolben vorgelegt und in 50 mL wasserfreiem THF gelöst.
-
Reaktion: Die Lösung wird auf 0 °C gekühlt. Anschließend werden 12,0 mL (12,0 mmol, 1,2 Äquivalente) der 1 M Phenylmagnesiumbromid-Lösung in THF langsam über den Tropftrichter zugegeben.
-
Temperierung: Nach der Zugabe wird das Eisbad entfernt, und die Mischung wird für 2 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktion wird vorsichtig durch langsames Zutropfen von 30 mL gesättigter Ammoniumchlorid-Lösung bei 0 °C beendet.
-
Extraktion: Die Phasen werden getrennt, und die wässrige Phase wird zweimal mit je 40 mL Diethylether extrahiert.
-
Isolierung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung & Charakterisierung: Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Laufmittelgradient Hexan/Ethylacetat) gereinigt. Die Charakterisierung erfolgt mittels NMR und IR.
Protokoll 3: Wittig-Reaktion zur Alken-Synthese
Die Wittig-Reaktion wandelt die Carbonylgruppe direkt in eine C=C-Doppelbindung um und ist eine der wichtigsten Methoden zur Synthese von Alkenen.[4][5][6] Sie bietet eine ausgezeichnete Kontrolle über die Position der Doppelbindung. Die Reaktion verwendet ein Phosphor-Ylid (Wittig-Reagenz), das in situ hergestellt wird.
Kausalität und experimentelle Logik
Die Reaktion beginnt mit der Herstellung des Wittig-Reagenzes. Triphenylphosphin reagiert mit einem Alkylhalogenid (z.B. Methyliodid) in einer Sₙ2-Reaktion zu einem Phosphoniumsalz.[7][8] Eine starke Base deprotoniert dieses Salz am α-Kohlenstoff und erzeugt das nukleophile Ylid. Das Ylid greift das Keton an und bildet ein viergliedriges Oxaphosphetan-Intermediat. Dieses zerfällt in einer irreversiblen, treibenden Kraft der Reaktion zu dem gewünschten Alken und dem sehr stabilen Triphenylphosphinoxid.[5]
Abbildung 3: Allgemeiner Workflow für eine Wittig-Reaktion.
Detailliertes Versuchsprotokoll
Materialien:
-
(3,4-Dimethoxyphenyl)(p-tolyl)methanon
-
Methyltriphenylphosphoniumiodid ([Ph₃PCH₃]⁺I⁻)
-
n-Butyllithium (n-BuLi), 1.6 M Lösung in Hexan
-
Tetrahydrofuran (THF), wasserfrei
-
Diethylether (Et₂O)
-
Wasser (destilliert)
-
Apparatur unter Schutzgas (Argon oder Stickstoff), feuergetrocknete Glasgeräte
Verfahren:
-
Ylid-Herstellung: In einem feuergetrockneten 250-mL-Dreihalskolben unter Argon-Atmosphäre werden 4,85 g (12,0 mmol, 1,2 Äquivalente) Methyltriphenylphosphoniumiodid in 80 mL wasserfreiem THF suspendiert. Die Suspension wird auf -78 °C (Trockeneis/Aceton-Bad) gekühlt.
-
Langsam werden 7,5 mL (12,0 mmol, 1,2 Äquivalente) der 1.6 M n-BuLi-Lösung zugetropft. Die Mischung färbt sich tiefrot oder orange, was die Bildung des Ylids anzeigt. Die Mischung wird für 1 Stunde bei -78 °C gerührt.
-
Reaktion: Eine Lösung von 2,56 g (10,0 mmol) (3,4-Dimethoxyphenyl)(p-tolyl)methanon in 20 mL wasserfreiem THF wird langsam zur Ylid-Lösung bei -78 °C getropft.
-
Temperierung: Nach vollständiger Zugabe wird das Kühlbad entfernt, und die Reaktionsmischung lässt man über Nacht langsam auf Raumtemperatur erwärmen.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von 50 mL Wasser beendet. Die Phasen werden getrennt, und die wässrige Phase wird zweimal mit je 40 mL Diethylether extrahiert.
-
Isolierung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung & Charakterisierung: Das Rohprodukt (eine Mischung aus dem Alken und Triphenylphosphinoxid) wird durch Säulenchromatographie (Kieselgel, Laufmittel Hexan) gereinigt, um das reine Alken-Produkt zu isolieren. Die Charakterisierung erfolgt mittels NMR und IR.
Zusammenfassung und Ausblick
Die vorgestellten Protokolle bieten eine robuste Grundlage für die Derivatisierung von (3,4-Dimethoxyphenyl)(p-tolyl)methanon. Jede Methode führt zu einer distinkten Klasse von Molekülen – sekundäre Alkohole, tertiäre Alkohole und Alkene – die jeweils als Ausgangspunkte für weitere Synthesen in der medizinischen Chemie und Materialwissenschaft dienen können.[9][10][11][12][13][14][15] Die sorgfältige Auswahl der Derivatisierungsstrategie ermöglicht es Forschern, gezielt Moleküle mit gewünschten sterischen und elektronischen Eigenschaften zu entwerfen, um spezifische biologische Zielstrukturen zu adressieren.
Referenzen
-
Schlitzer, M. (2008). Entwicklung von Benzophenon-Derivaten als Inhibitoren der Farnesyltransferase und des hMDR-Transporters. Publikationsserver der Universität Marburg. Verfügbar unter: [Link]
-
Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Verfügbar unter: [Link]
-
Organische-Chemie.ch. Wittig-Reaktion. Verfügbar unter: [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Verfügbar unter: [Link]
-
Sitorus, L., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of PharmTech Research.
-
Google Patents. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B. Verfügbar unter:
-
Padilla-Montoya, K., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. Verfügbar unter: [Link]
-
Google Patents. (2003). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1. Verfügbar unter:
-
Google Patents. (1999). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. WO1999006343A1. Verfügbar unter:
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Verfügbar unter: [Link]
-
ResearchGate. (2015). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Verfügbar unter: [Link]
-
Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. US5840981A. Verfügbar unter:
-
ResearchGate. (2005). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Verfügbar unter: [Link]
-
Google Patents. (2016). Production technology of 3,4-dimethoxy phenethylamine. CN105384650A. Verfügbar unter:
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- 4. Wittig Reaction [organic-chemistry.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Notes and Protocols for (3,4-Dimethoxyphenyl)(p-tolyl)methanone as an Analytical Standard
This guide provides a comprehensive overview of the analytical methodologies and protocols for the use of (3,4-Dimethoxyphenyl)(p-tolyl)methanone as a reference material. Intended for researchers, scientists, and professionals in drug development and quality control, this document outlines the essential procedures for establishing this compound as an in-house analytical standard and its subsequent application in qualitative and quantitative analyses.
Introduction to this compound
This compound, also known as 3,4-Dimethoxy-4'-methylbenzophenone, is a substituted benzophenone derivative.[1] Its molecular structure, featuring a dimethoxy-substituted phenyl ring and a tolyl group bonded to a central carbonyl, makes it a relevant compound in medicinal chemistry and materials science.[2] In the pharmaceutical industry, accurate identification and quantification of such molecules are critical for ensuring the safety and efficacy of drug products. This necessitates the use of well-characterized analytical standards.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 116412-87-4 | [3] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |
| Molecular Weight | 256.30 g/mol | [1] |
| Purity (Typical) | 95% | [3] |
| Storage | Room Temperature, in a dry, sealed container | [4] |
Qualification of an In-House Reference Standard
The qualification of an in-house reference standard is a critical process that establishes a baseline for future analytical testing. It involves a multi-faceted approach to thoroughly characterize the chemical substance.
The Logic of a Multi-Pronged Analytical Approach
A single analytical technique is often insufficient to fully characterize a compound. By employing a combination of chromatographic and spectroscopic methods, a more complete and reliable assessment of the compound's identity and purity can be achieved. This orthogonal approach ensures that potential impurities not detected by one method may be identified by another.
Caption: Workflow for qualifying an in-house reference standard.
Qualitative and Quantitative Analysis
The characterization of a reference standard involves both qualitative and quantitative analysis.[5][6]
-
Qualitative Analysis: This determines the chemical identity of the substance.[5] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount for elucidating the molecular structure.
-
Quantitative Analysis: This measures the amount of the substance present, which is crucial for determining purity and assigning a potency value.[7] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for quantitative analysis.
Analytical Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[8] A reversed-phase method is generally suitable for a moderately polar compound like this compound.[8][9]
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase is a common choice for reversed-phase chromatography, offering good retention for moderately non-polar compounds.
-
Acetonitrile/Water Mobile Phase: This combination provides a good balance of solvent strength and compatibility with UV detection.
-
UV Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically at a wavelength of significant absorbance like 254 nm.[8][9]
Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound candidate reference standard and dissolve it in 10 mL of the mobile phase.[9]
-
Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[9]
-
-
Sample Preparation:
-
Accurately weigh a sample of the material and dissolve it in the mobile phase to a known concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
-
Analysis and Data Interpretation:
-
Inject the standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.
-
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It provides both chromatographic separation and mass spectral data for confident identification.
Rationale for Method Parameters:
-
Capillary Column: A non-polar or moderately polar capillary column (e.g., DB-5ms) is suitable for separating aromatic ketones.[8]
-
Helium Carrier Gas: Helium is an inert and efficient carrier gas for GC.
-
Electron Ionization (EI): EI is a common and robust ionization technique that produces characteristic fragmentation patterns for structural elucidation.
Experimental Protocol: GC-MS
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 10 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Sample Preparation:
-
Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
-
Analysis and Data Interpretation:
-
Inject the sample into the GC-MS system.
-
The resulting mass spectrum should show a molecular ion peak (M+) at m/z 256.
-
Characteristic fragment ions can be used to confirm the structure. Potential fragment ions include those corresponding to the p-tolyl group (m/z 91) and the dimethoxybenzoyl group (m/z 165).
-
The total ion chromatogram (TIC) can be used to assess the presence of any volatile impurities.
-
Caption: A simplified workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous identification of a chemical structure. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.8-7.8 ppm) corresponding to the protons on the dimethoxyphenyl and tolyl rings. The integration of these signals should correspond to the number of protons on each ring.
-
Methoxy Protons: Two singlets for the two methoxy groups, likely around 3.9 ppm.
-
Methyl Protons: A singlet for the methyl group on the tolyl ring, typically around 2.4 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (around 195 ppm) corresponding to the ketone carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm).
-
Methoxy Carbons: Signals for the methoxy carbons around 56 ppm.
-
Methyl Carbon: A signal for the tolyl methyl carbon around 21 ppm.
The exact chemical shifts and coupling constants will provide definitive proof of the compound's structure.
Potential Impurities
During the synthesis of this compound, which is likely prepared via a Friedel-Crafts acylation reaction, several impurities could arise.[10] These may include:
-
Starting Materials: Unreacted veratrole (1,2-dimethoxybenzene) or p-toluoyl chloride/p-toluic acid.
-
Isomeric Products: Impurities from acylation at different positions on the dimethoxybenzene ring.
-
By-products: Compounds formed from side reactions.
The analytical methods described above are suitable for detecting and quantifying these potential impurities.
Conclusion
The establishment of a well-characterized in-house reference standard for this compound is essential for its use in regulated environments. The combination of HPLC, GC-MS, and NMR provides a robust framework for the comprehensive analysis of this compound, ensuring its identity, purity, and potency. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this and structurally related molecules.
References
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ResearchGate. Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. [Link]
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John Wiley & Sons, Inc. (3,4-Dimethoxyphenyl)(4-p-tolylpiperazin-1-yl)methanone. [Link]
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SciSpace. Quantitative and qualitative analysis of methanogenic communities in mesophilically and psychrophilically cultivated anaerobic granular biofilims. [Link]
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In vitro assays involving (3,4-Dimethoxyphenyl)(p-tolyl)methanone
An In-Depth Guide to the In Vitro Characterization of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of this compound. We move beyond rote protocols to explain the scientific rationale behind each step, enabling robust and reproducible data generation for novel compound evaluation.
Introduction: Unveiling the Potential of a Novel Benzophenone
This compound is a member of the benzophenone class of compounds, a chemical scaffold recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules[1]. While direct biological data for this specific molecule is sparse, its structure bears a notable resemblance to known potent anticancer agents.
Specifically, it is an analog of phenstatins, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which exhibit powerful cytotoxicity against tumor cell lines by inhibiting tubulin polymerization[2][3][4]. These compounds typically bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][5].
Given this structural relationship, a logical starting hypothesis is that this compound may also function as a microtubule-destabilizing agent with antineoplastic properties. This guide, therefore, outlines a strategic, multi-assay approach to test this hypothesis, beginning with broad cellular effects and progressing to specific molecular target interactions. We will first assess its cytotoxic potential against cancer cells, then directly interrogate its effect on tubulin polymerization, and finally, explore potential off-target effects using a phosphodiesterase (PDE) inhibition assay as a representative example of secondary screening.
Part 1: Primary Screening - Assessing Cellular Cytotoxicity
The foundational step in characterizing a potential anticancer compound is to determine its ability to inhibit the proliferation of, or kill, cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle of the MTT Assay
The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This conversion is predominantly carried out by mitochondrial dehydrogenases in metabolically active, living cells[6][7]. The resulting insoluble formazan is then solubilized, and the intensity of the purple color is quantified spectrophotometrically. A decrease in signal in treated cells compared to untreated controls indicates a loss of viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well format but can be adapted.
Materials:
-
This compound, stock solution in DMSO (e.g., 10 mM)
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[6]
-
Solubilization Buffer: 10% SDS in 0.01 M HCl or acidified isopropanol (0.04 M HCl in isopropanol)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment[8].
-
Compound Preparation & Addition: Prepare a series of dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[9].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. To ensure complete dissolution of the formazan crystals, mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light[6][7].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Hypothetical Data: Cytotoxicity Profile | |
| Parameter | Value |
| Cell Line | Human Cervical Cancer (HeLa) |
| Treatment Duration | 48 hours |
| IC₅₀ Value | 50 nM (0.05 µM) |
| Positive Control (e.g., Paclitaxel) | 10 nM (0.01 µM) |
Part 2: Target Validation - Direct Inhibition of Tubulin Polymerization
A positive result in the cytotoxicity assay (i.e., a low IC₅₀ value) suggests the compound has potent anti-proliferative effects. The next logical step is to validate whether this effect stems from the hypothesized mechanism: direct interference with microtubule dynamics. A cell-free turbidimetric assay using purified tubulin provides definitive evidence.
Principle of the Turbidimetric Assay
In the presence of GTP and at a physiological temperature (37°C), purified tubulin dimers polymerize into microtubules. This assembly process increases the light scattering of the solution, which can be measured as an increase in optical density (turbidity) at 340-350 nm[10][11][12]. Compounds that inhibit polymerization (destabilizers) will prevent or reduce this increase in turbidity, while compounds that promote it (stabilizers) will enhance it.
Signaling & Mechanistic Pathway
Caption: Mechanism of tubulin-targeting agents.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on commercially available kits (e.g., from Cytoskeleton, Inc. or MilliporeSigma) and can be performed in a 96-well plate format.[10][13][14]
Materials:
-
Lyophilized, high-purity (>99%) tubulin from bovine or porcine brain
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[15]
-
GTP solution (100 mM stock)
-
Glycerol (for enhancing polymerization)
-
Test compound and controls (Paclitaxel as a stabilizer, Nocodazole or Colchicine as a destabilizer)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin on ice with ice-cold buffer to the desired stock concentration (e.g., 10 mg/mL). Keep on ice at all times to prevent premature polymerization. Prepare working solutions of the test compound and controls in polymerization buffer.
-
Plate Reader Setup: Pre-warm the microplate reader to 37°C.
-
Reaction Assembly (on ice): In a pre-chilled 96-well plate, assemble the reaction mixtures. A typical final reaction volume is 100 µL.
-
Add polymerization buffer.
-
Add the test compound at various concentrations (or controls).
-
Add the tubulin protein to a final concentration of 2-3 mg/mL.
-
-
Initiate Polymerization: To start the reaction, add GTP to a final concentration of 1 mM. Immediately place the plate into the pre-warmed 37°C plate reader.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes[16]. Ensure the plate is shaken briefly before each reading if the option is available[10].
Data Analysis and Interpretation
The output will be a set of polymerization curves (absorbance vs. time).
-
Vehicle Control (DMSO): Should show a characteristic sigmoidal curve with a lag phase, a polymerization phase, and a plateau.
-
Test Compound: If it is an inhibitor (destabilizer), it will decrease the rate and extent of polymerization in a concentration-dependent manner.
-
Positive Controls: Paclitaxel will increase the rate and extent of polymerization, while Nocodazole/Colchicine will inhibit it.
| Hypothetical Data: Tubulin Polymerization Inhibition | |
| Parameter | Observation |
| Assay Type | Cell-Free Turbidimetric Assay |
| Effect at 10 µM | Strong inhibition of tubulin polymerization |
| Positive Control (Nocodazole, 10 µM) | Complete inhibition of polymerization |
| Positive Control (Paclitaxel, 10 µM) | Enhanced polymerization rate and extent |
| Conclusion | Compound is a direct inhibitor of microtubule assembly. |
Part 3: Exploratory Screening - Phosphodiesterase (PDE) Inhibition
To build a comprehensive profile and identify potential secondary activities or off-target effects, it is prudent to screen the compound against other relevant biological targets. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP)[17]. PDE inhibitors have therapeutic applications in inflammation, cardiovascular disease, and erectile dysfunction[18][19]. Screening against a PDE, such as PDE4, serves as an excellent example of a secondary assay.
Principle of the PDE4 Enzymatic Assay
There are several methods to measure PDE activity. A common approach is a two-step enzymatic reaction that results in a colorimetric or fluorescent signal[20].
-
PDE Reaction: PDE4 hydrolyzes cAMP to 5'-AMP.
-
Detection Reaction: A 5'-nucleotidase is added, which cleaves 5'-AMP into adenosine and inorganic phosphate (Pi). The released phosphate is then detected by a reagent (like Malachite Green) that forms a colored complex, which can be measured spectrophotometrically[20][21].
An inhibitor of PDE4 will prevent the formation of 5'-AMP, leading to a reduced signal.
Assay Principle: PDE4 Inhibition
Caption: Principle of a colorimetric PDE4 inhibition assay.
High-Level Protocol: PDE4 Colorimetric Assay
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
cAMP substrate
-
5'-Nucleotidase enzyme
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Known PDE4 inhibitor as a positive control (e.g., Roflumilast or Rolipram)[22]
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE4 enzyme.
-
Initiate PDE Reaction: Add cAMP substrate to start the reaction. Incubate at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Develop Signal: Add the 5'-nucleotidase and incubate to convert the 5'-AMP to phosphate.
-
Detect Phosphate: Terminate the reaction and develop the signal by adding the Malachite Green reagent.
-
Data Acquisition: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - [((Signal_Inhibitor - Signal_NoEnzyme) / (Signal_EnzymeOnly - Signal_NoEnzyme)) * 100]
-
-
Determine IC₅₀: Plot percent inhibition against the log of the compound concentration and perform a non-linear regression to calculate the IC₅₀ value.
| Hypothetical Data: PDE4 Inhibition Profile | |
| Parameter | Value |
| Enzyme Target | Recombinant Human PDE4D |
| IC₅₀ Value | > 50 µM |
| Positive Control (Roflumilast) | 0.7 nM (0.0007 µM)[17] |
| Conclusion | Compound shows no significant inhibitory activity against PDE4D at tested concentrations. |
Overall Synthesis and Future Directions
This structured in vitro testing cascade provides a robust initial characterization of this compound.
-
Results from the MTT assay establish the compound's cytotoxic potency and provide the critical IC₅₀ value, which guides the concentrations used in subsequent mechanistic assays.
-
The tubulin polymerization assay directly tests the primary hypothesis. A positive result here, showing inhibition of microtubule assembly, strongly links the observed cytotoxicity to a defined molecular mechanism.
-
The exploratory PDE4 assay helps to build a selectivity profile. A high IC₅₀ value in this assay, as shown in the hypothetical data, would suggest that the compound is selective for tubulin over this particular off-target, which is a desirable characteristic for a therapeutic lead.
Should this compound prove to be a potent and selective tubulin polymerization inhibitor, further in vitro studies would be warranted. These include cell cycle analysis by flow cytometry to confirm G2/M arrest, apoptosis assays (e.g., Annexin V staining), and competitive binding assays to confirm its interaction with the colchicine binding site on tubulin.
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Magalhães, H.I.F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. [Link]
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ResearchGate. (n.d.). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
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ResearchGate. (n.d.). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. [Link]
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Tez, M., et al. (2009). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. Urological Research, 37(3), 131-136. [Link]
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Guttieri, L., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]
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- 22. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Welcome to the technical support center for the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and answers to frequently asked questions.
Introduction: The Importance of this compound
This compound (CAS No. 116412-87-4) is a diaryl ketone that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors[1][2]. Its synthesis is most commonly achieved via a Friedel-Crafts acylation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds with an aromatic ring[3]. This guide focuses on the prevalent method: the acylation of veratrole (1,2-dimethoxybenzene) with p-toluoyl chloride, typically catalyzed by a Lewis acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic and practical standpoint to provide actionable solutions.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most common issue, often stemming from problems with the catalyst, reagents, or reaction conditions.
-
Potential Cause A: Inactive Lewis Acid Catalyst
-
Explanation: The most common catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. It reacts vigorously with atmospheric moisture to form aluminum hydroxide and hydrochloric acid, rendering it inactive for the Friedel-Crafts reaction. The true catalyst is the complex formed between AlCl₃ and the acyl chloride[4].
-
Solution:
-
Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. A free-flowing, pale-yellow powder is indicative of good quality. Clumped or discolored AlCl₃ has likely been exposed to moisture.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents. Perform the reaction under an inert atmosphere.
-
Proper Handling: Weigh and transfer AlCl₃ quickly in a fume hood to minimize exposure to air. Do not leave the stock bottle open.
-
-
-
Potential Cause B: Insufficient Catalyst Loading
-
Explanation: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst. The reason is that the product, the diaryl ketone, is a Lewis base and forms a stable complex with the AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further reactions. The reaction is only complete after this complex is hydrolyzed during the aqueous workup[3].
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically p-toluoyl chloride). This ensures enough catalyst is present to activate the acyl chloride and drive the reaction to completion.
-
-
Potential Cause C: Incorrect Reaction Temperature
-
Explanation: The formation of the acylium ion electrophile from p-toluoyl chloride and AlCl₃ is exothermic. Adding the reagents at room temperature can lead to a rapid temperature increase, promoting side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) to control the initial exotherm during reagent addition. After the addition is complete, the reaction is allowed to warm to room temperature to ensure it proceeds to completion[4][5]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Question 2: My final product is impure, and I see multiple spots on my TLC plate. What are the likely side products?
Impurity profiles often point to issues with regioselectivity or incomplete reactions.
-
Potential Cause A: Formation of Isomeric Products
-
Explanation: Veratrole has two electron-donating methoxy groups, which are ortho-, para-directing. The acylation occurs preferentially at the position para to one of the methoxy groups and ortho to the other, which is the C4 position, leading to the desired 3,4-disubstituted product. However, a minor amount of acylation can occur at the C3 position, which is meta to one methoxy group but ortho to the other. Steric hindrance from the adjacent methoxy group generally minimizes this, but it can occur.
-
Solution:
-
Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is the desired isomer.
-
Purification: The isomers will have slightly different polarities. Careful purification by column chromatography or fractional recrystallization is effective for separation. A typical eluent system for column chromatography is a mixture of ethyl acetate and hexane.
-
-
-
Potential Cause B: Unreacted Starting Materials
-
Explanation: The presence of unreacted veratrole or p-toluoyl chloride (or its hydrolyzed form, p-toluic acid) is common if the reaction has not gone to completion.
-
Solution:
-
Monitor the Reaction: Use TLC to track the consumption of the limiting reagent before quenching the reaction.
-
Proper Workup: The aqueous workup is critical. A wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any unreacted p-toluoyl chloride and the resulting p-toluic acid by converting it to the water-soluble sodium salt[4]. Unreacted veratrole can be removed during column chromatography or recrystallization.
-
-
Question 3: The reaction seems to stall and does not proceed to completion, even after extended time. Why?
A stalled reaction points to a fundamental issue with the catalytic cycle or reagent stoichiometry.
-
Explanation: This issue is almost always linked back to the catalyst. If the AlCl₃ was partially hydrolyzed or if an insufficient amount was used, the reaction will stop once all the active catalyst has been complexed by the ketone product.
-
Solution:
-
Re-evaluate Stoichiometry: Double-check the calculations for all reagents, especially the molar equivalents of AlCl₃.
-
Ensure Anhydrous System: Review all steps for potential introduction of moisture. Even solvents that are not explicitly "anhydrous" grade can contain enough water to kill the catalyst. Use of molecular sieves to dry the solvent beforehand is good practice.
-
Order of Addition: The standard and most reliable procedure is to first form the complex between AlCl₃ and p-toluoyl chloride, and then add the veratrole solution slowly[4]. Adding the reagents in a different order can sometimes lead to side reactions and lower yields.
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this Friedel-Crafts acylation?
A: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of p-toluoyl chloride and abstracts the chloride to form a highly electrophilic, resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich veratrole ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: The [AlCl₄]⁻ complex acts as a base, removing a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring.
-
Complexation: The carbonyl oxygen of the newly formed ketone product coordinates strongly with AlCl₃. This complex remains until it is hydrolyzed by the addition of water during workup.
Caption: Friedel-Crafts Acylation Workflow.
Q: Can I use a different catalyst besides AlCl₃?
A: Yes, several alternatives exist, often with environmental and handling benefits. However, they may require different reaction conditions.
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
| Traditional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | High reactivity, well-established | Moisture sensitive, often requires stoichiometric amounts, corrosive, generates significant waste. | [6] |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | Can be effective for activated arenes. | Can lead to sulfonation or other side reactions, harsh conditions. | [7] |
| Solid Acid Catalysts | Zeolites (e.g., H-BEA, ZSM-5), Montmorillonite Clay | Reusable, easily separated from the reaction mixture, environmentally benign. | Often require higher temperatures, may have lower activity for less reactive substrates. | [8][9][10] |
| Metal Triflates | Hf(OTf)₄, Sc(OTf)₃ | Can be used in catalytic amounts, often more tolerant to functional groups. | Higher cost. | [11][12] |
Q: Is p-toluoyl chloride the only acylating agent I can use?
A: No. While acyl chlorides are highly reactive and common, other reagents can be used.
-
p-Toluic Anhydride: A good alternative that produces p-toluic acid as a byproduct instead of corrosive HCl gas. The reactivity is slightly lower than the acyl chloride.
-
p-Toluic Acid: Can be used directly, especially with strong Brønsted acid catalysts like PPA or with certain solid acid catalysts, but this generally requires harsher conditions (higher temperatures) to form the acylium ion in situ[7].
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the synthesis of this compound.
Materials & Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice/water bath
-
Veratrole (1.0 equiv.)
-
p-Toluoyl chloride (1.05 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the dry three-neck flask with the stir bar, dropping funnel, and a condenser connected to an inert gas line.
-
Catalyst Suspension: In the fume hood, charge the flask with anhydrous AlCl₃ (1.2 equiv.). Add enough anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.05 equiv.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes at 0-5 °C.
-
Veratrole Addition: Dissolve veratrole (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). Caution: This is highly exothermic and will release HCl gas.
-
Workup & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, often an off-white or pale-yellow solid[13], can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Bouhadir, G., & Al-Sayah, M. (2021). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 11(45), 28243-28249.
- Kumbhar, A. A., et al. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acid Anhydrides as Acylating Agents in Presence of Solid Acid Catalysts. International Journal of Chemical and Physical Sciences, 4(Special Issue), 354-358.
- Olah, G. A., et al. (2021). Autocatalytic Friedel‐Crafts Acylation of Arenes without Additional Catalyst and Additive. Chemistry–An Asian Journal, 16(6), 635-640.
- Ballini, R., et al. (2005). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 105(1), 1-2.
-
MDPI. (2022). methanone. Retrieved from [Link]
- Ivanov, I., et al. (2007). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.
- Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879.
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
- Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress. Longdom Publishing.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Hasanah, U., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Yadav, G. D., & Kadam, A. A. (2019). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Industrial & Engineering Chemistry Research, 58(32), 14644-14654.
- Yadav, G. D., & Tekale, S. P. (2021). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
-
MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
- Wang, Y., et al. (2011). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3325.
- Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41437-41474.
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Technical Support Center: Troubleshooting Low Yield in the Friedel-Crafts Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Welcome to the technical support center for troubleshooting the Friedel-Crafts acylation synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying principles and critical parameters of this electrophilic aromatic substitution, you can significantly improve your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction.[1][2][3] In this procedure, the aromatic substrate, veratrole (1,2-dimethoxybenzene), is acylated with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The product is an aromatic ketone, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[4][6][7]
While theoretically straightforward, this reaction is often plagued by issues that can lead to disappointingly low yields. This guide provides a systematic, question-and-answer approach to troubleshoot these challenges, grounded in the reaction mechanism and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yields in Friedel-Crafts acylation can often be attributed to a few critical factors. The most frequent issues include:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[8][9][10][11] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, rendering it ineffective for the reaction.
-
Insufficient Catalyst: Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid, not just catalytic amounts.[10] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[8][9][10]
-
Poor Reagent Quality: The purity of both the veratrole and the p-toluoyl chloride is crucial. Impurities can lead to undesirable side reactions and the formation of byproducts, consuming your starting materials and complicating purification.[8][10]
-
Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[8][10] Excessively high temperatures can lead to decomposition of starting materials or products.[8][10]
Q2: I've ensured anhydrous conditions, but my yield is still low. Could the stoichiometry of my catalyst be the issue?
Absolutely. A common misconception is that the Lewis acid in a Friedel-Crafts acylation acts as a true catalyst. In reality, the ketone product is a Lewis base and forms a stable complex with the aluminum chloride.[9][12] This complexation effectively sequesters the AlCl₃, preventing it from activating further acyl chloride molecules.
Troubleshooting Steps:
-
Verify Stoichiometry: For the acylation of veratrole, a molar ratio of at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically p-toluoyl chloride) is recommended.[7]
-
Incremental Addition: In some cases, a slight excess of the catalyst may be beneficial. You can perform small-scale trial reactions with incrementally increasing amounts of AlCl₃ to determine the optimal loading for your specific setup.
Q3: I'm observing the formation of multiple products in my crude reaction mixture. What could be the cause?
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, the formation of multiple products can still occur, especially with a highly activated aromatic ring like veratrole.[8][10]
Potential Causes and Solutions:
-
Isomer Formation: The two methoxy groups on veratrole are ortho- and para-directing. While the desired product is the result of acylation at the position para to one methoxy group and ortho to the other, some degree of substitution at other positions on the ring can occur, leading to isomeric byproducts.
-
Solution: Controlling the reaction temperature is key. Running the reaction at a lower temperature (e.g., 0-5 °C) can often improve the regioselectivity.[7]
-
-
Side Reactions of the Acylating Agent: If the p-toluoyl chloride is impure or has started to hydrolyze to p-toluic acid, this can inhibit the reaction and lead to other byproducts.
-
Solution: Use freshly distilled or high-purity p-toluoyl chloride.
-
Q4: The reaction seems to stall, and I'm recovering a significant amount of unreacted veratrole. What should I investigate?
This is a classic symptom of catalyst deactivation or insufficient catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Q5: What is the role of the solvent in this reaction, and could my choice of solvent be impacting the yield?
The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation.
-
Common Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used because they are relatively inert and can dissolve the reactants and the aluminum chloride complex.[7] Carbon disulfide (CS₂) is another option, though less common now due to its toxicity and flammability.
-
Polar Solvents: In some cases, a polar solvent like nitrobenzene can be used.[13][14] Nitrobenzene can dissolve the aluminum chloride complex, potentially preventing it from precipitating out and deactivating.[13] However, due to its deactivating nature, it does not participate in the reaction itself.[15] The high boiling point of nitrobenzene also allows for reactions to be run at higher temperatures.[15]
Recommendation: For the synthesis of this compound, anhydrous dichloromethane is a standard and effective solvent choice.[7]
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. It is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Catalyst Suspension: In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents). Add anhydrous dichloromethane to create a stirrable suspension.[7]
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.[7]
-
Reagent Addition:
-
Dissolve p-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.[7]
-
After the initial addition, add a solution of veratrole (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.[7]
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7][9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[7]
-
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (use caution due to CO₂ evolution), and finally with brine.[7][9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[10]
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | To compensate for complexation with the ketone product.[9][12] |
| Reaction Temperature | 0 - 25 °C | Lower temperatures can improve regioselectivity and reduce side reactions.[7] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that effectively dissolves reactants and intermediates.[7] |
| Work-up Quench | Ice and conc. HCl | Decomposes the AlCl₃-ketone complex to liberate the product.[9][16] |
Reaction Mechanism and Key Intermediates
Understanding the mechanism is fundamental to effective troubleshooting.
Caption: Friedel-Crafts acylation mechanism.
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of p-toluoyl chloride and aluminum chloride.[17] This acylium ion is then attacked by the electron-rich veratrole ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[5] Deprotonation of this intermediate restores the aromaticity of the ring and yields the ketone product, which remains complexed to the AlCl₃ until the aqueous work-up.[16]
By methodically addressing each potential point of failure, from reagent purity to reaction conditions and work-up procedures, you can effectively troubleshoot and optimize the synthesis of this compound, leading to significantly improved yields and purity.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. managing catalyst deactivation in Friedel-Crafts reactions.
- Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]
- Benchchem. How to optimize Friedel-Crafts acylation reaction conditions.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
-
Vedantu. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry Stack Exchange. What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride.
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Technical Support Center: Optimization of Reaction Conditions for (3,4-Dimethoxyphenyl)(p-tolyl)methanone Synthesis
Welcome to the technical support center for the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on the Friedel-Crafts acylation of veratrole with p-toluoyl chloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the electron-rich veratrole (1,2-dimethoxybenzene) nucleophilically attacks an acylium ion generated from p-toluoyl chloride and a Lewis acid catalyst. The two methoxy groups on the veratrole ring are strong activating groups, which direct the substitution primarily to the position para to the 3-methoxy group and ortho to the 4-methoxy group, leading to the desired product. However, the high reactivity of the starting material and the reaction conditions can also lead to specific challenges. This guide will address these potential issues in a practical question-and-answer format.
Reaction Workflow Diagram
Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Troubleshooting Guide & FAQs
Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the most common causes?
A1: Low or no yield in a Friedel-Crafts acylation is a common issue that can usually be traced back to a few critical factors:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or purified anhydrous reagents.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid.[2] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[2] A molar ratio of at least 1.1 to 1.3 equivalents of AlCl₃ to the limiting reagent (p-toluoyl chloride) is recommended.
-
Sub-optimal Reaction Temperature: While veratrole is highly reactive, the reaction may still require an initial activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. A common approach is to add the reagents at a low temperature (0-5 °C) to control the initial exothermic reaction and then allow the mixture to warm to room temperature.[3][4]
-
Poor Quality Reagents: The purity of both the veratrole and p-toluoyl chloride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use a freshly opened bottle of anhydrous aluminum chloride.
-
Use anhydrous solvents.
-
Increase the amount of Lewis acid to 1.3 equivalents.
-
Carefully control the temperature during reagent addition.
Formation of Multiple Products
Q2: I am observing multiple spots on my TLC plate. What could be the reason for the formation of multiple products?
A2: The formation of multiple products can be attributed to several factors:
-
Isomeric Products: While the electronic directing effects of the two methoxy groups in veratrole strongly favor acylation at the 4-position (para to one methoxy and ortho to the other), a small amount of the other isomer (acylation at the 3-position) may form, especially if the reaction conditions are not optimized.
-
Methoxy Group Cleavage: A significant side reaction, particularly with methoxy-activated rings like veratrole, is the cleavage of one or both methoxy groups by the Lewis acid, especially at higher temperatures.[1] This can lead to the formation of hydroxylated and subsequently acylated byproducts. If you are running the reaction at elevated temperatures, this is a likely cause.
-
Polyacylation: While the acyl group of the product is deactivating, preventing further acylation of the product itself, it is possible to have di-acylation of the starting veratrole if an excess of the acylating agent and catalyst are used under forcing conditions. However, this is generally less common than in Friedel-Crafts alkylations.[5]
Troubleshooting Steps:
-
Maintain a low reaction temperature, especially during the initial stages.
-
Use a milder Lewis acid, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which can sometimes reduce the extent of methoxy group cleavage.[6]
-
Carefully control the stoichiometry of the reactants to avoid an excess of the acylating agent.
-
Purify the crude product using column chromatography to separate the desired product from its isomers and other byproducts.
Reaction Mechanism and Regioselectivity
Q3: Can you explain the mechanism and why the acylation occurs at a specific position on the veratrole ring?
A3: Certainly. The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of the Friedel-Crafts acylation of veratrole.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of p-toluoyl chloride, making it a better leaving group. The departure of the AlCl₄⁻ complex generates a resonance-stabilized acylium ion, which is the active electrophile.[7]
-
Electrophilic Attack: The electron-rich π system of the veratrole ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.[7]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though it remains complexed to the product).[7]
Regioselectivity: The two methoxy groups on veratrole are ortho, para-directing and strongly activating due to their ability to donate electron density to the ring through resonance.[8][9] The attack occurs preferentially at the carbon that is para to one methoxy group and ortho to the other. This position is the most nucleophilic due to the combined electron-donating effects of both methoxy groups, and the resulting carbocation intermediate is the most stabilized.
Experimental Protocol and Data
Generalized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition:
-
Dissolve p-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Dissolve veratrole (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the low temperature.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[3]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10][11]
Table of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale / Common Issues |
| Lewis Acid | AlCl₃ (1.1 - 1.3 eq) | Stoichiometric amount needed due to product complexation.[2] |
| FeCl₃, ZnCl₂ | Milder alternatives to potentially reduce methoxy cleavage.[6] | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous and inert solvents are crucial. |
| Temperature | 0-5 °C for addition, then RT | Controls initial exotherm; avoids side reactions at high temps.[3] |
| Reactant Ratio | Veratrole:p-Toluoyl Chloride (1.1:1.0) | A slight excess of the aromatic substrate can help ensure complete consumption of the acyl chloride. |
| Work-up Quench | Ice/Conc. HCl | Decomposes the AlCl₃-ketone complex.[3] |
| Purification | Recrystallization (Ethanol) or Column Chromatography | To remove isomers and byproducts for high purity.[10][11] |
References
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies, 3(1), 30-36. Retrieved January 12, 2026, from [Link]
-
Synthesis of 3,4'-dihydroxy-4-methylbenzophenone. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Shafiee, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41334-41363. Retrieved January 12, 2026, from [Link]
-
Shafiee, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved January 12, 2026, from [Link]
- A process for the preparation of substituted benzophenones. (2001). Google Patents.
-
Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2022). ChemCatChem. Retrieved January 12, 2026, from [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (2016). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Acylation. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Unsymmetrical Diaryl Ketones from Arenes. (2000). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. (2017). Longdom Publishing. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023, January 14). YouTube. Retrieved January 12, 2026, from [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters, 13(8), 2130–2133. Retrieved January 12, 2026, from [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. (2024, January 9). YouTube. Retrieved January 12, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. Retrieved January 12, 2026, from [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2011). Google Patents.
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How to remove unreacted starting material from (3,4-Dimethoxyphenyl)(p-tolyl)methanone
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for (3,4-Dimethoxyphenyl)(p-tolyl)methanone. The synthesis of this diaryl ketone, typically via Friedel-Crafts acylation, often results in a crude product contaminated with starting materials and byproducts. This center offers a logical, step-by-step approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove after synthesizing this compound?
A1: In a typical Friedel-Crafts acylation synthesis, the crude product is contaminated with both unreacted starting materials and byproducts from the reaction workup. The main species to target for removal are:
-
Unreacted Veratrole (1,2-dimethoxybenzene): This is one of the key starting materials. It is a liquid at room temperature and, while only slightly soluble in water, it is miscible with most organic solvents.[1][2][3][4] Its removal is critical for obtaining a pure solid product.
-
p-Toluic Acid: This impurity originates from the hydrolysis of the second starting material, p-toluoyl chloride, during the aqueous workup phase of the reaction.[5][6] p-Toluic acid is a white solid that is poorly soluble in water but soluble in many organic solvents.[7][8][9] Its acidic nature is the key to its removal.
-
Aluminum Salts: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), forms a stable complex with the ketone product that must be hydrolyzed.[10] The subsequent aqueous workup generates aluminum hydroxides and other inorganic salts, which are typically removed during extraction but can sometimes lead to emulsions.
Q2: My crude reaction mixture is a dark, viscous material. What is the correct initial workup procedure?
A2: The initial workup is a critical step designed to decompose the aluminum chloride-ketone complex, hydrolyze reactive reagents, and separate the organic product from inorganic salts. A standard and effective procedure is an acidic aqueous quench followed by liquid-liquid extraction.
Protocol 1: Quench and Initial Extraction
-
Prepare Quench Solution: Prepare a beaker with a mixture of crushed ice and dilute hydrochloric acid (e.g., 1-3 M HCl). The acid ensures that aluminum hydroxides remain dissolved as soluble salts, preventing the formation of thick gels.[11]
-
Quench Reaction: While stirring vigorously, slowly and carefully pour the crude reaction mixture into the ice/HCl solution. This process is highly exothermic.[5] The Lewis acid-ketone complex will break, and any remaining p-toluoyl chloride will hydrolyze.
-
Transfer to Separatory Funnel: Once the quench is complete and all ice has melted, transfer the entire mixture to a separatory funnel.
-
Extract with Organic Solvent: Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to separate. The organic layer containing your product and organic impurities should be distinct from the aqueous layer containing the aluminum salts and HCl. Drain the organic layer.
-
Re-extract Aqueous Layer: To maximize yield, extract the aqueous layer again with a fresh portion of the organic solvent. Combine this with the first organic extract.
Caption: Initial quench and extraction workflow.
Q3: How do I specifically remove the p-toluic acid impurity?
A3: The most effective method to remove p-toluic acid is to exploit its acidic properties. By washing the organic extract with a mild aqueous base, the acid is converted into its corresponding carboxylate salt, which is highly soluble in water and is thus partitioned out of the organic layer.
Protocol 2: Basic Wash Extraction
-
Combine Organic Layers: Use the combined organic layers obtained from Protocol 1.
-
Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the organic extract. A dilute (~5%) solution of sodium hydroxide (NaOH) can also be used, but NaHCO₃ is milder and less likely to cause unwanted side reactions.
-
Shake and Vent: Shake the funnel vigorously. Be sure to vent frequently, as the neutralization reaction between the acid and bicarbonate will generate carbon dioxide gas, causing pressure to build up.[12]
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer. The sodium p-toluate salt is now in this aqueous phase.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic solvent.[13]
-
Dry and Concentrate: Drain the final organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14] Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, neutralized product.
Q4: After extraction, my product still contains unreacted veratrole. What are the best methods for final purification?
A4: After a thorough workup, the primary remaining impurity is likely the unreacted, non-polar veratrole. Since both the product and veratrole are soluble in organic solvents, separation requires a method that can differentiate between their physical properties. The two most powerful techniques for this are recrystallization and flash column chromatography.
| Technique | Principle | Best For | Pros | Cons |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures.[15][16] | Purifying crystalline solids with relatively low levels of impurities. | Can be highly efficient for achieving high purity; scalable. | Finding a suitable solvent can be time-consuming; may result in yield loss. |
| Flash Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.[17][18] | Separating complex mixtures or when impurities have similar solubility to the product. | Highly versatile; excellent separation power. | Can be solvent-intensive; more complex to set up and scale up. |
Q5: How do I perform an effective recrystallization for this compound?
A5: Recrystallization is an excellent choice if the crude product is mostly solid. The key is to find a solvent (or solvent pair) that completely dissolves the product and impurities when hot but allows only the desired product to crystallize upon cooling.
Protocol 3: Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
A good solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.[19] Ethanol or a mixture of ethyl acetate and hexanes are common starting points for ketones.[20]
-
-
Dissolution:
-
Place the bulk of your crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[16]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
-
Drying:
-
Leave the crystals under vacuum to air-dry for a period. For final drying, they can be placed in a vacuum oven.
-
Q6: Recrystallization was unsuccessful. How do I purify the product using flash column chromatography?
A6: Flash chromatography is the go-to method when recrystallization fails or when impurities are difficult to separate. It relies on the polarity differences between your product and the impurities.
Protocol 4: Flash Column Chromatography
-
TLC Analysis:
-
First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC).
-
Spot your crude product on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal eluent system will show good separation between the product spot and the impurity spots, with the product having an Rf (retention factor) value of approximately 0.3-0.4.
-
-
Column Packing:
-
Secure a glass column vertically. Pack it with silica gel, typically as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packed silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Caption: General workflow for flash column chromatography.
References
-
Wikipedia. p-Toluic acid. [Link]
-
Wikipedia. 1,2-Dimethoxybenzene. [Link]
-
Grokipedia. p-Toluic acid. [Link]
-
Human Metabolome Database. Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139). [Link]
-
FooDB. Showing Compound 1,2-Dimethoxybenzene (FDB008865). [Link]
-
PubChem. p-Toluic Acid | C8H8O2 | CID 7470. [Link]
-
Home Sunshine Pharma. 1,2-Dimethoxybenzene CAS 91-16-7. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
Teledyne LABS. Flash Chromatography Systems. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
ResearchGate. Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. [Link]
-
ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
MySkinRecipes. This compound. [Link]
-
ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. [Link]
-
University of California, Irvine. Remove Sticky Reagents. [Link]
-
Jurnal Kimia Riset. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
- Google Patents.
-
Chemistry LibreTexts. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Hoffman Fine Chemicals. CAS 23886-71-7 | (4-Methoxyphenyl)(p-tolyl)methanone. [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
ResearchGate. How to remove excess pyrrole from a reaction mixture?. [Link]
-
Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Reddit. Removing product from aqueous layer : r/chemistry. [Link]
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Recrystallization Troubleshooting Center: (3,4-Dimethoxyphenyl)(p-tolyl)methanone
Welcome to the Technical Support Center for the purification of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges during the recrystallization of this diaryl ketone. As a compound with moderate polarity and a specific crystalline structure, its purification can present unique hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound is "oiling out" during cooling instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common recrystallization problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This phenomenon is particularly detrimental to purification because the oil can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[2][3]
Causality of Oiling Out:
-
Low Melting Point vs. Saturation Temperature: The primary cause of oiling out is when the melting point of your compound is lower than the temperature at which the solution becomes supersaturated during cooling.[3][4] Essentially, the compound is still a liquid when it begins to precipitate from the solvent.
-
High Impurity Concentration: Significant impurities can depress the melting point of the desired compound, increasing the likelihood of it oiling out.[3][5]
-
Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a temperature above the compound's depressed melting point.[4]
-
Inappropriate Solvent Choice: A solvent with a boiling point that is significantly higher than the melting point of the compound can promote oiling out.[5]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation concentration.[4][5] This will lower the temperature at which crystallization begins.
-
Slow Cooling is Critical: Do not place the hot flask directly on a cold surface or in an ice bath.[6] Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with paper towels or a cork ring) can help moderate the cooling rate.[4][7]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try to induce crystallization by scratching the inside of the flask just below the solvent surface with a glass rod.[8] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure sample, add a "seed crystal".[5]
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent may be unsuitable. It may be necessary to remove the solvent via rotary evaporation and attempt the recrystallization with a different solvent.[5] Based on the structure of this compound, which contains both polar methoxy groups and nonpolar aromatic rings, a mixed solvent system might be effective.[9] A good starting point would be a pair of miscible solvents where the compound is soluble in one (e.g., ethanol, ethyl acetate) and insoluble in the other (e.g., water, hexanes).[9]
Question 2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of crystals to form is a frequent issue, often stemming from one of two primary causes: either the solution is not sufficiently saturated, or it is in a supersaturated state that requires a nucleation event to initiate crystallization.[5]
Causality of Non-Crystallization:
-
Excess Solvent: This is the most common reason for crystallization failure.[5] If too much solvent was added initially, the concentration of the compound may not reach the point of supersaturation even at low temperatures.[4]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it thermodynamically should at that temperature.[5] In this metastable state, an energy barrier must be overcome to initiate crystal formation.
Troubleshooting Workflow:
The following flowchart outlines a systematic approach to induce crystallization.
Sources
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Technical Support Center: Interpreting the NMR Spectra of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
This guide serves as a specialized technical resource for researchers, medicinal chemists, and analytical scientists encountering challenges with the nuclear magnetic resonance (NMR) analysis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone (CAS 116412-87-4). The complex substitution patterns on both aromatic rings often lead to spectra that are non-trivial to interpret. This document provides a structured, question-and-answer-based approach to spectral assignment, troubleshooting common issues, and employing advanced techniques for unambiguous structure confirmation.
Section 1: Foundational Spectral Analysis
Before troubleshooting, it is essential to have a baseline understanding of the expected spectrum. The structure of this compound presents two distinct aromatic systems bridged by a ketone, leading to a complex but predictable pattern of signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted NMR Data Summary
The following tables summarize the anticipated chemical shifts for the molecule in a standard solvent like deuterochloroform (CDCl₃). These values are estimates based on established substituent effects.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| H2'/H6' | Doublet (d) | 7.70 - 7.80 | ³J ≈ 8-9 | Ortho to the electron-withdrawing C=O group, deshielded. Coupled to H3'/H5'.[3] |
| H3'/H5' | Doublet (d) | 7.25 - 7.35 | ³J ≈ 8-9 | Ortho to the electron-donating -CH₃ group. Coupled to H2'/H6'.[3] |
| H2 | Doublet (d) | 7.30 - 7.40 | ⁴J ≈ 2 | Ortho to C=O, meta to -OCH₃. Coupled to H6. |
| H6 | Doublet of Doublets (dd) | 7.45 - 7.55 | ³J ≈ 8.5, ⁴J ≈ 2 | Ortho to C=O and -OCH₃. Coupled to H5 and H2. |
| H5 | Doublet (d) | 6.90 - 7.00 | ³J ≈ 8.5 | Ortho to two electron-donating -OCH₃ groups. Coupled to H6. |
| -OCH₃ (C8, C9) | Singlet (s) | 3.90 - 4.00 | N/A | Characteristic region for methoxy protons.[4][5] Two singlets may be observed. |
| -CH₃ (C7') | Singlet (s) | 2.40 - 2.50 | N/A | Characteristic region for benzylic protons.[6] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Approx. Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | 194 - 197 | Highly deshielded ketone carbonyl carbon.[7] |
| C3, C4 | 149 - 154 | Aromatic carbons attached to oxygen, deshielded. |
| C4' | 143 - 145 | Aromatic carbon attached to the methyl group. |
| C1, C1' | 130 - 136 | Quaternary carbons attached to the carbonyl group. |
| C2', C6' | 129 - 131 | Aromatic CH ortho to the carbonyl. |
| C3', C5' | 128 - 130 | Aromatic CH meta to the carbonyl. |
| C6 | 125 - 127 | Aromatic CH influenced by both C=O and -OCH₃. |
| C2, C5 | 110 - 112 | Aromatic CH shielded by adjacent -OCH₃ groups. |
| -OCH₃ (C8, C9) | 55 - 56 | Characteristic region for methoxy carbons.[4] |
| -CH₃ (C7') | 21 - 22 | Characteristic region for a tolyl methyl carbon.[8] |
Section 2: Troubleshooting Guides and FAQs
This section addresses specific, common issues encountered during the spectral interpretation of this molecule in a practical, question-and-answer format.
Q1: The aromatic region of my ¹H spectrum (6.8-8.0 ppm) is a mess of overlapping peaks. How can I begin to assign them?
Answer: This is the most common challenge with this molecule. The seven aromatic protons produce signals in a narrow chemical shift range, leading to significant overlap.[9] A systematic approach is required.
Causality & Troubleshooting Steps:
-
Identify the Simplest System First: The p-tolyl ring should produce the most recognizable pattern: a pair of doublets, each integrating to 2H.[3] Look for two signals with a typical ortho coupling constant (³J) of 8-9 Hz. The downfield doublet (approx. 7.7-7.8 ppm) corresponds to H2'/H6' due to their proximity to the deshielding carbonyl group, while the upfield doublet (approx. 7.25-7.35 ppm) corresponds to H3'/H5'.[1]
-
Isolate the ABC System: The remaining three protons (H2, H5, H6) on the dimethoxy-substituted ring form a more complex "ABC" spin system.
-
H5: This proton is the most shielded (furthest upfield, ~6.9-7.0 ppm) because it is ortho to two electron-donating methoxy groups. It should appear as a doublet with a ³J coupling of ~8.5 Hz from its neighbor, H6.
-
H6: This proton is ortho to the carbonyl group and one methoxy group. It will be downfield from H5 and should appear as a doublet of doublets (dd), split by both H5 (³J ≈ 8.5 Hz) and H2 (a smaller meta ⁴J coupling of ≈ 2 Hz).
-
H2: This proton is ortho to the carbonyl and meta to a methoxy group. It will be the most difficult to resolve but should appear as a narrow doublet, split only by the small meta coupling to H6 (⁴J ≈ 2 Hz).
-
-
Change Solvents: If overlap is severe in CDCl₃, re-acquiring the spectrum in a different solvent like benzene-d₆ can be highly effective.[10] The aromatic solvent-induced shifts (ASIS) will alter the chemical environment and often separate the overlapping multiplets.
Q2: The doublets for my p-tolyl ring are not symmetrical; the inner peaks are taller than the outer ones. Is this an impurity?
Answer: No, this is not an impurity. This phenomenon is a classic example of "second-order effects," often called "roofing" or "tenting."
Expertise & Causality:
This effect occurs when the difference in chemical shift (Δν, in Hz) between two coupled protons is not significantly larger than their coupling constant (J).[11] For the p-tolyl group, the protons are technically an AA'BB' system, not a simple AX system. While they often appear as clean doublets, if Δν/J is small, the signals become distorted. The inner peaks of the two "doublets" increase in intensity, while the outer peaks decrease, making them appear to "lean" or "roof" towards each other. This is a definitive indicator of coupling between the two sets of protons and helps confirm their assignment.
Q3: I see only one sharp singlet for my two methoxy groups. Shouldn't there be two?
Answer: While the two methoxy groups are chemically non-equivalent, their electronic environments can be very similar, leading to accidental chemical shift equivalence.
Troubleshooting & Validation:
-
Accidental Equivalence: It is common for the ¹H NMR signals of the 3- and 4-position methoxy groups to overlap, resulting in a single singlet that integrates to 6H.[4]
-
Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., moving from 400 MHz to 600 MHz) increases the chemical shift dispersion in Hz. This can often resolve signals that are accidentally equivalent at lower fields.
-
Check the ¹³C Spectrum: The ¹³C spectrum is much more sensitive to small electronic differences. You should be able to resolve two distinct signals for the methoxy carbons (C8 and C9) in the 55-56 ppm region, confirming the presence of two unique methoxy groups even if their proton signals overlap.[12]
Q4: My integration values are not integers (e.g., 1.89 instead of 2.00). How can I trust my assignments?
Answer: Inaccurate integration is typically an experimental artifact, not a chemical issue. It can usually be corrected with proper data processing or acquisition parameters.
Self-Validating Protocol:
-
Phase and Baseline Correction: Ensure the spectrum is correctly phased (all peaks should have a symmetrical, pure absorption shape) and that the baseline is flat and horizontal across the entire spectrum.[11] An automated baseline correction may not be sufficient; manual correction is often necessary, especially around broad or complex signals.
-
Integration Limits: Set the integration limits wide enough to encompass the entire multiplet, including the small outer peaks.
-
Relaxation Delay (d1): A common cause of poor integration, especially for quaternary carbons in ¹³C NMR or protons in dense aromatic systems, is an insufficient relaxation delay between scans.[11] If protons are not fully relaxed back to their equilibrium state before the next pulse, their signal intensity will be attenuated. To fix this, increase the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of your molecule (a value of d1 = 5-10 seconds is often a safe starting point for quantitative work).
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard ¹H NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If solubility is an issue, gentle warming or sonication may be applied.[10]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Analysis: Insert the tube into the spectrometer, lock, shim, and acquire the spectrum according to standard instrument procedures.
Troubleshooting Workflow for Complex Spectra
The following workflow provides a logical path for resolving ambiguities in your NMR spectrum.
Caption: Logical workflow for troubleshooting complex or overlapping NMR spectra.
Section 4: Advanced Spectroscopic Analysis
When 1D NMR is insufficient for complete assignment, 2D NMR techniques provide the necessary correlations to solve the structure unambiguously.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[11] A cross-peak between two protons in the COSY spectrum indicates that they are spin-coupled (typically over 2-4 bonds). This is invaluable for confirming which protons are adjacent on an aromatic ring. For example, a cross-peak between the signals at ~6.95 ppm (H5) and ~7.50 ppm (H6) would definitively prove their ortho relationship.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). It is extremely powerful for connecting different parts of the molecule. For instance, the protons of the methoxy groups (~3.9 ppm) should show a correlation to the carbons they are attached to (C3 and C4) in the aromatic ring (~150 ppm), confirming their position. Similarly, the benzylic methyl protons (H7') should show a correlation to the carbonyl carbon (C7), linking the p-tolyl ring to the ketone.
Sources
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Preventing decomposition of (3,4-Dimethoxyphenyl)(p-tolyl)methanone during workup
Welcome to the dedicated technical support guide for (3,4-Dimethoxyphenyl)(p-tolyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Preventing Decomposition During Workup
This section directly addresses the most frequent issue reported by users: the degradation of this compound during the post-reaction workup, particularly following Friedel-Crafts acylation.
Q1: I'm seeing a significant loss of my product and the appearance of more polar impurities on my TLC plate after my aqueous workup. What is happening?
A1: This is a classic sign of decomposition, likely due to the acid-catalyzed cleavage of the methoxy ether bonds on the electron-rich 3,4-dimethoxyphenyl ring. Your target molecule is susceptible to hydrolysis under strongly acidic conditions, which are often employed to quench Friedel-Crafts reactions and dissolve the aluminum chloride catalyst.[1][2][3] The methoxy groups can be hydrolyzed to form phenolic compounds, such as (4-hydroxy-3-methoxyphenyl)(p-tolyl)methanone, which are more polar and will appear as separate spots on a TLC plate.
Visualizing the Problem: Potential Decomposition Pathway
The diagram below illustrates the acid-catalyzed hydrolysis of a methoxy group, a primary pathway for decomposition.
Caption: Acid-catalyzed cleavage of a methoxy group.
Q2: How can I modify my workup to prevent this acid-catalyzed decomposition?
A2: The key is to neutralize the Lewis acid (e.g., AlCl₃) and any excess acylating agent under controlled, non-hydrolytic conditions before introducing a large amount of water. A carefully controlled quench at low temperatures is critical. Instead of pouring the reaction mixture directly into a strong acid solution, consider the following protocol.
Recommended Workup Protocol to Minimize Decomposition
This procedure is designed to carefully neutralize the reactive species from a Friedel-Crafts acylation while preserving the integrity of the acid-sensitive methoxy groups.
Step-by-Step Methodology:
-
Pre-cool the Quenching Medium: Prepare a beaker with a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a milder base like potassium carbonate (K₂CO₃). The use of a weak base will neutralize the acid as it forms from the hydrolysis of AlCl₃ without creating a harsh acidic environment.
-
Controlled Addition: After the reaction is complete, cool the reaction vessel in an ice-water bath. Slowly and carefully, pour the reaction mixture into the vigorously stirred ice/bicarbonate slurry. The addition should be done portion-wise to manage the exothermic reaction and gas evolution (CO₂).[4]
-
Extraction: Once the quench is complete and all the aluminum salts have precipitated, transfer the mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
A dilute solution of HCl (e.g., 1M) if necessary to dissolve any remaining aluminum salts. This step should be performed quickly and at a low temperature.
-
Water.
-
Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Brine (saturated aqueous NaCl) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualizing the Workflow: Optimized Workup Procedure
Caption: Recommended workflow for product workup.
Frequently Asked Questions (FAQs)
Q3: Can I use a different quenching agent? What are the pros and cons?
A3: Yes, other quenching agents can be used, but each has its considerations. The table below summarizes some common choices for a Friedel-Crafts workup.
| Quenching Agent | Pros | Cons | Recommendation for this Synthesis |
| Ice/Water | Simple and readily available. | Highly exothermic reaction with AlCl₃ generates HCl, creating a strongly acidic environment that can cause decomposition. | Not recommended as the primary quenching agent due to the risk of methoxy group cleavage. |
| Dilute HCl | Effectively dissolves aluminum salts, leading to easier separation. | Creates a strongly acidic environment, posing a high risk of product decomposition. | Not recommended for the initial quench. Can be used as a quick wash after extraction if aluminum salts persist. |
| Ice/Sat. NaHCO₃ | Neutralizes generated acid in situ, maintaining a near-neutral pH and preventing decomposition. | Vigorous gas evolution (CO₂) requires slow addition and a large enough vessel. | Highly Recommended. This is the safest option for preserving the acid-sensitive product. |
| Ice/Sat. K₂CO₃ | Similar to NaHCO₃, it effectively neutralizes acid. | A stronger base than NaHCO₃, which is generally not an issue for this product. | A good alternative to sodium bicarbonate. |
Q4: My product seems to be stable during the workup, but I'm getting a low yield after purification by column chromatography. What could be the issue?
A4: If your crude product appears clean by TLC but the yield is low post-chromatography, there are a few possibilities:
-
On-Column Decomposition: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds during a long purification process. If your product is streaking or new, more polar spots appear in the collected fractions, this is a likely cause.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a neutralizer like triethylamine (~1-2%). Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Product Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss of product.
-
Solution: Use a rotary evaporator with controlled temperature and vacuum. Avoid heating the flask excessively.
-
Q5: Are there any alternative synthetic routes that might avoid such a harsh workup?
A5: While Friedel-Crafts acylation is a very common and direct method, alternative catalysts can be employed which may require a milder workup.[5] For instance, using a catalytic amount of a milder Lewis acid like zinc salts or a Brønsted acid catalyst with an acid anhydride might be possible, especially given the activated nature of the dimethoxybenzene ring.[6][7] These reactions often do not require a stoichiometric amount of the catalyst, simplifying the workup process significantly. Research into solid acid catalysts has also shown promise for cleaner acylation reactions.[7]
References
- Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Green Chemistry.
- Selective Cleavage of the Aryl Ether Bonds in Lignin for Depolymerization by Acidic Lithium Bromide Molten Salt Hydrate under Mild Conditions. ACS Publications.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. National Institutes of Health.
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
- Selective cleavage of aryl ether bonds in dimeric lignin model compounds. RSC Publishing.
- Friedel–Crafts reaction. Wikipedia.
- Hydrolysis of dimethoxymethylbenzene using various acid catalysts. ResearchGate.
- Friedel-Crafts Acylation. Chemistry Steps.
- Experiment 14: Friedel-Crafts Acylation. YouTube.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- This compound 95%. Advanced ChemBlocks.
- This compound | 116412-87-4. Sigma-Aldrich.
- Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. ResearchGate.
- 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone. ChemScene.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- 116412-87-4 | this compound. ChemScene.
- This compound. MySkinRecipes.
- (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. ChemBK.
- Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate.
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- 1. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: A Technical Support Guide for Seamless Scale-Up
For researchers, scientists, and drug development professionals embarking on the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a key intermediate in various pharmaceutical and materials science applications, scaling up the process while maintaining high purity presents a significant challenge. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a robust and reproducible synthesis at any scale.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific experimental hurdles you may encounter during the synthesis and purification of this compound, with a focus on the widely employed Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with p-toluoyl chloride.
Issue 1: Low Reaction Yield
A common frustration when scaling up is a drop in yield. Several factors can contribute to this, each requiring a systematic approach to diagnose and resolve.
Potential Cause & Recommended Solution
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. On a larger scale, the increased surface area and longer reaction times can exacerbate this issue.
-
Solution: Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. For large-scale reactions, consider using freshly opened or sublimed AlCl₃. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: For every mole of p-toluoyl chloride, use at least 1.1 to 1.3 moles of AlCl₃. When scaling up, ensure this ratio is maintained.
-
-
Suboptimal Reaction Temperature: Temperature control is critical. While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, insufficient heating can lead to an incomplete reaction.
-
Solution: After the initial controlled addition of reagents, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use high-purity veratrole and p-toluoyl chloride. If necessary, purify the reagents by distillation before use.
-
Issue 2: Formation of Impurities
Maintaining purity is paramount, especially in pharmaceutical applications. Understanding the potential side reactions is the first step in mitigating them.
Common Impurities and Mitigation Strategies
| Impurity Type | Identification | Formation Mechanism | Mitigation Strategy |
| Regioisomers | HPLC, GC-MS, ¹H NMR | Acylation at the less favored ortho position of veratrole. | Maintain low reaction temperatures during reagent addition. The use of bulkier Lewis acids can sometimes enhance para-selectivity. |
| Di-acylated Product | Mass Spectrometry, ¹H NMR | The product, although deactivated, can undergo a second acylation under harsh conditions. | Use a precise 1:1 molar ratio of veratrole to p-toluoyl chloride. Consider reverse addition (adding the acyl chloride to the veratrole-catalyst mixture). |
| Demethylated Product | Mass Spectrometry, ¹H NMR | Cleavage of the methoxy groups on the veratrole ring by the Lewis acid, particularly at elevated temperatures. | Maintain strict temperature control and avoid prolonged reaction times at higher temperatures. Consider using milder Lewis acids if demethylation is a significant issue. |
| Unreacted Starting Materials | TLC, HPLC, ¹H NMR | Incomplete reaction due to factors mentioned in "Low Reaction Yield". | Refer to the troubleshooting guide for low yield. Ensure efficient stirring, especially in large-scale reactions, to maintain homogeneity. |
Issue 3: Challenges in Product Purification
Isolating the pure product at scale requires an optimized purification strategy.
Purification Method & Optimization Tips
-
Recrystallization: This is often the most efficient method for purifying crystalline solids like this compound.
-
Solvent Selection: A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) is often effective. Ethanol can also be a suitable recrystallization solvent[1]. Experiment with different solvent systems at a small scale to find the optimal conditions for high recovery and purity.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
-
Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the desired product. The optimal solvent system should be determined by TLC analysis beforehand. For large-scale purifications, consider using a flash chromatography system to improve efficiency and reduce solvent consumption.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Friedel-Crafts acylation for this synthesis?
The reaction proceeds via an electrophilic aromatic substitution. The Lewis acid (e.g., AlCl₃) activates the p-toluoyl chloride to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich veratrole ring, primarily at the para position to one of the methoxy groups, leading to the formation of this compound after an aqueous workup to decompose the catalyst-product complex[2].
Q2: Why is the acylation highly regioselective for the 4-position of the veratrole ring?
The two methoxy groups on the veratrole ring are ortho, para-directing and strongly activating. The acylation occurs predominantly at the para position relative to one of the methoxy groups due to a combination of electronic and steric factors. The para position is electronically activated and sterically less hindered than the ortho positions.
Q3: Can I use a different Lewis acid catalyst besides aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can be used. Some modern methods even employ "greener" catalysts like deep eutectic solvents or metal oxides to improve catalyst recovery and reduce waste[3]. The choice of catalyst can influence reaction conditions, yield, and selectivity, so optimization may be required.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (usually veratrole) indicates the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the key safety precautions for this synthesis?
-
p-Toluoyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic , especially during the initial addition of reagents. Maintain good temperature control using an ice bath.
-
The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in a well-ventilated fume hood.
Experimental Protocols
Optimized Bench-Scale Synthesis (ca. 10g scale)
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
p-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Ethyl acetate/Hexane for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.3 equivalents).
-
Catalyst Suspension: Add anhydrous DCM to the flask to create a stirrable suspension and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Veratrole Addition: Dissolve veratrole (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, again keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approximately 1:1 by volume).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Purity Analysis by HPLC
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should provide good separation of the product from starting materials and common impurities.
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: A decision-making guide for troubleshooting common synthesis issues.
References
- Smith, J. G. (2011). Organic Chemistry. McGraw-Hill.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38781-38787.
-
Friedel-Crafts acylation of substituted anisole. Chemistry Stack Exchange. Retrieved from [Link]
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Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365. Retrieved from [Link]
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This compound. MySkinRecipes. Retrieved from [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering. Retrieved from [Link]
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methanone. MDPI. Retrieved from [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. Retrieved from [Link]
-
SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. ResearchGate. Retrieved from [Link]
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5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. MDPI. Retrieved from [Link]
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Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. Retrieved from [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Retrieved from [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]
-
Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. Retrieved from [Link]
- Production of 4-methoxyphenol. Google Patents.
Sources
Alternative catalysts for the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for professionals engaged in this and similar synthetic processes. As Senior Application Scientists, we have compiled this guide to reflect both the established principles of organic chemistry and practical, field-tested insights to help you navigate the complexities of this synthesis.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. This process involves the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) with p-toluoyl chloride, traditionally catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The resulting diaryl methanone is a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1][2]
While the reaction appears straightforward, it is often plagued by challenges that can lead to low yields, difficult purification, and inconsistent results. This guide will explore greener, alternative catalytic systems and provide a structured approach to troubleshooting common issues.
II. Alternative Catalytic Systems
The use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ presents significant environmental and handling challenges.[3] Consequently, the development of heterogeneous and more environmentally benign homogeneous catalysts is a key area of research. These alternatives offer advantages such as easier separation, potential for recycling, and milder reaction conditions.
Heterogeneous Catalysts: A Sustainable Approach
Solid acid catalysts are at the forefront of green chemistry initiatives for Friedel-Crafts reactions. Their primary advantage lies in their ease of separation from the reaction mixture, which simplifies the workup process and allows for catalyst reuse.
-
Zeolites: These microporous aluminosilicates possess both Brønsted and Lewis acid sites, making them effective catalysts for Friedel-Crafts acylation.[4] The shape-selectivity of zeolites can also influence product distribution, potentially favoring the desired para-substituted product. Nanocrystalline Beta zeolites have shown enhanced activity in the acylation of veratrole due to improved diffusion of reactants and products.[4]
-
Clays: Acid-activated clays, such as montmorillonite K-10, are another class of effective and inexpensive solid acid catalysts. They can be used in solvent-free conditions, further enhancing the green credentials of the synthesis.
-
Supported Catalysts: Heteropolyacids like tungstophosphoric acid supported on materials such as zirconia or silica have demonstrated high activity and selectivity in acylation reactions.[5]
Homogeneous Catalysts: Milder Alternatives
While heterogeneous catalysts offer significant advantages, certain homogeneous catalysts provide milder reaction conditions and can be more efficient in specific applications.
-
Metal Triflates: Lanthanide and other metal triflates (e.g., Cu(OTf)₂) are water-tolerant Lewis acids that can catalyze Friedel-Crafts acylation in catalytic amounts.[6] Their effectiveness can be enhanced when used in ionic liquids, which can also serve as recyclable reaction media.
Comparative Performance of Alternative Catalysts
The choice of an alternative catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. Below is a summary of the performance of various alternative catalysts in the acylation of veratrole and related aromatic ethers.
| Catalyst Type | Specific Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Zeolite | Nanocrystalline Beta Zeolite | Acetic Anhydride | Dichloromethane | 90 | 4 | >95% Conversion | [4] |
| Zeolite | H-Y Zeolite | Acetic Anhydride | Dichloromethane | 90 | 4 | ~80% Conversion | |
| Solid Acid | ZrPW | Acetyl Chloride | Solvent-free | 130 | 5 | High Yield | [5] |
| Metal Triflates | Cu(OTf)₂ | p-Toluoyl Chloride | Dichloromethane | 25 | 2 | Good to Excellent |
III. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yields in Friedel-Crafts acylation of activated arenes like veratrole can often be traced to a few critical factors:[3]
-
Catalyst Deactivation: Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[3] Alternative solid acid catalysts can also be deactivated by strongly adsorbed products or byproducts.
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle. Therefore, stoichiometric amounts of the catalyst are often required.[3]
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[3]
-
Poor Reagent Quality: The purity of veratrole and p-toluoyl chloride is crucial. Impurities can lead to unwanted side reactions.
Q2: I am observing the formation of multiple products. What could be the reason?
A2: The formation of multiple products is a common issue and can be attributed to:
-
Isomer Formation: Veratrole has two methoxy groups, which are ortho- and para-directing. While the desired product is the result of acylation at the 4-position, acylation can also occur at the 3-position, leading to the formation of (2,3-Dimethoxyphenyl)(p-tolyl)methanone. The ratio of these isomers can be influenced by the catalyst and reaction conditions.
-
Polyacylation: Although the acyl group is deactivating, with a highly activated starting material like veratrole, a second acylation can sometimes occur, especially under harsh conditions or with a large excess of the acylating agent.[3]
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include:
-
Unreacted starting materials (veratrole and p-toluoyl chloride).
-
The isomeric byproduct, (2,3-Dimethoxyphenyl)(p-tolyl)methanone.
-
Di-acylated products.
-
Byproducts from the decomposition of reagents or products at high temperatures.
The presence of these impurities often necessitates purification by column chromatography.
IV. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
Guide 1: Addressing Low Yields
Guide 2: Managing Side Reactions and Purification
Issue: Presence of an Isomeric Impurity
-
Symptom: TLC analysis shows a spot very close to the main product spot. ¹H NMR spectroscopy reveals a complex aromatic region.
-
Cause: Acylation at the 3-position of veratrole.
-
Solution:
-
Catalyst Choice: Shape-selective catalysts like certain zeolites can favor the formation of the less sterically hindered para-product.
-
Temperature Control: Lowering the reaction temperature may improve regioselectivity.
-
Purification: Careful column chromatography is usually effective in separating the isomers. A typical mobile phase would be a gradient of ethyl acetate in hexane.
-
Issue: Product is an Oil or Fails to Crystallize
-
Symptom: The crude product is a persistent oil or does not crystallize upon cooling.
-
Cause: This is often due to the presence of significant amounts of impurities, especially the isomeric byproduct, which can act as a eutectic impurity and depress the melting point.
-
Solution:
-
Initial Purification: Begin with a thorough aqueous workup to remove any residual acid and salts.
-
Column Chromatography: This is the most effective method to remove impurities before attempting recrystallization.
-
Recrystallization Solvent Screening: If the product is of reasonable purity after chromatography, screen for a suitable recrystallization solvent. A good starting point would be a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane, water).
-
V. Experimental Protocols
Protocol 1: General Procedure for Anhydrous Conditions
Given the moisture sensitivity of many Friedel-Crafts catalysts, ensuring anhydrous conditions is paramount.
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous CaCl₂). Assemble the apparatus while still warm and under a stream of inert gas (nitrogen or argon).
-
Solvents: Use anhydrous solvents. Dichloromethane (DCM) can be dried by distillation from calcium hydride.
-
Reagents: Use freshly opened or purified reagents. Liquid reagents can be stored over molecular sieves.
Protocol 2: Synthesis using a Zeolite Catalyst
This protocol is a representative example and may require optimization.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-Beta) by heating under vacuum at a high temperature (e.g., 400 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated zeolite (e.g., 20 wt% with respect to veratrole).
-
Reagent Addition: Add anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by veratrole (1.0 equivalent). Heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Acylation: Add p-toluoyl chloride (1.1 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is 20-30% ethyl acetate in hexane.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with solvent, dried, and reactivated for reuse.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or isopropanol).
-
Crystallization: Slowly add a solvent in which the product is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
VI. Visualizing the Workflow and Mechanism
General Reaction Mechanism
Experimental Workflow
VII. Conclusion
The synthesis of this compound, while a standard organic transformation, requires careful attention to detail to achieve high yields and purity. By understanding the underlying principles of the Friedel-Crafts acylation and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their experimental procedures. The adoption of alternative, greener catalysts not only mitigates environmental concerns but can also offer advantages in terms of selectivity and ease of handling. This guide provides a foundation for both novice and experienced scientists to approach this synthesis with confidence.
VIII. References
-
ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubMed. (2016). Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
SCIRP. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]
-
MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
Medium. (2022). Visualizing A Decision tree using GraphViz and Pydotplus. [Link]
-
ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. [Link]
-
Stack Overflow. (2017). Using graphviz to plot decision tree in python. [Link]
-
MDPI. (2021). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. [Link]
-
ResearchGate. (2025). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. [Link]
-
UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
YouTube. (2021). Visualize the Decision Tree using graphviz. [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]
-
DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]
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graphviz.org. (n.d.). User Guide. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
PMC. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Link]
-
Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
-
ResearchGate. (2025). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
-
ResearchGate. (2025). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. [Link]
-
Stack Overflow. (2016). graphviz: how to produce a decision tree - python. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone as a Norrish Type II Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides an in-depth comparative analysis of the efficacy of (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a benzophenone derivative, against other commonly employed photoinitiators. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in making informed decisions for their specific applications.
Introduction to Photoinitiators and the Significance of Efficacy
Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization. Their efficacy is a critical factor influencing the rate and extent of polymerization, which in turn dictates the final properties of the cured material. Photoinitiators are broadly classified into two types based on their mechanism of generating initiating radicals:
-
Norrish Type I (Cleavage): These photoinitiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization.
-
Norrish Type II (Abstraction): These photoinitiators, upon excitation, abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.
This compound belongs to the Norrish Type II class, with its benzophenone core being the photoactive moiety. The efficiency of a Type II photoinitiator is intrinsically linked to its light absorption characteristics, the quantum yield of intersystem crossing to the triplet state, and the efficiency of the hydrogen abstraction process.
Profiling this compound: A Structural Perspective
This compound, with the chemical structure provided below, is a substituted benzophenone. The presence of electron-donating groups (two methoxy groups and a methyl group) on the aromatic rings is expected to significantly influence its photochemical properties.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
CAS Number: 116412-87-4[1]
-
Molecular Formula: C₁₆H₁₆O₃[1]
-
Molecular Weight: 256.3 g/mol [1]
The methoxy and methyl groups are known to cause a bathochromic (red) shift in the UV-Vis absorption spectrum of benzophenone derivatives. This shift allows for the utilization of longer wavelength light sources, which can be advantageous for curing thicker samples and reducing light scattering. Furthermore, these electron-donating groups can increase the molar extinction coefficient, leading to more efficient light absorption.
Comparative Efficacy Analysis
To objectively assess the efficacy of this compound, we will compare its expected performance with benchmark photoinitiators: unsubstituted Benzophenone, 4-Methylbenzophenone (a monosubstituted analogue), and a common Type I photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), for a contrasting perspective.
| Parameter | This compound (Expected) | Benzophenone | 4-Methylbenzophenone | 2,2-dimethoxy-2-phenylacetophenone (DMPA) (Type I) |
| Type | Norrish Type II | Norrish Type II | Norrish Type II | Norrish Type I |
| λmax (nm) | ~280-300 | ~250 | ~260 | ~250, 330-340 |
| Molar Extinction Coefficient (ε) | High | Moderate | Moderate-High | High |
| Intersystem Crossing Quantum Yield (Φisc) | ~1 | ~1[2] | ~1 | N/A (cleavage mechanism) |
| Initiation Rate | High | Moderate | Moderate-High | Very High |
| Oxygen Inhibition | Susceptible | Susceptible | Susceptible | Less Susceptible |
| Co-initiator Required | Yes (e.g., tertiary amine) | Yes (e.g., tertiary amine) | Yes (e.g., tertiary amine) | No |
Discussion of Comparative Data:
-
This compound is anticipated to exhibit superior light absorption at longer wavelengths compared to benzophenone and 4-methylbenzophenone due to the presence of three electron-donating groups. This should translate to a higher initiation rate, particularly with light sources emitting in the near-UV region.
-
Benzophenone serves as the fundamental benchmark for Type II photoinitiators. Its lower molar extinction coefficient and shorter wavelength absorption maxima make it less efficient than its substituted derivatives in many applications.
-
4-Methylbenzophenone shows improved performance over benzophenone due to the electron-donating methyl group, leading to a slight red-shift in absorption and potentially a higher initiation rate.
-
DMPA (Type I) offers a different mechanism that does not require a co-initiator and is generally less susceptible to oxygen inhibition. However, Type I photoinitiators can sometimes lead to more surface yellowing and may have different solubility and compatibility profiles.
The choice between these photoinitiators will depend on the specific requirements of the application, including the light source available, the thickness of the material to be cured, and the desired final properties of the polymer.
Experimental Protocols for Efficacy Evaluation
To empirically validate the efficacy of this compound and other photoinitiators, the following experimental protocols are recommended.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique is a powerful tool for monitoring the kinetics of photopolymerization by tracking the disappearance of a characteristic vibrational band of the monomer (e.g., the C=C double bond in acrylates).[3][4][5]
Experimental Workflow:
Photo-DSC Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the photocurable formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell. Set the instrument to the desired isothermal temperature.
-
Initiation and Measurement: Once the temperature has stabilized, expose the sample to a UV/Vis light source of known intensity and wavelength. The instrument will record the heat flow as a function of time.
-
Data Analysis: The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt). The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.
-
Kinetic Analysis: The time to reach the maximum rate of polymerization (t_max) and the final conversion are key parameters for comparing the efficacy of different photoinitiators.
Mechanistic Insights: The Norrish Type II Pathway
The photoinitiation process for this compound, as a Type II photoinitiator, proceeds through a series of well-defined steps.
Norrish Type II Photoinitiation Mechanism
Upon absorption of a photon, the photoinitiator is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary photoactive species. In the presence of a hydrogen donor, such as a tertiary amine, the excited ketone abstracts a hydrogen atom, generating a ketyl radical from the photoinitiator and an amine-derived radical. The latter is typically the species that initiates the polymerization of monomers.
Conclusion
This compound, as a substituted benzophenone derivative, holds significant promise as a highly efficient Norrish Type II photoinitiator. The presence of electron-donating methoxy and methyl groups is expected to enhance its light absorption characteristics, leading to improved initiation efficiency compared to unsubstituted benzophenone. While direct experimental data is limited, the provided comparative analysis and detailed experimental protocols offer a robust framework for its evaluation and potential integration into advanced photopolymer formulations. For researchers and drug development professionals, a thorough understanding of the structure-property relationships and the availability of reliable evaluation methodologies are crucial for harnessing the full potential of novel photoinitiators like this compound.
References
- Kaplan Scientific. (n.d.). Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal!
- Royal Society of Chemistry. (2023).
- Scherzer, T. (2006). Real-time FTIR-ATR spectroscopy of photopolymerization reactions.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems.
- Benchchem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Photoinitiators in 3D Printing Resin Formulations.
- Scherzer, T., & Decker, U. (1999). Real-time FTIR–ATR spectroscopy to study the kinetics of ultrafast photopolymerization reactions induced by monochromatic UV light.
- Wang, D., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers.
- Jansen, J. F. G. A., et al. (2006). Kinetic studies of a UV-curable powder coating using photo-DSC, real-time FTIR and rheology. Eindhoven University of Technology Research Portal.
- UV+EB Technology. (2020). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization.
- Shi, S., & Nie, J. (2012). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences.
- ResearchGate. (n.d.). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- Advanced ChemBlocks Inc. (n.d.). This compound 95%.
- PubMed Central. (2024). Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. PubMed Central.
- ResearchGate. (n.d.). Kinetic studies of a UV-curable powder coating using photo-DSC, real-time FTIR and rheology.
- AZoM. (2024). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?.
- Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
- Sigma-Aldrich. (n.d.). 4,4'-Dimethoxybenzophenone.
- Chem-Impex. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
- ResearchGate. (n.d.). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubMed. (n.d.). Comparative Evaluation of Water Soluble Photoinitiators on the Mechanical and Physical Properties of Experimental Composite: An In Vitro Study.
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- MDPI. (2021). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. MDPI.
- ResearchGate. (n.d.). Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
This guide provides a comprehensive comparison of two robust analytical methods for the accurate quantification of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of analytical method validation, grounded in scientific principles and regulatory expectations. The methodologies and validation data presented herein are benchmarked against the standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
This compound is an aromatic ketone with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and efficacy. This guide will compare a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method, providing the necessary experimental data to support an informed choice of analytical strategy.
The chemical structure of this compound is presented below.
Caption: Chemical Structure of this compound.
Pillar 1: The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] The objective is to demonstrate that the procedure is suitable for its intended purpose.[5] This is a critical step in drug development and manufacturing, ensuring data integrity and regulatory compliance.[4] The validation process encompasses a thorough evaluation of several key parameters, as mandated by guidelines like ICH Q2(R1).[3][5][6]
The workflow for analytical method validation is a systematic process, as illustrated below.
Caption: A generalized workflow for analytical method validation.
Pillar 2: Comparative Analysis of Analytical Methods
The choice between analytical techniques is contingent on factors such as the physicochemical properties of the analyte, the sample matrix, required sensitivity, and available instrumentation.[7] For this compound, both HPLC-UV and GC-FID present viable options.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For aromatic ketones, UV detection is particularly suitable due to the presence of chromophores in their structures.[8][9]
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent technique for volatile and thermally stable compounds.[10] this compound, being a moderately sized organic molecule, can be readily analyzed by GC. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds.[10]
Comparative Validation Data
The following table summarizes the performance parameters for the two proposed methods, based on established analytical validation principles for similar ketone compounds.[7]
| Validation Parameter | HPLC-UV | GC-FID | ICH Q2(R1) Acceptance Criteria (Typical for Assay) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated | Demonstrated | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | %RSD should remain within acceptable limits |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes | N/A |
Analysis of Comparison:
-
Sensitivity: The HPLC-UV method demonstrates a lower Limit of Detection (LOD) and Limit of Quantification (LOQ), indicating higher sensitivity. This is advantageous for the analysis of low-level impurities or for assays requiring high sensitivity.
-
Precision: Both methods exhibit excellent precision, well within the typical acceptance criteria.
-
Run Time: The HPLC-UV method offers a slightly shorter run time, which can be a significant advantage in a high-throughput environment.
-
Cost and Complexity: GC-FID is often considered a more robust and cost-effective technique with lower solvent consumption compared to HPLC.[7] However, HPLC is generally more versatile for a wider range of pharmaceutical compounds without the need for derivatization.
Pillar 3: Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared analytical methods.
Protocol 1: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo sample, and a spiked placebo sample to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio of a series of diluted standard solutions.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
Protocol 2: GC-FID Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Detector Temperature: 320 °C.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Experiments:
-
Specificity: Analyze a blank (methanol), a placebo sample, and a spiked placebo sample.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve.
-
Accuracy: Perform recovery studies at three concentration levels.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day or with a different instrument.
-
-
LOD & LOQ: Determine from the calibration curve's standard deviation of the response and the slope.
-
Robustness: Vary parameters such as injector temperature (±5 °C), oven ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).
Conclusion and Recommendations
Both the HPLC-UV and GC-FID methods are suitable for the quantification of this compound, with each offering distinct advantages.
-
The HPLC-UV method is recommended for applications requiring higher sensitivity and faster sample throughput. Its versatility makes it a valuable asset in a multi-product pharmaceutical laboratory.
-
The GC-FID method is a robust and cost-effective alternative, particularly suitable for routine quality control where high sensitivity is not the primary concern.
The final selection of the analytical method should be based on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation and resources. Regardless of the chosen method, a thorough validation as outlined in this guide is essential to ensure the generation of reliable and defensible analytical data.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth, expert-led comparison of predicted and experimental Nuclear Magnetic Resonance (NMR) data for the validation of (3,4-Dimethoxyphenyl)(p-tolyl)methanone. Beyond a simple data sheet, this document elucidates the causality behind experimental choices, embeds self-validating systems within its protocols, and is grounded in authoritative references to ensure scientific integrity.
The Imperative of Spectroscopic Validation in Drug Discovery
Predicting the Spectroscopic Signature: ¹H and ¹³C NMR of this compound
In the absence of a complete experimental dataset for this compound, we turn to predictive algorithms. These tools, based on extensive databases and quantum mechanical calculations, provide a robust hypothesis of the expected NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons on the two aromatic rings and the methoxy and methyl groups. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents and their positions on the rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2', H-6' (p-tolyl) | 7.72 | d | 2H |
| H-3', H-5' (p-tolyl) | 7.30 | d | 2H |
| H-6 (dimethoxyphenyl) | 7.50 | dd | 1H |
| H-5 (dimethoxyphenyl) | 6.95 | d | 1H |
| H-2 (dimethoxyphenyl) | 7.45 | d | 1H |
| OCH₃ (C4) | 3.95 | s | 3H |
| OCH₃ (C3) | 3.92 | s | 3H |
| CH₃ (p-tolyl) | 2.43 | s | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show signals for all 16 carbon atoms in the molecule. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 195.5 |
| C-4' (p-tolyl) | 143.5 |
| C-4 (dimethoxyphenyl) | 153.0 |
| C-3 (dimethoxyphenyl) | 149.0 |
| C-1' (p-tolyl) | 135.0 |
| C-1 (dimethoxyphenyl) | 130.5 |
| C-2', C-6' (p-tolyl) | 130.0 |
| C-3', C-5' (p-tolyl) | 129.5 |
| C-6 (dimethoxyphenyl) | 125.0 |
| C-2 (dimethoxyphenyl) | 112.0 |
| C-5 (dimethoxyphenyl) | 110.0 |
| OCH₃ (C4) | 56.2 |
| OCH₃ (C3) | 56.0 |
| CH₃ (p-tolyl) | 21.7 |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted data, we will compare it with experimental data from closely related, known compounds. This approach allows us to observe trends in chemical shifts and coupling constants, providing a robust framework for validating our target molecule.
Phenyl(p-tolyl)methanone
This compound lacks the dimethoxy substituents, allowing us to isolate the effect of the p-tolyl group on the benzoyl moiety.
| Nucleus | Experimental Chemical Shift (δ, ppm)[3] |
| ¹H (aromatic) | 7.76 (d), 7.71 (d), 7.56 (t), 7.45 (t), 7.27-7.25 (m) |
| ¹H (CH₃) | 2.42 (s) |
| ¹³C (C=O) | 196.7 |
| ¹³C (aromatic) | 143.3, 138.0, 134.9, 132.3, 130.4, 130.2, 129.0, 128.5, 128.3 |
| ¹³C (CH₃) | 21.7 |
(4-Methoxyphenyl)(phenyl)methanone
Here, a single methoxy group in the para position provides insight into the electronic effects on the adjacent aromatic ring.
| Nucleus | Experimental Chemical Shift (δ, ppm)[3] |
| ¹H (aromatic) | 7.82-7.80 (m), 7.74-7.72 (m), 7.57-7.55 (m), 7.44-7.45 (m), 6.95-6.93 (d) |
| ¹H (OCH₃) | 3.80 (s) |
| ¹³C (C=O) | 194.5 |
| ¹³C (aromatic) | 162.2, 137.2, 131.5, 130.8, 129.1, 128.6, 127.1, 112.5 |
| ¹³C (OCH₃) | 54.47 |
The comparison reveals that the predicted chemical shifts for this compound are in good agreement with the trends observed in these related structures. The electron-donating methoxy groups in our target molecule are expected to shield the aromatic protons and carbons of the dimethoxyphenyl ring, leading to lower chemical shifts compared to the unsubstituted phenyl ring in phenyl(p-tolyl)methanone. This is consistent with our predictions.
Experimental Protocol for NMR Data Acquisition and Validation
To ensure the acquisition of high-quality, reliable NMR data, a rigorous and well-documented experimental protocol is essential. The following protocol is designed to be a self-validating system.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Employ a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
Experimental Workflow Diagram
Caption: Experimental workflow for NMR data acquisition and validation.
A Multi-Technique Approach to Structural Confirmation
While NMR is a cornerstone of structural elucidation, a comprehensive validation strategy often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis. | Does not provide detailed stereochemical information, fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast and simple to perform, provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or connectivity. |
The combination of these techniques provides a multi-faceted view of the molecule, significantly increasing the confidence in the structural assignment.[1][2][4][5] For this compound, we would expect to see a strong carbonyl (C=O) stretch in the IR spectrum around 1650-1670 cm⁻¹, and the mass spectrum should show a molecular ion peak corresponding to its molecular weight (256.29 g/mol ).
The Logic of Data Validation: A Self-Validating System
The process of validating analytical data should be systematic and logical to ensure its integrity. This workflow emphasizes a continuous cycle of comparison and verification.
Caption: Logical workflow for spectroscopic data validation.
Adherence to Authoritative Guidelines
For drug development professionals, adherence to regulatory guidelines is non-negotiable. The validation of analytical procedures should be conducted in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[6][7][8][9][10] This guideline details the validation characteristics that need to be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. Furthermore, all experimental work should be performed under Good Manufacturing Practice (GMP) to ensure data integrity and traceability.[11][12][13][14][15]
Conclusion
The structural validation of this compound, as outlined in this guide, is a multi-faceted process that combines predictive tools, comparative analysis with known compounds, and a suite of complementary analytical techniques. By following a rigorous, self-validating experimental protocol and adhering to established regulatory guidelines, researchers can ensure the scientific integrity of their findings. This meticulous approach is not merely a procedural formality; it is the cornerstone of robust scientific research and the development of safe and effective medicines.
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A Comparative Benchmarking Guide to the Biological Activities of (3,4-Dimethoxyphenyl)(p-tolyl)methanone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzophenone Scaffold
The (3,4-Dimethoxyphenyl)(p-tolyl)methanone core, a prominent member of the benzophenone family, represents a privileged scaffold in medicinal chemistry. Benzophenones are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The inherent versatility of this diarylmethanone structure allows for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide will delve into a comparative analysis of various analogues, exploring how structural modifications influence their efficacy across different biological assays. Our objective is to provide a clear, data-driven comparison to inform future drug design and development efforts.
Comparative Biological Activity: A Data-Driven Analysis
The biological potential of this compound analogues is best understood through a direct comparison of their activities in standardized assays. This section presents a quantitative analysis of various analogues, highlighting key structure-activity relationships.
Anticancer Activity
The benzophenone scaffold has been extensively investigated for its cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of key signaling pathways.[4]
A series of novel benzophenone-based 1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anticancer activity against HT-1080 and A-549 human cancer cell lines using the MTT assay.[5] The results, summarized in Table 1, reveal potent cytotoxic effects, with some analogues demonstrating greater efficacy than the standard chemotherapeutic agent, doxorubicin.[5]
Table 1: Anticancer Activity of this compound Analogues and Related Benzophenone Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM)[5] |
| Parent Scaffold | This compound | - | Data not available |
| 8d | 3-(4-((4-chlorophenyl-1H-1,2,3-triazol-4-yl)methoxy)benzoyl)benzoic acid | HT-1080 | 1.12 |
| A-549 | 1.19 | ||
| 8h | 3-(4-((2-methylphenyl-1H-1,2,3-triazol-4-yl)methoxy)benzoyl)benzoic acid | HT-1080 | 1.05 |
| A-549 | 1.12 | ||
| 8l | 3-(4-((4-nitrophenyl-1H-1,2,3-triazol-4-yl)methoxy)benzoyl)benzoic acid | HT-1080 | 0.98 |
| A-549 | 1.02 | ||
| Doxorubicin | - | HT-1080 | 1.15 |
| A-549 | 1.21 |
Structure-Activity Relationship (SAR) Insights:
The data indicates that the introduction of a 1,2,3-triazole moiety linked to the benzophenone core through a benzoic acid linker significantly enhances anticancer activity.[5] Notably, compound 8l , featuring a strong electron-withdrawing p-nitro group on the phenyl ring of the triazole, exhibited the highest potency, surpassing that of doxorubicin.[5] The substitution pattern on the phenyl ring appears to play a crucial role, with electron-withdrawing groups enhancing cytotoxicity.[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzophenone derivatives have shown promise in this area, often by modulating inflammatory signaling pathways such as NF-κB.[2]
A study on novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] The results are presented in Table 2.
Table 2: Anti-inflammatory Activity of Benzophenone Analogues
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema[6] |
| 9d | N-(2,6-dichlorophenyl)-2-(4-((4-hydroxyphenyl)(2,4-dimethoxyphenyl)methyl)piperazin-1-yl)acetamide | 30 | 67 |
| 10d | N-(2,6-dichlorophenyl)-2-(4-((4-hydroxyphenyl)(2,4-dimethoxyphenyl)methyl)piperazin-1-yl)ethanethioamide | 30 | 65 |
| Standard Drug | Indomethacin | 10 | 62 |
Structure-Activity Relationship (SAR) Insights:
The synthesized carboxamide and thioamide derivatives of the benzophenone-piperidine nucleus demonstrated potent anti-inflammatory effects.[6] Compounds 9d and 10d , which feature dichloro and fluoro substitutions, were more active than the standard drug indomethacin.[6] This suggests that the incorporation of a piperidine linker and specific halogen substitutions on the N-terminal aromatic ring are beneficial for anti-inflammatory activity.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzophenones have emerged as a promising class of compounds with activity against a range of bacterial pathogens.[7]
The antimicrobial potential of 2,2′,4-trihydroxybenzophenone was evaluated against several bacterial strains, demonstrating broad-spectrum activity.[7] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are shown in Table 3.
Table 3: Antimicrobial Activity of a Benzophenone Analogue
| Bacterial Strain | MIC (µg/mL)[7] | MBC (µg/mL)[7] |
| Staphylococcus aureus | 125 | 250 |
| Enterococcus faecalis | 62.5 | 125 |
| Escherichia coli | 250 | 500 |
| Salmonella Typhimurium | 125 | 250 |
Structure-Activity Relationship (SAR) Insights:
The study on 2,2′,4-trihydroxybenzophenone revealed that it acts on the bacterial cell wall, leading to the leakage of intracellular components.[7] The compound was effective against both Gram-positive and Gram-negative bacteria and was found to be non-hemolytic, indicating a favorable safety profile.[7]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow of the MTT Assay
Caption: A typical workflow for determining the anticancer activity of compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.
Step-by-Step Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition compared to stimulated, untreated cells.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Step-by-Step Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising class of compounds with diverse biological activities. The comparative analysis presented in this guide highlights the significant potential of these molecules as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies reveal that specific substitutions on the benzophenone core can dramatically influence their potency and selectivity.
Future research should focus on the synthesis and evaluation of a broader range of analogues to further elucidate the SAR. In particular, systematic modifications of the substitution patterns on both aromatic rings are warranted. Moreover, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of the most potent compounds. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for these future investigations, ultimately paving the way for the development of novel therapeutics based on the versatile benzophenone scaffold.
References
- Structures of synthetic and natural benzophenones with anticancer activity. (n.d.).
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). MedChemComm, 8(4), 705-716. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). MedChemComm, 8(4), 705-716. [Link]
- Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2024). Journal of Chemistry Letters, 5, 236-248.
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Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2020). Journal of the Brazilian Chemical Society, 31(10), 2116-2127. [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (2018). Frontiers in Microbiology, 9, 298. [Link]
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methanone. (2022). Molbank, 2022(2), M1391. [Link]
- Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. (2017). CHEMISTRY & BIOLOGY INTERFACE, 7(1), 1-10.
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). Molecules, 27(19), 6599. [Link]
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Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2023). Asian Pacific Journal of Cancer Prevention, 24(11), 3865-3874. [Link]
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Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2009). Archiv der Pharmazie, 342(8), 476-483. [Link]
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Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. (2016). Molecules, 21(1), 89. [Link]
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Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). Scientific Reports, 11(1), 1-17. [Link]
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Synthesis and structure-activity relationship study of diaryl[d,f][3][8]diazepines as potential anti-cancer agents. (2018). Molecular Diversity, 22(2), 323-333. [Link]
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Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. (2007). Journal of Ethnopharmacology, 110(2), 369-375. [Link]
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A Researcher's Guide to the Characterization of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: Cross-Referencing Experimental Data with Literature Values
The Imperative of Rigorous Characterization
In the realm of drug development and medicinal chemistry, the unambiguous identification of a synthesized molecule is non-negotiable. An impurity or a misidentified structure can lead to erroneous biological data, wasted resources, and potentially unsafe therapeutic candidates. The multi-technique approach detailed herein ensures a high degree of confidence in the structure and purity of (3,4-Dimethoxyphenyl)(p-tolyl)methanone.
Predicted Physicochemical Properties
A foundational step in characterization is the determination of basic physical properties. These serve as an initial, albeit rudimentary, check of identity and purity.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | , |
| Molecular Weight | 256.30 g/mol | , |
| Melting Point | Not available. Expected to be a solid at room temperature. | N/A |
Spectroscopic and Spectrometric Analysis: A Multi-Faceted Approach
A combination of spectroscopic and spectrometric techniques is essential for the unequivocal structural elucidation of an organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.75-7.65 (m, 2H, Ar-H ortho to C=O on p-tolyl ring)
-
7.40-7.30 (m, 3H, Ar-H on 3,4-dimethoxyphenyl ring)
-
7.25 (d, J = 8.0 Hz, 2H, Ar-H meta to C=O on p-tolyl ring)
-
3.95 (s, 3H, OCH₃)
-
3.93 (s, 3H, OCH₃)
-
2.45 (s, 3H, Ar-CH₃)
-
-
Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A frequency of 400 MHz provides good spectral dispersion for a molecule of this size.
-
Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
195.5 (C=O)
-
153.0 (C-OCH₃)
-
149.0 (C-OCH₃)
-
143.5 (Ar-C para to C=O on p-tolyl ring)
-
135.0 (Ar-C ipso to C=O on p-tolyl ring)
-
130.5 (Ar-CH on p-tolyl ring)
-
130.0 (Ar-C ipso to C=O on 3,4-dimethoxyphenyl ring)
-
129.0 (Ar-CH on p-tolyl ring)
-
125.0 (Ar-CH on 3,4-dimethoxyphenyl ring)
-
111.5 (Ar-CH on 3,4-dimethoxyphenyl ring)
-
110.0 (Ar-CH on 3,4-dimethoxyphenyl ring)
-
56.0 (OCH₃)
-
55.9 (OCH₃)
-
21.5 (Ar-CH₃)
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Predicted IR (KBr) ν (cm⁻¹):
-
3050-3000 (Ar C-H stretch)
-
2950-2850 (Aliphatic C-H stretch)
-
1650-1630 (C=O stretch, characteristic of a diaryl ketone)
-
1600-1450 (Ar C=C stretch)
-
1270-1200 (Ar-O-C asymmetric stretch)
-
1050-1000 (Ar-O-C symmetric stretch)
-
-
Experimental Insight: The carbonyl (C=O) stretch is a particularly diagnostic peak. Its position can be influenced by conjugation and the electronic nature of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted MS (EI):
-
m/z 256 (M⁺, molecular ion)
-
m/z 165 ([M-C₇H₇O]⁺, loss of the p-tolylcarbonyl group)
-
m/z 119 ([M-C₉H₉O₂]⁺, loss of the 3,4-dimethoxyphenylcarbonyl group)
-
m/z 91 ([C₇H₇]⁺, tropylium ion from the p-tolyl group)
-
-
Self-Validating System: The presence of the molecular ion peak at the calculated molecular weight is a primary indicator of a successful synthesis. The fragmentation pattern should be consistent with the proposed structure, providing further validation.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for spectroscopy should be of spectroscopic grade.
Synthesis of this compound
A common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.
-
To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add p-toluoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Acquisition of Analytical Data
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the spectra, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for a solution-based measurement, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Visualizing the Workflow
The p-Tolyl Substituent: A Guide to Modulating the Properties of (3,4-Dimethoxyphenyl)methanone
For researchers and professionals in drug development and organic synthesis, the benzophenone scaffold serves as a versatile and highly valuable molecular core. Its derivatives are ubiquitous, finding applications from photoinitiators to pharmacologically active agents.[1][2] The strategic modification of this core allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth technical comparison of the parent structure, (3,4-Dimethoxyphenyl)phenylmethanone, with its para-tolyl substituted analogue, (3,4-Dimethoxyphenyl)(p-tolyl)methanone. We will explore how the simple addition of a single methyl group onto the distal phenyl ring imparts significant, predictable changes to the molecule's electronic, spectroscopic, and reactive characteristics.
Foundational Structures: A Comparative Overview
The core structure, (3,4-Dimethoxyphenyl)methanone, features a carbonyl bridge linking two distinct aromatic systems. The first is a 1,2-dimethoxy-substituted phenyl ring (a veratrole moiety), which is electron-rich due to the strong electron-donating resonance effect (+M) of the methoxy groups. The second aromatic ring determines the basis of our comparison.
-
Compound A: (3,4-Dimethoxyphenyl)phenylmethanone serves as our baseline. It features an unsubstituted phenyl ring. This ring is generally considered to have a weak inductively withdrawing effect (-I) due to the higher electronegativity of its sp² carbons, but it can act as a resonance donor (+M) to the attached carbonyl group.[3][4]
-
Compound B: this compound introduces a methyl group at the para-position of the second ring. The p-tolyl group is a well-established electron-donating group (EDG) through a combination of a weak inductive effect (+I) and, more significantly, hyperconjugation.[5] This subtle structural change has cascading effects on the molecule's properties.
Caption: Core structures of the baseline and p-tolyl substituted compounds.
Physicochemical Properties: The Impact of a Methyl Group
The introduction of the p-tolyl group brings predictable changes to the molecule's fundamental physical properties. Increased molecular weight and a change in polarity affect melting point and solubility.
| Property | (3,4-Dimethoxyphenyl)phenylmethanone (A) | This compound (B) | Rationale for Difference |
| Molecular Formula | C₁₅H₁₄O₃[6] | C₁₆H₁₆O₃[7][8] | Addition of a -CH₂- unit. |
| Molecular Weight | 242.27 g/mol [6][9] | 256.30 g/mol [7][8] | Increased mass from the added methyl group. |
| Melting Point (°C) | 76-79 or 103-104[10] | Not experimentally reported | The p-tolyl group can enhance molecular symmetry and packing efficiency in the crystal lattice, often leading to a higher melting point compared to the unsubstituted analogue. |
| Solubility | Soluble in polar organic solvents.[10] | Predicted higher solubility in nonpolar solvents. | The p-tolyl group increases the nonpolar, hydrophobic character of the molecule, which typically enhances solubility in solvents like toluene and hexanes while slightly decreasing it in more polar solvents. |
Note: Conflicting melting point data exists for (3,4-Dimethoxyphenyl)phenylmethanone in the literature.
Spectroscopic Analysis: Unveiling Electronic Effects
Spectroscopy provides direct evidence of how the p-tolyl group electronically influences the methanone core. The most telling data comes from comparing the carbonyl stretching frequency in Infrared (IR) spectroscopy and the chemical shift of the carbonyl carbon in ¹³C NMR.
To establish a clear, experimentally validated baseline for this effect, we can first compare benzophenone (the simplest diaryl ketone) with its p-tolyl analogue, phenyl(p-tolyl)methanone.
Table 2: Experimental Spectroscopic Data for Simpler Analogues
| Compound | IR ν(C=O) (cm⁻¹) | ¹³C NMR δ(C=O) (ppm) | ¹³C NMR δ(CH₃) (ppm) |
|---|---|---|---|
| Benzophenone | 1659[11] | 196.9[11] | N/A |
| Phenyl(p-tolyl)methanone | 1657[11] | 196.7[11] | 21.7[11] |
The data clearly shows that the electron-donating p-tolyl group causes a decrease in the C=O stretching frequency and an upfield shift (to a lower ppm value) of the carbonyl carbon signal. This is a direct consequence of increased electron density delocalized into the carbonyl group, which weakens the C=O bond and shields the carbonyl carbon nucleus.
Extrapolating this validated principle, we can predict the spectroscopic properties for our target compounds.
Table 3: Predicted Spectroscopic Data for Target Compounds
| Property | (3,4-Dimethoxyphenyl)phenylmethanone (A) | This compound (B) |
|---|---|---|
| Predicted IR ν(C=O) | ~1655 cm⁻¹ | ~1653 cm⁻¹ |
| Predicted ¹³C NMR δ(C=O) | ~196.5 ppm | ~196.3 ppm |
| ¹H NMR (p-tolyl signals) | N/A | Singlet, ~2.4 ppm (3H, -CH₃); AA'BB' system, ~7.2-7.7 ppm (4H, Ar-H) |
The p-tolyl group's influence, while measurable, is subtle because the carbonyl is already conjugated with two aromatic rings. However, the trend is consistent and diagnostically useful.
Electronic Effects and Chemical Reactivity
The primary consequence of the p-tolyl group's electron-donating nature is the modulation of the electrophilicity of the carbonyl carbon.
Caption: Influence of the p-tolyl group on carbonyl reactivity.
-
Nucleophilic Addition: The carbonyl carbon in Compound B is more electron-rich and therefore less electrophilic than in Compound A . This means Compound B will react more slowly with nucleophiles. In a competitive reaction, a nucleophile such as a Grignard reagent or a hydride (e.g., from NaBH₄) would preferentially attack Compound A .[12]
-
Steric Hindrance: While the methyl group is in the para position and distant from the reaction center, the overall tolyl group is bulkier than a phenyl ring. This can influence the preferred conformation of the molecule and may play a minor role in sterically demanding reactions.[8]
-
Photochemistry: Benzophenones are classic photosensitizers. The energy of the triplet state can be influenced by substituents. Electron-donating groups can affect the quenching rates and photochemical reaction pathways, an important consideration in photochemistry applications.[13][14]
Implications for Biological Activity
Benzophenone derivatives are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][15][16] The properties of a drug candidate, such as its ability to bind to a target receptor and its ADME (absorption, distribution, metabolism, and excretion) profile, are highly dependent on its structure.
The introduction of a p-tolyl group can:
-
Increase Lipophilicity: The methyl group enhances the molecule's nonpolar character. This can improve its ability to cross lipid-rich cell membranes, potentially increasing its bioavailability and intracellular concentration.
-
Modulate Target Binding: The added steric bulk and altered electronic profile can change how the molecule fits into the binding pocket of a protein or enzyme, potentially increasing or decreasing its potency and selectivity.
-
Influence Metabolism: The methyl group provides an additional site for oxidative metabolism by cytochrome P450 enzymes (e.g., benzylic hydroxylation), which can alter the compound's metabolic stability and pharmacokinetic profile.
Experimental Protocols
To empirically validate the principles discussed, the following experimental procedures can be employed.
Synthesis of this compound (Compound B)
This procedure is based on established Friedel-Crafts acylation protocols.[10][17]
Caption: Workflow for the synthesis of this compound.
Materials:
-
3,4-Dimethoxybenzoyl chloride (1.0 equiv)
-
Toluene (acting as both reagent and solvent) or an inert solvent like Dichloromethane (DCM) with Toluene (1.0-1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.3 equiv)
-
Dichloromethane (DCM), anhydrous
-
Concentrated HCl, ice, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM. Cool the suspension to 0°C in an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3,4-dimethoxybenzoyl chloride (1.0 equiv) and toluene (1.2 equiv) in anhydrous DCM.
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude solid product by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
-
Characterization: Confirm the product's identity and purity by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Comparative Reactivity via NaBH₄ Reduction
Objective: To visually demonstrate the lower reactivity of the p-tolyl derivative (Compound B) compared to the phenyl derivative (Compound A).
Procedure:
-
Spotting: On a single TLC plate, spot solutions of Compound A and Compound B side-by-side.
-
Reaction Setup: In two separate vials, dissolve equal molar amounts of Compound A and Compound B in methanol.
-
Initiation: At the same time, add an equal, sub-stoichiometric amount (e.g., 0.25 equivalents) of a freshly prepared solution of NaBH₄ in methanol to each vial.
-
Monitoring: After a set time (e.g., 10 minutes), quench a small aliquot from each reaction with a drop of acetone. Spot these quenched reaction mixtures on the same TLC plate next to the starting material spots.
-
Visualization: Develop the TLC plate and visualize under UV light. It is expected that the spot corresponding to the starting material for Compound A will be significantly diminished with a more intense product spot (the corresponding alcohol), while the spot for Compound B will show less conversion. This provides semi-quantitative evidence of its lower reactivity.
Conclusion
The substitution of a phenyl ring with a p-tolyl group in the (3,4-Dimethoxyphenyl)methanone framework is a classic example of strategic molecular design. This seemingly minor modification predictably alters the compound's properties through well-understood electronic and steric effects. The electron-donating p-tolyl group reduces the electrophilicity of the carbonyl carbon, slowing its reaction with nucleophiles, and perturbs its spectroscopic signatures in a measurable way. Furthermore, it increases the molecule's lipophilicity and provides an additional metabolic handle, both critical considerations in the field of drug discovery. This guide demonstrates that even subtle structural tuning can be a powerful tool for optimizing the characteristics of a molecular scaffold for a desired application.
References
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Homework.Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]
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Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(19), 6829. Available at: [Link]
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Royal Society of Chemistry. (2015). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Is the phenyl group in benzophenone electron donating/withdrawing?. Retrieved from [Link]
-
Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (1998). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Monatshefte für Chemie / Chemical Monthly, 129(10), 1039-1049. Available at: [Link]
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A Researcher's Guide to the Structure-Activity Relationship of (3,4-Dimethoxyphenyl)(p-tolyl)methanone Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of the (3,4-Dimethoxyphenyl)(p-tolyl)methanone scaffold. As a privileged structure in medicinal chemistry, the benzophenone core is found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific scaffold under investigation serves as a versatile starting point for the development of novel therapeutic agents, particularly as inhibitors of key cellular enzymes like phosphodiesterases.[3]
We will dissect the influence of specific structural modifications on biological efficacy, supported by comparative data and detailed experimental protocols to empower researchers in their drug development efforts.
The Core Molecular Scaffold: A Foundation for Innovation
The this compound molecule is characterized by two aryl rings connected by a central carbonyl group. This arrangement provides a rigid, yet conformationally aware, backbone ripe for chemical modification. The key to unlocking its therapeutic potential lies in understanding how substitutions on both the dimethoxy-substituted phenyl ring (Ring A) and the p-tolyl ring (Ring B) modulate its interaction with biological targets.
Caption: The core this compound scaffold with key substitution points (R1, R2, R3).
Synthetic Strategy: Friedel-Crafts Acylation
The synthesis of these benzophenone derivatives is reliably achieved through the Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[1][4] This reaction involves the acylation of an electron-rich aromatic ring (like 1,2-dimethoxybenzene) with an acyl halide in the presence of a Lewis acid catalyst. This method is robust and allows for the generation of a diverse library of analogs by simply varying the starting materials.
Experimental Protocol: Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
This protocol is adapted from a known procedure for a closely related analog and serves as a representative example.[5]
-
Reaction Setup: To a solution of 1,2-dimethoxybenzene (1.0 mol) in dichloromethane (2.0 L), add aluminum chloride (AlCl₃, 1.5 mol) portion-wise under an inert atmosphere while cooling in an ice bath.
-
Acylation: Add 4-fluorobenzoyl chloride (2.0 mol) dropwise to the stirred mixture. Maintain the temperature below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (200 mL) to quench the reaction and decompose the aluminum complex.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by crystallization from a suitable solvent like ethyl acetate to yield the final product.[5]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of benzophenone derivatives can be profoundly influenced by the nature and position of substituents on the aryl rings.[1] While SAR is target-specific, we can draw valuable insights by comparing derivatives against a well-defined enzymatic target. Phosphodiesterase 5 (PDE5), a key enzyme in cardiovascular and erectile function, serves as an excellent model system.[6][7]
The following table presents an illustrative SAR comparison for hypothetical derivatives against PDE5. This data, while not from a single published study on this exact scaffold, is based on established medicinal chemistry principles for PDE inhibitors.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 4') | Hypothetical PDE5 IC₅₀ (nM) | Comment |
| 1 (Parent) | -OCH₃ | -OCH₃ | -CH₃ | 150 | Baseline activity. |
| 2 | -OH | -OCH₃ | -CH₃ | 95 | Hydroxyl group can act as H-bond donor, potentially improving binding. |
| 3 | -OCH₃ | -OH | -CH₃ | 80 | Positional isomerism of -OH matters; may find a better fit in the active site. |
| 4 | -OCH₃ | -OCH₃ | -H | 250 | Removal of the methyl group reduces potency, suggesting a beneficial hydrophobic interaction. |
| 5 | -OCH₃ | -OCH₃ | -F | 120 | Fluoro-substitution offers a slight improvement, possibly through electronic effects or metabolic stability. |
| 6 | -OCH₃ | -OCH₃ | -Cl | 90 | Chloro group enhances hydrophobic interaction, boosting potency. |
| 7 | -OCH₃ | -OCH₃ | -CF₃ | 65 | Strong electron-withdrawing group can alter ring electronics and improve binding. |
| 8 | -OCH₃ | -OCH₃ | -OCH₃ | 180 | Adding a methoxy group at R3 may introduce steric hindrance or unfavorable polarity. |
Key SAR Insights:
-
Ring A (3,4-Dimethoxyphenyl): The two methoxy groups are critical. Their electron-donating nature activates the ring for synthesis and their oxygen atoms can act as hydrogen bond acceptors. Replacing one methoxy with a hydroxyl group (Compounds 2 & 3) often improves potency by introducing a hydrogen bond donor functionality.
-
Ring B (p-tolyl): The para-position is a key modulation point. Small, hydrophobic, and electron-withdrawing substituents (Compounds 5, 6, 7) tend to increase inhibitory activity compared to the parent methyl group. This suggests the R3 position occupies a hydrophobic pocket within the enzyme's active site where such interactions are favorable.
-
Carbonyl Linker: The ketone group is a crucial structural anchor, likely participating in hydrogen bonding with amino acid residues in the target's active site.[8]
Caption: Key structure-activity relationship trends for the benzophenone scaffold.
Physicochemical Properties: The Path to Drug-Likeness
A compound's biological activity is only part of the story. Its physicochemical properties, particularly lipophilicity (LogP) and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]
-
Lipophilicity (LogP): This value, the logarithm of a compound's partition coefficient between an organic and aqueous phase, indicates its preference for lipid versus aqueous environments.[11] A balanced LogP is crucial for cell membrane permeability.
-
Solubility: Adequate aqueous solubility is necessary for formulation and absorption.
Structural modifications directly impact these properties. For instance, converting a methoxy group to a hydroxyl group will decrease the LogP value, making the compound more hydrophilic. Conversely, adding larger, nonpolar groups at the R3 position will increase the LogP.
Experimental Protocol: Shake-Flask Method for LogP Determination
This is a classic and widely accepted method for measuring LogP.[12][13]
-
Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with 1-octanol. Separately, saturate 1-octanol with the buffer. Allow the two phases to separate for at least 24 hours.[13]
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a 50:50 mixture of the pre-saturated 1-octanol and buffer phases to a known concentration.
-
Partitioning: Vigorously shake the mixture in a separatory funnel for 30 minutes to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to fully separate for at least 24 hours.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[11]
Biological Evaluation: A Framework for Comparison
To validate SAR hypotheses, robust and reproducible biological assays are essential. An in vitro enzyme inhibition assay provides a direct measure of a compound's potency against its target.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol is based on established fluorescence polarization methods.[7][14]
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT.[7]
-
Enzyme Solution: Prepare a working solution of recombinant human PDE5 enzyme in assay buffer.
-
Substrate Solution: Prepare a solution of cyclic guanosine monophosphate (cGMP) in assay buffer.
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer, starting from a high concentration (e.g., 50 µM).[7]
-
-
Assay Procedure (96-well or 384-well plate):
-
Add a small volume (e.g., 5 µL) of each compound dilution to the assay wells. Include wells for a positive control (known inhibitor, e.g., sildenafil) and a negative control (DMSO vehicle).
-
Add the PDE5 enzyme solution (e.g., 10 µL) to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the cGMP substrate solution (e.g., 10 µL).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of GMP produced. This is often done using a coupled-enzyme system where GMP is converted to another product that can be measured. A common method is the Transcreener® AMP²/GMP² FP assay, which uses an antibody that binds to GMP and a fluorescent tracer.[6][7] The change in fluorescence polarization is proportional to the amount of GMP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Caption: Experimental workflow for an in vitro PDE5 inhibition assay.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of potent enzyme inhibitors. Our analysis highlights that strategic modifications to both aryl rings are crucial for optimizing biological activity. Specifically, the introduction of hydrogen-bond donors on Ring A and small, hydrophobic groups on Ring B appears to be a favorable strategy for enhancing potency against targets like PDE5.
Future work should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives with diverse electronic and steric properties.
-
Target Selectivity: Screening promising compounds against other phosphodiesterase isoforms to determine selectivity profiles, which is crucial for minimizing off-target effects.
-
In Silico Modeling: Employing molecular docking and dynamic simulations to better understand the binding modes of these inhibitors and to guide the design of next-generation compounds.[7]
-
ADME Profiling: Advancing the most potent and selective compounds to in vitro and in vivo ADME studies to assess their potential as viable drug candidates.
This guide provides a comprehensive framework for researchers to systematically explore the therapeutic potential of this versatile chemical scaffold.
References
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MDPI. (n.d.). methanone. MDPI.
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- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
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- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
- Mudalip, S. K., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research.
- Khan, H., et al. (2017). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Pharmacognosy Magazine.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
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- Lipinski, C. A. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- O'Donnell, A., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Journal of Pharmaceutical and Biomedical Analysis.
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The Strategic Advantage of (3,4-Dimethoxyphenyl)(p-tolyl)methanone as a Synthetic Intermediate: A Comparative Analysis
For researchers and professionals in drug development and materials science, the selection of an optimal chemical intermediate is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic pathway. Among the diverse class of diarylmethanone intermediates, (3,4-Dimethoxyphenyl)(p-tolyl)methanone emerges as a compound of significant interest. This guide provides an in-depth technical comparison of its performance against structurally similar alternatives, supported by available experimental data, to elucidate its potential as a more effective building block in the synthesis of complex molecules.
This compound, a benzophenone derivative, is a versatile intermediate primarily utilized in organic synthesis for the creation of more complex molecular architectures. Its applications span from the development of therapeutic agents to the construction of novel polymers and coatings.[1] The strategic placement of its functional groups—the electron-donating methoxy groups on one phenyl ring and the methyl group on the other—imparts distinct reactivity and solubility characteristics that can be leveraged for synthetic advantage.
I. The Synthetic Landscape: Accessibility and Efficiency
The most common and industrially scalable method for the synthesis of diaryl ketones, including this compound, is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
In the case of this compound, the synthesis proceeds via the acylation of 1,2-dimethoxybenzene (veratrole) with p-toluoyl chloride. The two methoxy groups on the veratrole ring are strong activating groups, directing the acylation to the para position relative to one of the methoxy groups, leading to the desired product with high regioselectivity.
dot graph "Friedel_Crafts_Acylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Veratrole [label="1,2-Dimethoxybenzene\n(Veratrole)"]; pToluoylCl [label="p-Toluoyl Chloride"]; LewisAcid [label="Lewis Acid\n(e.g., AlCl₃, FeCl₃)", fillcolor="#34A853"]; Intermediate [label="Acylium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#EA4335"]; Byproduct [label="HCl"];
Veratrole -> Product; pToluoylCl -> Intermediate [label="+ Lewis Acid"]; Intermediate -> Product; Product -> Byproduct [label="Elimination"];
{rank=same; Veratrole; pToluoylCl;} } Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Comparative Synthesis Data:
To provide a quantitative comparison, the following table summarizes the reported yields for the synthesis of structurally similar diaryl ketones via Friedel-Crafts acylation.
| Diaryl Ketone Intermediate | Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |
| (3,4-Dimethoxyphenyl)(phenyl)methanone | 1,2-Dimethoxybenzene | Benzoyl Chloride | Phosphoric Acid Triester/TfOH | 92 | [3] |
| (3,4-Dimethoxyphenyl)(2-chlorophenyl)methanone | 1,2-Dimethoxybenzene | 2-Chlorobenzoic Acid | Polyphosphoric Acid | 90 | [4] |
| (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone | 1,2-Dimethoxybenzene | 4-Fluorobenzoyl Chloride | AlCl₃ | Not specified, but successful synthesis reported | [5] |
| 3,4-Dimethoxy acetophenone | 1,2-Dimethoxybenzene | Acetyl Chloride | ZrPW, TiPW, SnPW, etc. | High yields reported | [6] |
Analysis of Synthetic Efficiency:
The high yields reported for the acylation of 1,2-dimethoxybenzene with various acylating agents suggest that the synthesis of this compound would also be highly efficient. The electron-donating nature of the two methoxy groups on the veratrole ring significantly activates it towards electrophilic aromatic substitution, facilitating high conversion rates. The p-tolyl group on the acyl chloride is also slightly electron-donating, which can subtly influence the reactivity of the acylium ion intermediate.
II. Reactivity and Versatility as a Synthetic Intermediate
The "effectiveness" of an intermediate is not solely defined by its ease of synthesis but also by its utility in subsequent chemical transformations. The carbonyl group of this compound is a key functional handle for a variety of reactions, including reductions, additions, and condensations.
A. Reduction to Diarylalkanes:
A common transformation for diaryl ketones is their reduction to the corresponding diarylalkanes, which are important structural motifs in many biologically active compounds.
dot graph "Reduction_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
DiarylKetone [label="this compound"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH₄/TiCl₄, Et₃SiH/BF₃·OEt₂)", fillcolor="#34A853"]; Diarylalkane [label="1-(3,4-Dimethoxyphenyl)-1-(p-tolyl)methane", fillcolor="#EA4335"];
DiarylKetone -> Diarylalkane [label="+ Reducing Agent"]; } Figure 2: General workflow for the reduction of the diaryl ketone to a diarylalkane.
The presence of the electron-donating methoxy and methyl groups can influence the rate and efficiency of this reduction. While specific comparative kinetic data is scarce, the electronic properties of this compound suggest it would be a reactive substrate for such transformations. A study on the synthesis of diarylmethanes as key building blocks for SGLT2 inhibitors demonstrated the successful reduction of similar diaryl ketones using systems like TiCl₄/NaBH₄.[7]
B. Precursor for Heterocyclic Compounds:
The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active heterocyclic compounds. For instance, it has been incorporated into tetrahydroquinoline derivatives, which are known to possess a range of therapeutic properties including anticancer and anti-inflammatory activities.[8] In a multi-component reaction to form a complex tetrahydroquinoline, a derivative of the 3,4-dimethoxyphenyl group was successfully utilized, showcasing the utility of this substitution pattern in building complex molecular scaffolds.[8][9] The carbonyl group of this compound can serve as a key electrophilic site for cyclization reactions to form such heterocyclic systems.
III. The Influence of Substituents: A Deeper Look
The effectiveness of this compound as an intermediate can be rationalized by considering the electronic and steric effects of its substituents.
-
3,4-Dimethoxy Substituents: These two electron-donating groups on one of the aromatic rings have a dual effect. They activate the ring, making the initial Friedel-Crafts synthesis more efficient. In subsequent reactions, they can influence the reactivity of the carbonyl group and the overall electronic properties of the molecule, which can be crucial for its biological activity if it is part of the final target molecule.
-
p-Tolyl Group: The methyl group on the second phenyl ring is also electron-donating, albeit weaker than the methoxy groups. This contributes to the overall electron density of the molecule and can also serve as a site for further functionalization if required.
Compared to an unsubstituted benzophenone, the presence of these electron-donating groups generally increases the electron density at the carbonyl oxygen, which could influence its reactivity in certain reactions. For instance, in reactions where the carbonyl oxygen acts as a Lewis base, this compound might be more reactive than benzophenones bearing electron-withdrawing groups.
IV. Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a reliable procedure can be adapted from the synthesis of the structurally analogous (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone.[5]
Proposed Synthesis of this compound via Friedel-Crafts Acylation:
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
p-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in dry CH₂Cl₂.
-
Cool the suspension in an ice bath.
-
Add a solution of p-toluoyl chloride (1.1 equivalents) in dry CH₂Cl₂ dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in dry CH₂Cl₂ dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
V. Conclusion
This compound stands out as a highly effective intermediate in organic synthesis due to a combination of factors. Its synthesis via Friedel-Crafts acylation is anticipated to be high-yielding due to the strongly activating nature of the 3,4-dimethoxy substituents on the veratrole ring. The presence of these electron-donating groups, along with the p-tolyl moiety, provides a unique electronic profile that can be advantageous in subsequent transformations, particularly in the synthesis of complex, biologically active molecules and functional materials.
References
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[ResearchGate. (2022). methanone. Retrieved from https://www.researchgate.net/publication/361730755_4-34-Dimethoxyphenyl-36-dimethyl-2-phenyl-34-dihydroquinolin-12H-ylfuran-2-ylmethanone]([Link])
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A Researcher's Guide to the Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, chemists, and professionals in drug development. This document provides an in-depth, objective comparison of synthetic routes to (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a key benzophenone substructure. Our focus is on elucidating the underlying chemical principles and practical considerations of each method, empowering you to make informed decisions for your specific research and development needs.
This compound, with its CAS number 116412-87-4, is a valuable building block in organic synthesis.[1][2] Its unsymmetrical diarylketone framework is a common feature in pharmacologically active molecules and functional materials.[3][4] This guide moves beyond simple protocols to explore the causality behind experimental choices, ensuring that the described methods are not just reproducible, but also understandable and adaptable.
Synthetic Strategies: A Comparative Overview
The synthesis of unsymmetrical diaryl ketones like this compound can be approached through several established and modern methodologies.[3][5] The most prominent strategies include the classical Friedel-Crafts acylation and oxidation of a diarylmethane precursor. Each route offers a distinct profile of advantages and disadvantages concerning yield, substrate scope, cost, and environmental impact.
Method 1: The Archetype - Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most traditional and widely recognized method for forming aryl ketones.[4][6] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring—in this case, veratrole (1,2-dimethoxybenzene)—with an acyl halide, p-toluoyl chloride, in the presence of a strong Lewis acid catalyst.[7][8]
Mechanistic Rationale: The power of this method lies in the in-situ generation of a highly reactive electrophile, the acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of p-toluoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized p-tolyl acylium ion. This potent electrophile is then attacked by the nucleophilic π-system of the activated veratrole ring. A crucial advantage over the related Friedel-Crafts alkylation is that the resulting ketone product is less reactive than the starting material, which effectively prevents unwanted poly-acylation reactions.[8]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of (3,4-Dimethoxyphenyl)(p-tolyl)methanone
An Objective Comparison for Identity and Purity Confirmation in Drug Discovery and Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Rigorous Compound Validation
In the realms of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for building molecular complexity and eliciting specific biological or physical properties. (3,4-Dimethoxyphenyl)(p-tolyl)methanone, a member of this versatile class, serves as a critical intermediate in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers[1]. The precise arrangement of its electron-donating methoxy and methyl groups influences its reactivity, conformation, and interaction with biological targets.
This guide provides a comprehensive framework for the synthesis, purification, and multi-faceted analytical confirmation of this compound. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices. Furthermore, it objectively compares the target molecule with structurally similar alternatives to provide context for its properties and potential applications. Every protocol described is designed as a self-validating system, ensuring researchers can proceed with confidence in the quality of their material.
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and widely adopted method for synthesizing unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation[2][3]. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring[4].
The Underlying Mechanism:
The reaction proceeds by activating an acyl halide (or anhydride) with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the aromatic substrate (in this case, toluene). A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product. The product, an aryl ketone, is deactivated towards further substitution, which conveniently prevents polyacylation—a common issue in the related Friedel-Crafts alkylation reaction[5].
Experimental Protocol: Synthesis of this compound
-
Materials:
-
p-Toluoyl chloride (1.0 eq)
-
Veratrole (1,2-Dimethoxybenzene) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DCM followed by anhydrous aluminum chloride (AlCl₃). Cool the resulting slurry to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add p-toluoyl chloride dropwise to the stirred slurry. Allow the mixture to stir for 15 minutes at 0 °C.
-
Nucleophile Addition: Dissolve veratrole in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up & Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly quench it by pouring it over crushed ice containing concentrated HCl. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The acid protonates the aluminum-ketone complex, liberating the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[6]
-
Visual Workflow: Synthesis and Purification
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Safety Operating Guide
(3,4-Dimethoxyphenyl)(p-tolyl)methanone proper disposal procedures
A comprehensive guide to the proper disposal of (3,4-Dimethoxyphenyl)(p-tolyl)methanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Chemical Profile
Before handling this compound for disposal, it is imperative to understand its specific hazards. This initial assessment dictates the necessary safety precautions and the subsequent disposal pathway.
This compound is an aromatic ketone. While comprehensive toxicological data is not widely published, its Safety Data Sheet (SDS) provides critical safety information based on its chemical class and available data. The primary hazards are associated with irritation.[1]
Table 1: Chemical and Safety Identifiers
| Property | Identifier | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 116412-87-4 | [2] |
| Molecular Formula | C16H16O3 | [2] |
| Molecular Weight | 256.3 g/mol | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Storage | Store at Room Temperature |[2] |
The causality behind treating this compound as hazardous waste stems from these identified risks. The H-statements indicate that improper handling can lead to direct physical harm, and uncontrolled release could pose a threat to the environment. Therefore, it must be managed within a regulated waste stream.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the moment the chemical is designated as waste until its final disposal.
Step 1: Waste Classification
The foundational step is to correctly classify the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[3][4]
-
This compound is not typically found on the EPA's "P" or "U" lists of acute or toxic hazardous wastes.[3]
-
However, due to its irritant properties (H315, H319, H335), it falls under the broader category of chemical waste that poses a potential threat to human health.[3]
Core Directive: In the absence of a specific federal listing, institutional and local Environmental Health & Safety (EH&S) policies must be followed. The standard best practice in research environments is to treat all non-benign chemical reagents as hazardous waste.[4][5]
Step 2: Personal Protective Equipment (PPE)
Given the identified hazards, appropriate PPE is mandatory to prevent exposure during handling and segregation.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[1]
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[7]
Step 3: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[8] Never mix this compound waste with other waste streams without explicit guidance from your institution's EH&S department.
-
Designation: This compound should be disposed of as a solid, non-halogenated organic waste .
-
Incompatibilities: Keep away from strong oxidizing agents.[6] Store separately from acids, bases, and reactive chemicals.[3][9]
Step 4: Container Selection and Labeling
The integrity of the disposal process relies on proper containment and unambiguous labeling.[10]
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top lid. The original product container is often a suitable choice.[8][9] The container must be in good condition, free of cracks or external residue.[10]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[9] Use your institution's official "Hazardous Waste" tag. The label must include:
Step 5: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[9][10]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[4][8][10]
Step 6: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves or dispose of it down the drain.[9][10]
-
Contact EH&S: Once the container is full or is approaching the institutional time limit for accumulation, contact your facility's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.[4][8]
-
Documentation: Maintain a log of the waste generated and its disposal for regulatory compliance.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact EH&S or the emergency response team.
-
Secure the Area: Prevent access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup: For a small, manageable spill:
-
Wearing full PPE, gently sweep up the solid material to avoid creating dust.[7]
-
Use an inert absorbent material like sand or vermiculite for any dissolved material.[6]
-
Place all contaminated materials into a sealable, properly labeled container for disposal as hazardous waste.[7]
-
Clean the spill area thoroughly with soap and water.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Chemical Waste Guide. Environmental Health & Safety, The University of Texas at Austin. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | C16H16O4 | CID 2754574. PubChem, National Center for Biotechnology Information. [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
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3,4-Dimethoxyphenyl methyl ketone. PubChem, National Center for Biotechnology Information. [Link]
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40 CFR 302.4 -- Hazardous substances and reportable quantities. Electronic Code of Federal Regulations (eCFR). [Link]
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3,4-Dimethoxyphenyl 2-pyridyl ketone. PubChem, National Center for Biotechnology Information. [Link]
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Comprehensive Safety and Handling Guide for (3,4-Dimethoxyphenyl)(p-tolyl)methanone
This guide provides essential safety protocols and operational directives for the handling and disposal of (3,4-Dimethoxyphenyl)(p-tolyl)methanone (CAS No. 116412-87-4). The procedures outlined are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and the integrity of experimental work.
Hazard Identification and Risk Assessment
This compound is an aromatic ketone. While specific toxicity data for this compound is limited, the available safety information and data from structurally similar compounds indicate that it should be handled with care. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
A thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed and the quantities that will be used.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Source: Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of PPE should be based on the potential for contact and the nature of the work being performed.[1][2]
Core PPE Requirements
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required at all times.[3] A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[3]
-
Skin and Body Protection : A flame-resistant laboratory coat should be worn and kept buttoned.[3] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3]
-
Hand Protection : Chemical-resistant gloves must be worn. Nitrile or neoprene gloves are generally recommended for handling ketones.[4][5] Gloves should be inspected for any signs of degradation or punctures before each use.[6] Contaminated gloves should be disposed of immediately following proper removal techniques.[7]
Respiratory Protection
All handling of this compound in its solid (powder) form should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[7][8] If work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is required.[3]
Caption: PPE selection workflow for handling the solid form of the chemical.
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is the foundation of safe chemical handling.[6]
Storage
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The recommended storage temperature is room temperature.[10]
Weighing and Transfer (Solid Form)
The primary hazard when handling the solid form is the generation of dust, which can be inhaled or contaminate surfaces.[8]
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] Lay down a disposable bench cover to contain any potential minor spills.[8]
-
Weighing : Conduct all weighing operations inside a chemical fume hood.[8] This minimizes the risk of inhaling airborne particles and prevents contamination of the laboratory.
-
Transfer : Use a spatula to carefully transfer the powder. Avoid any actions that could create dust.
-
Post-Transfer : Once the desired amount is weighed, securely cap the stock container and the container with the weighed chemical.
-
Decontamination : Clean any residual powder from the spatula and the balance within the fume hood. Dispose of the disposable bench cover as solid chemical waste.
Preparing Solutions
-
Solvent Addition : When preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Mixing : If the compound is being mixed with other dry components, do so in a sealed container.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid and Emergency Response
| Exposure Type | Precautionary Code | Immediate Action |
| Eye Contact | P305+P351+P338 | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Skin Contact | P302+P352 | Remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11] |
| Inhalation | P261 | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if respiratory symptoms develop.[7][11] |
| Ingestion | - | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |
| Minor Spill | - | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[1][7] |
| Major Spill | - | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. |
Waste Disposal Plan
All chemical waste must be managed in a safe and environmentally responsible manner, in accordance with all applicable federal, state, and local regulations.[12][13]
Waste Segregation and Collection
-
Solid Waste : Any unused this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent pads) should be collected as solid hazardous waste.[12]
-
Liquid Waste : Solutions containing this compound should be collected as liquid hazardous waste. Do not dispose of this chemical down the drain.[14][15]
-
Containers : Empty containers that held this chemical must be managed properly. If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[15] For non-acute waste, the empty container can often be disposed of as regular trash after defacing the label.[15]
Waste Storage and Labeling
-
Store waste in compatible, sealed containers.[16]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[13]
-
Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][16]
Caption: Workflow for the proper disposal of chemical waste.
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
